CCR5 antagonist 1
Description
Structure
2D Structure
Properties
IUPAC Name |
N-tert-butyl-4-chloro-2-fluoro-5-[4-(3-fluorophenyl)-4-[2-[(1R,5S)-3-(2-methylbenzimidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]piperidine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46ClF2N5O3S/c1-25-43-34-10-5-6-11-35(34)47(25)30-21-28-12-13-29(22-30)46(28)19-16-39(26-8-7-9-27(41)20-26)14-17-45(18-15-39)37(48)31-23-36(33(42)24-32(31)40)51(49,50)44-38(2,3)4/h5-11,20,23-24,28-30,44H,12-19,21-22H2,1-4H3/t28-,29+,30? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJBOSYROBLSKR-BWMKXQIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CC4CCC(C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC(C)(C)C)C7=CC(=CC=C7)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1C3C[C@H]4CC[C@@H](C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC(C)(C)C)C7=CC(=CC=C7)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46ClF2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CCR5 as a Therapeutic Target Beyond HIV: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The C-C chemokine receptor type 5 (CCR5), a G protein-coupled receptor, has long been a focal point in HIV research due to its role as a primary co-receptor for viral entry into host cells. However, a growing body of evidence illuminates the multifaceted role of CCR5 in a spectrum of pathologies beyond infectious diseases. This technical guide provides a comprehensive overview of CCR5's involvement in oncology, graft-versus-host disease (GVHD), neuroinflammatory disorders, metabolic conditions, and liver diseases. It details the underlying signaling pathways, presents quantitative data on receptor expression and therapeutic efficacy, and provides established experimental protocols for studying CCR5 function. This document aims to serve as a critical resource for researchers and drug development professionals exploring the therapeutic potential of targeting CCR5 in non-HIV indications.
The Expanding Role of CCR5 in Pathophysiology
CCR5 is expressed on various immune cells, including T cells, macrophages, dendritic cells, and microglia, as well as on certain cancer cells.[1][2] Its primary endogenous ligands are the chemokines CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[2][3] The interaction of these chemokines with CCR5 orchestrates the migration and activation of immune cells to sites of inflammation and tissue injury. This fundamental role in immune trafficking underlies its involvement in a diverse range of diseases.
Oncology
In the context of cancer, the CCR5/CCL5 axis plays a pivotal role in tumor progression, metastasis, and immune evasion.[1] Ectopic expression of CCR5 on cancer cells can promote proliferation, invasion, and migration.[4][5] Furthermore, CCR5 is instrumental in recruiting regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, thereby fostering an immunosuppressive milieu that allows cancer cells to evade immune surveillance.[1]
Triple-Negative Breast Cancer (TNBC): Over 95% of TNBC tumors express CCR5, and its expression is associated with a poor prognosis.[6] Studies have shown that a subpopulation of TNBC cells with high CCR5 expression are more invasive.[7] In locally advanced TNBC, high CCR5 expression on tumor cells (in ≥50% of cells) was observed in 54% of cases and was associated with a poorer response to chemotherapy.[8]
Glioblastoma (GBM): CCR5 is highly expressed in GBM patient tissues compared to normal brain tissue, and its expression correlates with glioma grade and poor patient survival.[4][5] In about 50% of GBM cases, CCR5 was expressed in approximately 30% of the tumor cells.[9] The CCL5/CCR5 axis promotes GBM cell proliferation and invasion.[4][5]
Graft-versus-Host Disease (GVHD)
GVHD, a major complication of allogeneic hematopoietic stem cell transplantation (allo-HCT), is driven by donor T cells attacking recipient tissues. CCR5 is highly expressed on alloreactive T cells and is crucial for their trafficking to GVHD target organs such as the skin, liver, and gut.[8][10] Infiltrating lymphocytes in the skin of patients with acute GVHD are predominantly CCR5+ T cells.[10] Following allo-HCT, the percentage of donor CD3+ T cells expressing CCR5 can peak at approximately 36.7% around day 4.[11]
Neuroinflammatory Disorders
CCR5 is expressed on microglia, the resident immune cells of the central nervous system (CNS), and its expression is upregulated in various neuroinflammatory conditions.[12][13] The activation of CCR5 on microglia can lead to the release of pro-inflammatory cytokines and contribute to neuronal damage.[12] Targeting CCR5 has shown neuroprotective benefits in preclinical models of traumatic brain injury (TBI) and has been implicated in conditions like HIV-associated neurocognitive disorders (HAND).[14][15]
Metabolic Diseases
Recent studies have highlighted the role of CCR5 in obesity-induced adipose tissue inflammation and insulin resistance. CCR5 is involved in the recruitment of macrophages to adipose tissue and influences their polarization towards a pro-inflammatory M1 phenotype.
Liver Diseases
The CCR5/CCL5 axis is implicated in the pathogenesis of various liver diseases, including non-alcoholic steatohepatitis (NASH) and liver fibrosis. CCR5 is involved in the recruitment of inflammatory cells to the liver, contributing to tissue damage and disease progression.
Therapeutic Strategies: Targeting CCR5
The validation of CCR5 as a therapeutic target in HIV has paved the way for the development and repurposing of CCR5 antagonists for other indications. These antagonists can be broadly categorized into small molecules and monoclonal antibodies.
-
Small Molecule Antagonists: These molecules, such as Maraviroc and Vicriviroc, are allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane domains of CCR5, preventing the conformational changes required for ligand binding and subsequent signaling.[3][16]
-
Monoclonal Antibodies: Leronlimab is a humanized monoclonal antibody that binds to the extracellular domains of CCR5, effectively blocking ligand interaction.
Quantitative Data
Ligand and Antagonist Binding Affinities for CCR5
The following table summarizes the binding affinities (IC50 or Ki) of various natural ligands and therapeutic antagonists for the CCR5 receptor.
| Ligand/Antagonist | Assay Type | Cell/Membrane Source | IC50 (nM) | Ki (nM) | Reference(s) |
| Natural Ligands | |||||
| CCL3 (MIP-1α) | Radioligand Binding | HEK-293 cell membrane | 3.3 | [12][17] | |
| CCL4 (MIP-1β) | Radioligand Binding | HEK-293 cell membrane | 7.2 | [12][17] | |
| CCL5 (RANTES) | Radioligand Binding | HEK-293 cell membrane | 5.2 | [12][17] | |
| Small Molecule Antagonists | |||||
| Maraviroc | Radioligand Binding | CCR5 Membranes | 0.18 | [14] | |
| Radioligand Binding (vs. [¹²⁵I]-RANTES) | CHO/CCR5 cells | 1.4 | 1.1 | [18] | |
| Vicriviroc | Radioligand Binding | CCR5 Membranes | 0.40 | [14] | |
| Competitive Binding | CCR5-expressing cells | 2.1 | [16] | ||
| TAK-779 | Radioligand Binding (vs. [¹²⁵I]-RANTES) | CHO/CCR5 cells | 1.4 | 1.1 | [10][18] |
| Radioligand Binding (vs. [¹²⁵I]-hIP-10) | mCXCR3 | 369 | [19] | ||
| Aplaviroc | sub-nanomolar | [20] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Preclinical and Clinical Efficacy of CCR5 Antagonists
The following tables summarize key efficacy data for CCR5 antagonists in non-HIV indications from preclinical and clinical studies.
Table 2.1: Preclinical Efficacy of CCR5 Antagonists in Cancer Models
| Antagonist | Cancer Model | Efficacy Endpoint | Result | Reference(s) |
| Leronlimab | Murine xenograft model of TNBC | Reduction in lung metastasis | >98% reduction at 8 weeks | [16][21][22] |
| Maraviroc | Acute Lymphoblastic Leukemia (ALL) cell lines | Inhibition of cell proliferation (IC50) | 5-10 µM | [11] |
| Induction of apoptosis (TUNEL assay) | Increase from 4.7% to 89.6% | [11] |
Table 2.2: Clinical Efficacy of Maraviroc in GVHD Prophylaxis
| Clinical Trial | Patient Population | Efficacy Endpoint | Result | Reference(s) |
| Phase II Study | Reduced-intensity unrelated donor allo-HCT | Grade II-IV acute GVHD at day 180 | 22% | [21][23] |
| Grade III-IV acute GVHD at day 180 | 5% | [21][23] | ||
| Moderate-severe chronic GVHD at 1 year | 8% | [21][23] | ||
| Phase I/II Study | High-risk hematologic malignancies | Grade II-IV acute GVHD at day 100 | 14.7% | [24] |
Table 2.3: Clinical Efficacy of Maraviroc in Neuroinflammatory Conditions
| Clinical Trial | Patient Population | Efficacy Endpoint | Result | Reference(s) |
| Pilot RCT | Virally suppressed HIV-associated neurocognitive disorder (HAND) | Change in global neurocognitive z-score | Large effect size improvement at 6 months (d=0.77); moderate effect at 12 months (d=0.55) | [13][25] |
| Open-label study | HIV patients with neurocognitive impairment | Change in CSF TNF-α | Trend towards reduction (median 0.51 to 0.35 pg/mL) | [26] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of a radiolabeled ligand or the inhibitory constant (Ki) of a test compound for CCR5.
Materials:
-
Cell membranes expressing CCR5 (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [¹²⁵I]-CCL5 or [³H]-Maraviroc)
-
Unlabeled test compounds
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
-
Filter manifold
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing CCR5 by homogenization and differential centrifugation. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer
-
Unlabeled test compound at various concentrations (for competition assays) or buffer (for saturation assays).
-
Radiolabeled ligand at a fixed concentration (for competition assays) or increasing concentrations (for saturation assays).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Saturation Binding: Plot specific binding (total binding - non-specific binding) against the concentration of the radioligand. Analyze the data using non-linear regression to determine the Kd and Bmax (maximal number of binding sites).
-
Competition Binding: Plot the percentage of specific binding against the log concentration of the unlabeled test compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[27]
-
Calcium Flux Assay
Objective: To measure the activation of CCR5 by ligands through the mobilization of intracellular calcium.
Materials:
-
Cells expressing CCR5 (e.g., CHO-K1 or primary cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Test ligands (agonists and antagonists)
-
Positive control (e.g., ionomycin)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader with kinetic reading capabilities and automated injectors
Procedure:
-
Cell Plating: Seed CCR5-expressing cells into a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark.
-
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Assay Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Record a baseline fluorescence reading for a set period.
-
Use the automated injector to add the test ligand (agonist).
-
Immediately begin kinetic reading of fluorescence intensity over time.
-
For antagonist testing, pre-incubate the cells with the antagonist before adding the agonist.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after ligand addition.
-
Normalize the data to the response of a positive control (e.g., ionomycin) or express as a percentage of the maximal response.
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Chemotaxis Assay
Objective: To assess the ability of cells to migrate in response to a CCR5 ligand.
Materials:
-
Cells expressing CCR5 (e.g., primary T cells, cancer cell lines)
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
CCR5 ligand (chemoattractant)
-
Transwell inserts with appropriate pore size (e.g., 5 µm for lymphocytes)
-
24-well plates
-
Cell counting solution (e.g., Calcein AM or trypan blue)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation: Resuspend the cells in chemotaxis medium at a specific concentration.
-
Assay Setup:
-
Add chemotaxis medium containing the CCR5 ligand (chemoattractant) to the lower chamber of the 24-well plate.
-
Add chemotaxis medium without the ligand to control wells.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Staining the migrated cells with a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence in a plate reader.
-
Fixing and staining the membrane and counting the migrated cells under a microscope.
-
Directly counting the cells in the lower chamber using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the medium alone.
-
Generate dose-response curves to determine the optimal concentration of the chemoattractant.
-
Visualizations
Signaling Pathways
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The Role and Therapeutic Targeting of CCR5 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterogeneity of chemokine cell-surface receptor expression in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CCR5-Mediated Signaling is Involved in Invasion of Glioblastoma Cells in Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | CCR5/CXCR3 antagonist TAK-779 prevents diffuse alveolar damage of the lung in the murine model of the acute respiratory distress syndrome [frontiersin.org]
- 11. Treatment with the C-C chemokine receptor type 5 (CCR5)-inhibitor maraviroc suppresses growth and induces apoptosis of acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Maraviroc-Does it Improve Cognitive Function? New Research This Week in Mice [natap.org]
- 14. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 15. Maraviroc promotes recovery from traumatic brain injury in mice by suppression of neuroinflammation and activation of neurotoxic reactive astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. selleckchem.com [selleckchem.com]
- 18. pnas.org [pnas.org]
- 19. immune-system-research.com [immune-system-research.com]
- 20. In vitro and clinical investigation of the relationship between CCR5 receptor occupancy and anti-HIV activity of Aplaviroc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Extended CCR5 Blockade for Graft-versus-Host Disease Prophylaxis Improves Outcomes of Reduced-Intensity Unrelated Donor Hematopoietic Cell Transplantation: A Phase II Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Extended CCR5 Blockade for Graft-Versus-Host Disease Prophylaxis Improves Outcomes of Reduced Intensity Unrelated Donor Hematopoietic Cell Transplantation: A Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. community.the-hospitalist.org [community.the-hospitalist.org]
- 25. Maraviroc-intensified combined antiretroviral therapy improves cognition in virally suppressed HIV-associated neurocognitive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. alzdiscovery.org [alzdiscovery.org]
- 27. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of CCR5 Antagonism: A Technical Guide to Maraviroc Binding
Audience: Researchers, scientists, and drug development professionals.
Abstract: The C-C chemokine receptor type 5 (CCR5) is a class A G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking. It is also the primary co-receptor utilized by R5-tropic strains of HIV-1 for entry into host cells, making it a prime target for antiviral therapeutics. This technical guide provides an in-depth examination of the structural biology of CCR5 in complex with the FDA-approved allosteric antagonist, Maraviroc. We detail the molecular interactions governing this binding, present quantitative data, outline the experimental protocols for structure determination, and illustrate the relevant biological pathways.
Introduction: CCR5 as a Therapeutic Target
CCR5 is a seven-transmembrane receptor expressed on various immune cells, including T-cells and macrophages.[1] Its endogenous ligands are pro-inflammatory chemokines such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[2] Upon chemokine binding, CCR5 activates intracellular signaling cascades through heterotrimeric G proteins, leading to immune cell migration to sites of inflammation.[3][4]
The discovery that CCR5 is the major co-receptor for macrophage-tropic (R5) HIV-1 strains revolutionized antiviral drug development.[5] The viral envelope glycoprotein, gp120, first binds to the host cell's CD4 receptor, inducing a conformational change that exposes a binding site for CCR5.[5][6] This subsequent interaction with CCR5 triggers further conformational changes in the viral gp41 protein, mediating the fusion of the viral and host cell membranes, and allowing viral entry.[5]
Small molecule antagonists that block the CCR5 co-receptor function represent a powerful class of anti-retroviral drugs known as entry inhibitors. Maraviroc is a prominent example, functioning as a non-competitive, allosteric inhibitor that locks the receptor in a conformation that is not recognized by HIV-1 gp120.[7][8]
Structural Elucidation of the CCR5-Maraviroc Complex
The high-resolution crystal structure of human CCR5 in complex with Maraviroc (PDB ID: 4MBS) provides a definitive atomic-level view of this critical drug-receptor interaction.[7][9] The structure was solved at a resolution of 2.7 Å using X-ray diffraction.[9]
Maraviroc binds deep within a hydrophobic pocket enclosed by the seven transmembrane (7TM) helices of CCR5.[5][7] This binding site is distinct from the recognition sites for both natural chemokine ligands and the gp120 glycoprotein, which primarily involve the N-terminus and extracellular loops (ECLs).[7] By occupying this allosteric site, Maraviroc stabilizes an inactive conformation of the receptor, preventing the conformational changes necessary for both G-protein signaling and viral entry.[7][10]
The stability of the CCR5-Maraviroc complex is maintained by a network of specific molecular interactions. The protonated nitrogen of Maraviroc's tropane group forms a crucial salt bridge with Glu283 in transmembrane helix VII (TM7).[11] Other key interactions include hydrogen bonds and hydrophobic contacts with residues from TM1, TM2, TM3, TM5, TM6, and TM7.[8][12]
A schematic representation of these interactions is provided below.[7][8]
Diagram 1: Key Residue Interactions in the Maraviroc Binding Pocket
Caption: Key interactions between Maraviroc and CCR5 residues.
Quantitative Data Summary
The following tables summarize key quantitative data related to the CCR5-Maraviroc structure and binding interactions.
Table 1: Crystallographic Data for CCR5-Maraviroc Complex
| Parameter | Value | Reference |
|---|---|---|
| PDB ID | 4MBS | [9] |
| Resolution | 2.71 Å | [9] |
| Method | X-RAY DIFFRACTION | [9] |
| R-Value Work | 0.216 | [9] |
| R-Value Free | 0.263 |[9] |
Table 2: Binding Affinity of Maraviroc for CCR5
| Parameter | Value | Cell Type / Assay | Reference |
|---|---|---|---|
| IC₅₀ (Antiviral Activity) | 0.56 nM | Various HIV-1 strains | [13] |
| Kᵢ (Binding Affinity) | ~1-5 nM | Radioligand binding assays |[7] |
Biological Pathways and Mechanism of Inhibition
CCR5 mediates two primary biological processes: chemokine-induced cell migration and HIV-1 entry. Both are initiated by ligand binding to the extracellular face of the receptor. Maraviroc's allosteric binding prevents the necessary conformational changes for either pathway to proceed.
Diagram 2: CCR5 Signaling and Inhibition Pathways
Caption: Overview of CCR5-mediated pathways and Maraviroc's inhibitory action.
Experimental Protocols for Structure Determination
The determination of the CCR5-Maraviroc structure was a significant achievement, relying on advanced techniques for membrane protein expression, purification, and crystallization.
-
Gene Construct: The human CCR5 gene is cloned into a baculovirus transfer vector (e.g., pFastBac1) for expression in insect cells.[14] To aid in crystallization, the flexible N- and C-termini are often truncated, and a soluble protein (like T4 Lysozyme or Rubredoxin) may be inserted into an intracellular loop.[15]
-
Expression: Spodoptera frugiperda (Sf9) insect cells are infected with the recombinant baculovirus.[14] Cells are cultured for 48-72 hours to allow for high-level expression of the receptor.
-
Membrane Preparation: Cells are harvested, and cell membranes containing the embedded CCR5 receptor are isolated via centrifugation.[14]
-
Solubilization: The receptor is extracted from the membranes using a mild detergent (e.g., dodecyl-β-D-maltoside, DDM) in a buffer containing cholesterol and other stabilizing agents.
-
Affinity Chromatography: The solubilized receptor is purified using affinity chromatography. A FLAG-tag or His-tag engineered onto the receptor allows for binding to an antibody or metal-chelate resin, respectively. The antagonist, Maraviroc, is included throughout the purification process to stabilize the receptor.
-
Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography to isolate the monodisperse, pure receptor-antagonist complex.[16]
Crystallizing membrane proteins is notoriously difficult. The in meso or Lipidic Cubic Phase (LCP) method provides a more native-like lipid bilayer environment that facilitates crystal formation.[17][18]
-
LCP Formation: The purified CCR5-Maraviroc complex is mixed with a molten lipid, typically monoolein, using coupled syringes.[19] This creates a viscous, transparent, gel-like mesophase where the protein is reconstituted into a continuous lipid bilayer.[17]
-
Crystallization Screening: Nanoliter volumes of the protein-laden LCP are dispensed onto a glass sandwich plate and overlaid with a precipitant solution using a specialized robot.[19][20] Plates are incubated at a constant temperature (e.g., 20°C) and monitored for crystal growth.
-
Crystal Harvesting: Microcrystals (often <10 µm) are harvested directly from the LCP for X-ray diffraction analysis.[19]
Diagram 3: Experimental Workflow for CCR5 Structure Determination
Caption: Workflow from gene to high-resolution structure.
Conclusion
The crystal structure of the CCR5-Maraviroc complex provides a powerful blueprint for understanding the mechanism of allosteric antagonism of a chemokine receptor.[7][21] These structural insights have been instrumental in explaining the drug's high potency and specificity and continue to guide the structure-based design of new and improved entry inhibitors for HIV-1 and therapeutics for other CCR5-mediated inflammatory diseases.[10][21] The detailed experimental protocols highlight the technological advancements that have made such challenging membrane protein structural studies possible.
References
- 1. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C-C chemokine receptor type five (CCR5): An emerging target for the control of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. Frontiers | Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structural Insights from Binding Poses of CCR2 and CCR5 with Clinically Important Antagonists: A Combined In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis of the activation of the CC chemokine receptor 5 by a chemokine agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PDB-101: Learn: Structural Biology Highlights: CCR5 and HIV Infection [pdb101.rcsb.org]
- 16. Biophysical and structural investigation of bacterially expressed and engineered CCR5, a G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. psi.ch [psi.ch]
- 18. asu.elsevierpure.com [asu.elsevierpure.com]
- 19. Lipidic cubic phase injector facilitates membrane protein serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipidic Cubic Phase Technologies for Membrane Protein Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure of the CCR5 Chemokine Receptor-HIV Entry Inhibitor Maraviroc Complex (Journal Article) | OSTI.GOV [osti.gov]
The Dawn of HIV Entry Inhibition: Initial Structure-Activity Relationship Studies of CCR5 Antagonists
An In-depth Technical Guide for Researchers and Drug Development Professionals
The discovery that the C-C chemokine receptor type 5 (CCR5) serves as a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells marked a pivotal moment in antiretroviral therapy research. This revelation opened a new avenue for therapeutic intervention: blocking the virus at the very first stage of its lifecycle. This guide delves into the initial structure-activity relationship (SAR) studies of small-molecule CCR5 antagonists, providing a comprehensive overview of the foundational medicinal chemistry efforts that paved the way for a new class of anti-HIV drugs.
The CCR5 Target and the Mechanism of Antagonism
CCR5 is a G protein-coupled receptor (GPCR) primarily expressed on the surface of T-cells, macrophages, and dendritic cells. Its natural ligands are chemokines such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). In the context of HIV-1 infection, the viral envelope glycoprotein gp120, after binding to the primary receptor CD4, undergoes a conformational change that exposes a binding site for CCR5. This interaction with CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and subsequent entry of the viral capsid into the cytoplasm.
Small-molecule CCR5 antagonists are allosteric inhibitors. They do not bind to the same site as the natural chemokine ligands but rather to a hydrophobic pocket within the transmembrane helices of the receptor.[1] This binding induces a conformational change in the extracellular loops of CCR5, rendering it unrecognizable to the gp120-CD4 complex and thereby preventing viral entry.[1]
Foundational SAR Studies of Early CCR5 Antagonists
The initial foray into the discovery of small-molecule CCR5 antagonists was led by several pharmaceutical companies, each exploring distinct chemical scaffolds. These early efforts were crucial in defining the key pharmacophoric elements required for potent CCR5 antagonism.
The Benzocycloheptene Imides: The Discovery of TAK-779
Takeda Chemical Industries pioneered one of the first series of small-molecule CCR5 antagonists. Through high-throughput screening of their compound library, they identified a quaternary ammonium salt as an initial hit. Subsequent optimization led to the discovery of TAK-779 , a potent and selective non-peptide CCR5 antagonist.[2]
The SAR studies around this series revealed several key insights:
-
Quaternary Ammonium Group: This positively charged moiety was found to be crucial for activity, likely interacting with negatively charged residues in the CCR5 binding pocket. However, it also contributed to poor oral bioavailability.
-
Benzocycloheptene Ring: This bulky, lipophilic group was essential for potent antagonism, fitting into the hydrophobic transmembrane pocket of the receptor.
-
Amide Linker: The nature and orientation of the amide linker were critical for optimal positioning of the key pharmacophoric elements.
| Compound/Analog | R Group | CCR5 Binding IC50 (nM) | Anti-HIV-1 Activity (EC50, nM) | Reference |
| Lead Compound | (Structure not shown) | - | - | [2] |
| TAK-779 | N,N-dimethyl-N-(4-(4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-yl)phenyl)methanaminium | 1.4 | 1.2 (MAGI-CCR5 cells), 3.7 (PBMCs) | [2] |
| Analog 1 | Phenyl instead of 4-methylphenyl | Reduced activity | Reduced activity | [2] |
| Analog 2 | Cyclohexyl instead of benzocycloheptene | Significantly reduced activity | Significantly reduced activity | [2] |
The Piperidino-Piperidines: From SCH-C to Vicriviroc
Schering-Plough's efforts in this area began with the identification of an oximino-piperidino-piperidine lead from high-throughput screening. This led to the development of SCH-C , a potent CCR5 antagonist. However, concerns about potential cardiac toxicity (QTc interval prolongation) prompted further optimization.[1] This led to the discovery of Vicriviroc (SCH-D) , which demonstrated an improved safety profile while maintaining potent anti-HIV-1 activity.[3]
Key SAR findings from this series include:
-
Oxime Moiety: The geometry and substituents on the oxime were found to influence potency.
-
Piperidino-Piperidine Core: This scaffold served as a rigid framework to correctly orient the key binding groups.
-
Amide Substituent: Modifications to the amide portion of the molecule were critical for improving both potency and pharmacokinetic properties. The pyrimidine carboxamide in Vicriviroc was a key modification.[3]
| Compound/Analog | Key Structural Feature | CCR5 Binding IC50 (nM) | Anti-HIV-1 Activity (EC50, nM) | hERG IC50 (µM) | Reference |
| SCH-C | Phenyl oximino-piperidine | ~1 | 0.8 | ~1.1 | [3][4] |
| Vicriviroc | Pyrimidine carboxamide | 0.5 | 0.3 | >10 | [3][4] |
| Analog 3 | Different amide substituents | Varied | Varied | Varied | [5] |
| Analog 4 | Modifications to the oxime | Varied | Varied | Varied | [5] |
The Spirodiketopiperazines: The Case of Aplaviroc
GlaxoSmithKline developed a series of spirodiketopiperazine-based CCR5 antagonists, with Aplaviroc (GW-873140) emerging as a clinical candidate.[6] This series featured a unique spirocyclic core.
Important SAR observations for the spirodiketopiperazines include:
-
Spirodiketopiperazine Core: This rigid structure was central to the pharmacophore, providing a defined orientation for the substituents.
-
N-Alkyl Group: The length and nature of the N-alkyl chain influenced potency and metabolic stability.
-
Aromatic Substituents: The substitution pattern on the aromatic rings was critical for interaction with the CCR5 binding pocket.
| Compound/Analog | Key Structural Feature | CCR5 Binding IC50 (nM) | Anti-HIV-1 Activity (IC50, nM) | Reference |
| ONO-4128 (Lead) | (Structure not shown) | - | 30-60 | [6] |
| Aplaviroc | Optimized aromatic substituents | ~0.3 | 0.1-0.4 | [6] |
| Analog 5 | Variations in the N-alkyl chain | Varied | Varied | [6] |
| Analog 6 | Different spirocyclic systems | Generally lower activity | Generally lower activity | [6] |
Note: The clinical development of Aplaviroc was discontinued due to hepatotoxicity.[7]
The 1,2,4-Triazoles: The Path to Maraviroc
Pfizer's discovery of Maraviroc (UK-427,857) , the first approved CCR5 antagonist, stemmed from a high-throughput screening hit, an imidazopyridine derivative. The subsequent lead optimization program was extensive and provided a wealth of SAR data.
Key SAR takeaways from the development of Maraviroc are:
-
Amide Moiety: Early SAR focused on the amide substituent, with a cyclobutyl amide showing high potency.
-
Tropane Ring System: Replacement of a piperidine with a tropane ring was a key modification that improved metabolic stability and reduced off-target effects.
-
Triazole Group: The introduction of the triazole ring was crucial for enhancing oral bioavailability and further refining the pharmacokinetic profile.
-
Difluorocyclohexyl Group: This group was incorporated to block metabolic soft spots and improve the overall druglike properties of the molecule.
| Compound/Analog | Key Structural Feature | CCR5 Binding (MIP-1β IC50, nM) | Anti-HIV-1 Activity (IC90, nM) | hERG Inhibition (%) @ 1 µM | Reference |
| Hit 1 (UK-107,543) | Imidazopyridine | 400 | >1000 | - | |
| Compound 3 | Cyclobutyl amide | 45 | - | - | |
| Compound 4 | Tropane ring | 1.1 | 2.1 | 99 | |
| Maraviroc | Triazole and difluorocyclohexyl | 0.6 | 1.0 | <10 |
Experimental Protocols
The initial SAR studies of CCR5 antagonists relied on a suite of in vitro assays to characterize the binding affinity, functional activity, and antiviral efficacy of the synthesized compounds.
Radioligand Binding Assay (Competitive)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing CCR5 (e.g., from CHO-CCR5 or CEM-NKR-CCR5 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable binding buffer is prepared, typically containing a buffering agent (e.g., HEPES), salts (e.g., MgCl₂, CaCl₂), and a protein carrier (e.g., BSA).
-
Incubation: A fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α, [¹²⁵I]-MIP-1β, or [³H]-Maraviroc) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The reaction is incubated to equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
HIV-1 Pseudovirus Entry Assay
This assay measures the ability of a compound to inhibit the entry of HIV-1 into target cells. It utilizes replication-defective viral particles that express the HIV-1 envelope glycoproteins.
Methodology:
-
Pseudovirus Production: Pseudoviruses are produced by co-transfecting a producer cell line (e.g., HEK293T) with a plasmid encoding the HIV-1 envelope protein of interest (from an R5-tropic strain) and a plasmid encoding an HIV-1 provirus with a deletion in the env gene and containing a reporter gene (e.g., luciferase or green fluorescent protein).
-
Target Cell Preparation: Target cells that express CD4 and CCR5 (e.g., TZM-bl cells or U87.CD4.CCR5 cells) are seeded in a multi-well plate.
-
Infection: The target cells are pre-incubated with varying concentrations of the test compound for a short period before the addition of a standardized amount of pseudovirus.
-
Incubation: The cells are incubated for 48-72 hours to allow for viral entry and expression of the reporter gene.
-
Reporter Gene Assay: The expression of the reporter gene is quantified. For luciferase, a luminometer is used to measure light output after the addition of a luciferase substrate. For GFP, flow cytometry or fluorescence microscopy is used.
-
Data Analysis: The data are used to calculate the EC50 value, which is the concentration of the compound that inhibits viral entry by 50%.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the intracellular calcium mobilization induced by the binding of a natural chemokine ligand to CCR5.
Methodology:
-
Cell Loading: CCR5-expressing cells (e.g., CHO-CCR5 or a T-cell line) are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the dye in the cytoplasm.
-
Compound Incubation: The dye-loaded cells are incubated with varying concentrations of the test compound.
-
Ligand Stimulation: A fixed concentration of a CCR5 agonist (e.g., RANTES, MIP-1α, or MIP-1β) is added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined.
Signaling Pathways and Experimental Workflows
CCR5 Signaling Pathway
Upon binding of its natural chemokine ligands, CCR5 activates intracellular signaling cascades through its coupling to Gi proteins. This leads to a variety of cellular responses, including chemotaxis, cell proliferation, and cytokine release. CCR5 antagonists block these downstream signaling events by preventing the initial conformational change in the receptor.
Caption: CCR5 signaling cascade upon chemokine binding and its inhibition by antagonists.
Experimental Workflow for CCR5 Antagonist Screening
The process of identifying and characterizing novel CCR5 antagonists typically follows a well-defined workflow, starting from a large compound library and progressively narrowing down to lead candidates.
Caption: A typical workflow for the discovery and initial characterization of CCR5 antagonists.
Conclusion
The initial structure-activity relationship studies of CCR5 antagonists were instrumental in establishing a new paradigm in anti-HIV drug discovery. By systematically exploring different chemical scaffolds, medicinal chemists were able to identify the key molecular features required for potent and selective inhibition of CCR5-mediated HIV-1 entry. The knowledge gained from these early investigations not only led to the development of the first-in-class approved drug, Maraviroc, but also laid the groundwork for the ongoing search for next-generation CCR5-targeted therapeutics. This in-depth guide provides a foundational understanding of these seminal studies, offering valuable insights for researchers and drug development professionals in the field of infectious diseases.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Novel CCR5 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical evaluation of novel C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a well-validated therapeutic target, primarily for HIV-1 infection, and is under investigation for a range of other indications including inflammatory diseases and cancer. This document outlines the core methodologies and data presentation standards crucial for the preclinical assessment of new chemical entities targeting this receptor.
Core Concepts in CCR5 Antagonism
CCR5 is a G protein-coupled receptor (GPCR) that, upon binding to its natural chemokine ligands such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), initiates a signaling cascade. This signaling is pivotal in the trafficking of leukocytes to sites of inflammation. In the context of HIV-1, CCR5 serves as a critical co-receptor for the entry of R5-tropic viral strains into host cells, primarily CD4+ T lymphocytes. Novel CCR5 antagonists are designed to block these interactions, thereby preventing viral entry or mitigating inflammatory responses.
Quantitative Data Summary of Novel CCR5 Antagonists
The following tables summarize key preclinical quantitative data for several novel CCR5 antagonists that have undergone significant investigation. This data is essential for comparing the potency and selectivity of different compounds.
Table 1: In Vitro Binding Affinity and Antiviral Potency of Novel CCR5 Antagonists
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Ki (nM) | Reference |
| Cenicriviroc (TBR-652/TAK-652) | CCR5/CCR2 | [125I]-RANTES Binding | CHO/CCR5 | 3.1 | - | [1] |
| HIV-1 Env-mediated fusion | - | - | 0.44 | - | [1] | |
| Vicriviroc (SCH 417690) | CCR5 | HIV-1 replication | PBMCs | 0.04 - 2.3 | - | [2] |
| Aplaviroc (GW-873140/AK602) | CCR5 | HIV-1 replication (R5 strains) | - | 0.1 - 0.6 | 2.9 | [3] |
| TAK-779 | CCR5/CXCR3 | [125I]-RANTES Binding | CHO/CCR5 | 1.4 | 1.1 | [1][4] |
| HIV-1 replication (Ba-L strain) | MAGI-CCR5 cells | 1.2 | - | [4] | ||
| HIV-1 replication (Ba-L strain) | PBMCs | 3.7 | - | [4] | ||
| PF-232798 | CCR5 | HIV-1 replication | - | - | - | [1] |
| INCB9471 | CCR5 | - | - | - | - | [1] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibitor constant; PBMC: Peripheral Blood Mononuclear Cell; CHO: Chinese Hamster Ovary.
Table 2: Preclinical In Vivo Efficacy of Novel CCR5 Antagonists
| Compound | Animal Model | Disease Model | Key Findings | Reference |
| Cenicriviroc | Mouse | Diet-induced NASH | Reduced monocyte/macrophage recruitment and collagen deposition. | [5][6] |
| Rat | Thioacetamide-induced liver fibrosis | Ameliorated fibrosis. | [7] | |
| Vicriviroc | Rat, Monkey | Pharmacokinetic studies | Good oral bioavailability and long half-life. | [2][8] |
| Aplaviroc | Mouse (hu-PBMC-NOG) | HIV-1 infection | Suppressed R5 HIV-1 viremia. | [3] |
| TAK-779 | Mouse | Diffuse alveolar damage | Prevented lung damage in a model of ARDS. | [4][9] |
| Mouse | DSS-induced colitis | Decreased recruitment of monocytes/macrophages. | [9] |
NASH: Nonalcoholic steatohepatitis; ARDS: Acute Respiratory Distress Syndrome; DSS: Dextran sulfate sodium.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reliable preclinical evaluation of novel CCR5 antagonists. The following sections provide in-depth methodologies for key in vitro and in vivo assays.
In Vitro Assays
1. Radioligand Binding Assay ([125I]-RANTES)
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to CCR5.
-
Materials:
-
Cell membranes from a cell line stably expressing human CCR5 (e.g., CHO-K1 or HEK293 cells).
-
[125I]-RANTES (radiolabeled ligand).
-
Unlabeled RANTES (for determining non-specific binding).
-
Test compounds.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).[10]
-
Wash buffer (e.g., ice-cold binding buffer).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
-
-
Procedure:
-
Prepare cell membranes by homogenization and centrifugation of CCR5-expressing cells.[11]
-
In a 96-well plate, add binding buffer, a fixed concentration of [125I]-RANTES (typically at or below the Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled RANTES.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.[11]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[12]
-
2. Calcium Mobilization Assay
This functional assay measures the ability of a CCR5 antagonist to block the intracellular calcium flux induced by a CCR5 agonist.
-
Materials:
-
A cell line stably expressing human CCR5 and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13][14]
-
CCR5 agonist (e.g., RANTES, MIP-1α, or MIP-1β).
-
Test compounds.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Plate the CCR5-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
If using a fluorescent dye, load the cells with Fluo-4 AM according to the manufacturer's protocol, typically involving a 1-2 hour incubation at 37°C.[15]
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of the CCR5 agonist (typically the EC80 concentration) into the wells.
-
Immediately measure the change in fluorescence (or luminescence for aequorin-based assays) over time.
-
The peak fluorescence intensity corresponds to the calcium mobilization.
-
Determine the IC50 value of the antagonist by plotting the percentage of inhibition of the agonist-induced calcium response against the log concentration of the compound.
-
3. HIV-1 Pseudovirus Entry Assay
This assay assesses the ability of a CCR5 antagonist to inhibit the entry of HIV-1 into target cells. It utilizes replication-defective viral particles pseudotyped with an R5-tropic HIV-1 envelope glycoprotein (Env).
-
Materials:
-
HEK293T cells for pseudovirus production.
-
Target cells expressing CD4, CCR5, and a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR (e.g., TZM-bl cells).[16][17][18]
-
An HIV-1 Env-expressing plasmid (R5-tropic).
-
An HIV-1 backbone plasmid lacking the env gene but containing a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
Test compounds.
-
Luciferase substrate and a luminometer.
-
-
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the Env-expressing plasmid and the HIV-1 backbone plasmid.[17]
-
Harvest the cell culture supernatant containing the pseudoviruses 48-72 hours post-transfection.
-
Filter the supernatant to remove cellular debris and determine the viral titer.
-
-
Neutralization Assay:
-
Plate the target cells (e.g., TZM-bl) in a 96-well plate.
-
In a separate plate, serially dilute the test compound.
-
Add a standardized amount of pseudovirus to each well containing the diluted compound and incubate for 1 hour at 37°C.[16]
-
Transfer the virus-compound mixture to the target cells.
-
Incubate for 48-72 hours to allow for viral entry and reporter gene expression.[17]
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of viral entry relative to untreated virus control wells.
-
Determine the IC50 value of the antagonist from the dose-response curve.
-
-
4. Chemotaxis Assay
This assay measures the ability of a CCR5 antagonist to block the migration of cells towards a CCR5 chemokine.
-
Materials:
-
Cells that express CCR5 and are known to migrate in response to CCR5 ligands (e.g., primary human monocytes or a monocytic cell line like THP-1).
-
CCR5 chemokine (e.g., RANTES/CCL5).
-
Test compounds.
-
Transwell inserts with a porous membrane (e.g., 5 µm pore size for monocytes).[19][20]
-
Assay medium (e.g., RPMI with 1% human albumin).[20]
-
A method for quantifying migrated cells (e.g., flow cytometry or a luminescence-based cell viability assay).[19]
-
-
Procedure:
-
Place the assay medium containing the CCR5 chemokine in the lower chamber of the transwell plate.
-
In the upper chamber (the transwell insert), add the cell suspension that has been pre-incubated with varying concentrations of the test compound.
-
Incubate the plate at 37°C for a period sufficient to allow for cell migration (e.g., 1-4 hours).[20][21]
-
After incubation, remove the transwell insert.
-
Quantify the number of cells that have migrated to the lower chamber.
-
Calculate the percentage of inhibition of chemotaxis compared to the vehicle control.
-
Determine the IC50 value of the antagonist from the dose-response curve.
-
In Vivo Preclinical Model
Humanized Mouse Model for HIV-1 Infection
Humanized mice, which are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, provide a valuable in vivo model to study HIV-1 infection and evaluate the efficacy of CCR5 antagonists.[22][23][24]
-
Model Establishment (e.g., Hu-HSC model):
-
Use severely immunodeficient mice (e.g., NOD/SCID/IL2rγnull or NSG mice).
-
Irradiate newborn pups to ablate their native hematopoietic system.
-
Intrahepatically inject human CD34+ hematopoietic stem cells (HSCs) isolated from umbilical cord blood.[22][23]
-
Allow several weeks for the human immune system to reconstitute in the mice. Monitor the level of human immune cell engraftment (e.g., human CD45+ cells, CD4+ T cells) in the peripheral blood by flow cytometry.
-
-
Efficacy Study Protocol:
-
Once a stable human immune system is established, treat a cohort of humanized mice with the test CCR5 antagonist (e.g., via oral gavage or subcutaneous injection). Another cohort receives a vehicle control.
-
After a pre-treatment period, challenge all mice with an R5-tropic HIV-1 strain (e.g., via intravenous or intraperitoneal injection).
-
Continue daily or periodic treatment with the antagonist.
-
Monitor viral load in the plasma of the mice at regular intervals using a quantitative RT-PCR assay for HIV-1 RNA.
-
Monitor CD4+ T cell counts in the peripheral blood to assess protection from virus-induced depletion.
-
At the end of the study, tissues such as the spleen, lymph nodes, and gut-associated lymphoid tissue can be harvested to assess viral burden and human immune cell populations.
-
Compare the viral load and CD4+ T cell counts between the treated and control groups to determine the in vivo efficacy of the CCR5 antagonist.
-
Mandatory Visualizations
CCR5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated upon chemokine binding to CCR5.
References
- 1. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. CCR5/CXCR3 antagonist TAK-779 prevents diffuse alveolar damage of the lung in the murine model of the acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 7. Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vicriviroc, a CCR5 receptor antagonist for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCR5/CXCR3 antagonist TAK-779 prevents diffuse alveolar damage of the lung in the murine model of the acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. hiv.lanl.gov [hiv.lanl.gov]
- 18. hiv.lanl.gov [hiv.lanl.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 21. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 22. biorxiv.org [biorxiv.org]
- 23. Novel humanized mouse models for HIV research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdr.lib.unc.edu [cdr.lib.unc.edu]
Methodological & Application
Application Notes and Protocols: In Vitro Chemotaxis Assay Using a CCR5 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine receptors play a pivotal role in mediating the migration of cells, a process known as chemotaxis. The C-C chemokine receptor type 5 (CCR5) is a key player in this process, particularly in the recruitment of immune cells to sites of inflammation.[1] Its involvement in various pathological conditions, including HIV infection and cancer, has made it a significant therapeutic target.[1][2] CCR5 antagonists are a class of molecules that block the CCR5 receptor, thereby inhibiting the chemotactic response of cells to CCR5 ligands such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[3][4]
These application notes provide a detailed protocol for an in vitro chemotaxis assay to evaluate the efficacy of a CCR5 antagonist. The protocol is designed to be adaptable for various cell types and specific research questions.
Principle of the Assay
This assay measures the ability of a test compound to inhibit the directional migration of CCR5-expressing cells towards a chemoattractant gradient. The assay is typically performed in a Boyden chamber or a similar multi-well migration plate with a porous membrane separating an upper and a lower chamber. Cells are placed in the upper chamber, and a CCR5 ligand (chemoattractant) is placed in the lower chamber. In the presence of an effective CCR5 antagonist, the migration of cells to the lower chamber will be significantly reduced.
Data Presentation
Table 1: In Vitro Efficacy of CCR5 Antagonists in Chemotaxis Assays
| CCR5 Antagonist | Cell Type | Chemoattractant (Concentration) | IC50 (nM) | Percent Inhibition (%) | Reference |
| Maraviroc | Monocytes | MIP-1β | - | Significant dose-dependent reduction | [5] |
| Maraviroc | Monocyte-derived Macrophages | MIP-1β | - | Significant inhibition at 0.1, 1, and 10 µM | [5] |
| Maraviroc | Monocyte-derived Dendritic Cells | RANTES, MIP-1β, fMLP, MCP-1 | - | Significant reduction at 0.1, 1, and 10 µM | [6] |
| Vicriviroc | Ba/F3-CCR5 cells | MIP-1α (0.3 nM) | Similar efficacy to SCH-C | - | [7] |
| TAK-779 | CHO/CCR5 cells | RANTES | 1.4 | - | [8] |
| SCH-C | Ba/F3-CCR5 cells | MIP-1α (0.3 nM) | Similar efficacy to vicriviroc | - | [7] |
Note: IC50 values and percent inhibition can vary depending on the specific experimental conditions, including cell type, chemoattractant concentration, and incubation time.
Experimental Protocols
Materials and Reagents
-
CCR5-expressing cells (e.g., T-lymphocytes, monocytes, or a stable cell line)
-
Cell culture medium (e.g., RPMI 1640) with appropriate supplements (e.g., FBS, L-glutamine, penicillin/streptomycin)
-
CCR5 antagonist (test compound)
-
CCR5 ligand/chemoattractant (e.g., recombinant human CCL5/RANTES)
-
Control vehicle for the antagonist (e.g., DMSO)
-
Chemotaxis chamber (e.g., 96-well Incucyte® Clearview plate or similar)[9]
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell viability assay kit (e.g., Trypan Blue or a fluorescence-based kit)
-
Detection reagent for migrated cells (e.g., Calcein AM or similar fluorescent dye)
-
Fluorescence plate reader or microscope
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. What are CCR5 antagonists and how do they work? [synapse.patsnap.com]
- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A small-molecule, nonpeptide CCR5 antagonist with highly potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sartorius.com [sartorius.com]
Application Notes: Calcium Mobilization Assay for CCR5 Antagonist Activity
Introduction
The C-C chemokine receptor 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a critical role in inflammatory responses and serves as a co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[1] Antagonists of CCR5 can block these processes, making them valuable therapeutic agents for HIV/AIDS and inflammatory diseases. The activation of CCR5 by its endogenous ligands, such as RANTES (CCL5), triggers a signaling cascade that results in a transient increase in intracellular calcium concentration ([Ca²⁺]i).[2][3] This calcium mobilization event serves as a robust and measurable readout of receptor activation.
A calcium mobilization assay is a widely used functional cell-based assay to identify and characterize CCR5 antagonists.[4] The principle involves stimulating CCR5-expressing cells with an agonist in the presence and absence of a potential antagonist. An antagonist will inhibit or reduce the agonist-induced calcium flux in a dose-dependent manner. This method is highly amenable to high-throughput screening (HTS) formats, utilizing fluorescent calcium-sensitive dyes like Fluo-4 AM and automated fluorescence plate readers (e.g., FLIPR, FlexStation).[5][6]
Principle of the Assay
Cells engineered to express CCR5 are first loaded with a cell-permeant calcium indicator dye (e.g., Fluo-4 AM). Inside the cell, esterases cleave the acetoxymethyl (AM) ester group, trapping the fluorescent dye in the cytoplasm.[7] In its unbound state, the dye exhibits low fluorescence. Upon agonist binding to CCR5, a Gq-protein signaling pathway is activated, leading to the release of calcium from the endoplasmic reticulum into the cytoplasm.[6][8] The binding of free Ca²⁺ to the dye results in a significant increase in its fluorescence intensity, which can be measured in real-time.[7] A CCR5 antagonist will compete with the agonist for binding to the receptor, thereby preventing this signaling cascade and subsequent increase in fluorescence.
CCR5 Signaling Pathway
Upon binding of an agonist like RANTES (CCL5), CCR5 undergoes a conformational change, activating associated heterotrimeric G proteins. While CCR5 predominantly couples to the Gαi subunit to inhibit adenylyl cyclase, it can also couple to the Gαq pathway to induce calcium mobilization.[2][8] Gαq activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[6][9]
Caption: CCR5 agonist-induced calcium signaling pathway.
Experimental Protocols
This protocol describes a method for determining the IC₅₀ value of a CCR5 antagonist using a no-wash, fluorescence-based calcium mobilization assay.
I. Materials and Reagents
-
Cell Line: CHO-K1 cells stably expressing human CCR5 (e.g., CHO-K1/CCR5/Gα16).[10]
-
Cell Culture Medium: F-12K Medium with 10% FBS, appropriate antibiotics, and selection agents.
-
Assay Plate: Black, clear-bottom 96-well or 384-well microplates.[7]
-
Calcium Assay Kit: Fluo-4 No Wash Calcium Assay Kit or equivalent.[7][11][12]
-
CCR5 Agonist: RANTES (CCL5), recombinant human.
-
CCR5 Antagonist: Test compounds and a known antagonist control (e.g., Maraviroc).[4][13]
-
Instruments:
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[5]
-
Humidified CO₂ incubator at 37°C.
-
Pipetting devices.
-
II. Experimental Workflow
References
- 1. G Protein-Dependent CCR5 Signaling Is Not Required for Efficient Infection of Primary T Lymphocytes and Macrophages by R5 Human Immunodeficiency Virus Type 1 Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. CCL5 evokes calcium signals in microglia through a kinase-, phosphoinositide-, and nucleotide-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Molecular Probes Fluo-4 NW Calcium Assay Kit 10 Microplates | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of CCR5 Expression Following Antagonist Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the expression of C-C chemokine receptor 5 (CCR5) on target cells after treatment with a CCR5 antagonist, such as Maraviroc. The protocols and data presented are intended to assist in the research and development of CCR5-targeting therapeutics.
Introduction
CCR5 is a G-protein coupled receptor that plays a crucial role in the immune system by mediating the migration of T cells, monocytes, and macrophages to sites of inflammation.[1][2] It is also a major co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus (HIV) into host cells.[1][3] CCR5 antagonists are a class of drugs that bind to CCR5 and allosterically inhibit the binding of its natural ligands and the HIV envelope glycoprotein gp120, thereby blocking viral entry and inflammatory cell recruitment.[3][4][5]
Flow cytometry is a powerful technique for quantifying the expression of cell surface receptors like CCR5. This method allows for the precise measurement of the percentage of CCR5-expressing cells and the density of CCR5 on the cell surface (often measured as Mean Fluorescence Intensity, MFI). Analyzing changes in CCR5 expression following antagonist treatment is critical for understanding the drug's mechanism of action, pharmacodynamics, and potential immunomodulatory effects.[6][7]
Data Presentation: Effect of Maraviroc on CCR5 Expression
Treatment with the CCR5 antagonist Maraviroc has been shown to modulate the surface expression of CCR5 on T lymphocytes. The following table summarizes quantitative data from a study investigating the effect of Maraviroc intensification on CCR5 expression in HIV-infected patients.[8]
| Cell Type | Treatment Period | Change in CCR5+ Cells (%) | p-value |
| CD4+ T cells | Maraviroc Intensification | +2.4 | 0.010 |
| Control | +0.4 | - | |
| CD8+ T cells | Maraviroc Intensification | +14.0 | 0.002 |
| Control | +2.6 | - |
Data adapted from: Maraviroc Intensification Improves Endothelial Function in Abacavir-Treated Patients, an Open-Label Randomized Cross-Over Pilot Study.[8]
Experimental Protocols
This section provides detailed protocols for the in vitro treatment of peripheral blood mononuclear cells (PBMCs) with a CCR5 antagonist and the subsequent analysis of CCR5 expression by flow cytometry.
Protocol 1: In Vitro Treatment of PBMCs with a CCR5 Antagonist
Objective: To treat isolated PBMCs with a CCR5 antagonist to assess its effect on CCR5 surface expression.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
CCR5 antagonist (e.g., Maraviroc)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Cell culture plates (e.g., 24-well or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the isolated PBMCs twice with sterile Phosphate Buffered Saline (PBS).
-
Resuspend the cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Seed the cells into the wells of a cell culture plate.
-
Prepare a stock solution of the CCR5 antagonist in DMSO. Further dilute the antagonist to the desired final concentrations in complete RPMI 1640 medium. A vehicle control containing the same final concentration of DMSO should also be prepared.
-
Add the CCR5 antagonist or vehicle control to the appropriate wells. A typical concentration range for Maraviroc can be from 0.1 µM to 100 µM.[6]
-
Incubate the cells for the desired period (e.g., 1 hour, 24 hours, or 48 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, harvest the cells for flow cytometry analysis.
Protocol 2: Flow Cytometry Analysis of CCR5 Expression
Objective: To quantify the percentage of CCR5-expressing cells and the CCR5 surface density (MFI) after antagonist treatment.
Materials:
-
Treated and untreated PBMCs from Protocol 1
-
FACS buffer (PBS with 1% Bovine Serum Albumin and 0.1% sodium azide)
-
Fluorochrome-conjugated anti-human CCR5 antibody (e.g., clone 2D7 or 3A9)
-
Fluorochrome-conjugated isotype control antibody
-
Fluorochrome-conjugated antibodies against other cell surface markers (e.g., CD3, CD4, CD8, CD14) to identify specific cell populations.
-
FACS tubes
-
Flow cytometer
Procedure:
-
Harvest the cells from the culture plate and transfer them to FACS tubes.
-
Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations. This includes the anti-CCR5 antibody, isotype control, and other lineage markers.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 300-500 µL) for flow cytometry analysis.
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000) for robust statistical analysis.
Data Analysis:
-
Gate on the lymphocyte and/or monocyte populations based on their forward and side scatter properties.
-
Identify specific T cell subsets (e.g., CD3+CD4+, CD3+CD8+) or monocytes (e.g., CD14+).
-
Within the target cell population, quantify the percentage of CCR5-positive cells and the Mean Fluorescence Intensity (MFI) of the CCR5 staining. Use the isotype control to set the gate for positive staining.
-
Compare the percentage of CCR5+ cells and the MFI between the antagonist-treated and vehicle-treated control samples.
Visualizations
CCR5 Signaling Pathway and Antagonist Inhibition
The following diagram illustrates the canonical signaling pathway of CCR5 upon binding to its natural chemokine ligands and the mechanism of inhibition by a CCR5 antagonist.
Caption: CCR5 signaling pathway and antagonist inhibition.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for analyzing CCR5 expression after antagonist treatment.
Caption: Experimental workflow for CCR5 analysis.
References
- 1. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]
- 3. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro effects of the CCR5 inhibitor maraviroc on human T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CCR5 Receptor Occupancy Analysis Reveals Increased Peripheral Blood CCR5+CD4+ T Cells Following Treatment With the Anti-CCR5 Antibody Leronlimab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maraviroc Intensification Improves Endothelial Function in Abacavir-Treated Patients, an Open-Label Randomized Cross-Over Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of CCR5 Antagonists in Immunological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of C-C chemokine receptor type 5 (CCR5) antagonists in various immunology research areas. Detailed protocols for key experimental procedures are included to facilitate the practical application of these compounds in a laboratory setting.
Introduction
C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a pivotal role in immune cell trafficking and function.[1][2] It is expressed on the surface of various immune cells, including T cells, macrophages, and dendritic cells.[1][3] CCR5 and its ligands, such as CCL3, CCL4, and CCL5, are integral to the inflammatory response, guiding immune cells to sites of inflammation and infection.[1][4] The significance of CCR5 in human pathology was famously highlighted by the discovery that individuals with a homozygous deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to HIV-1 infection. This is because CCR5 is a major co-receptor for the entry of R5-tropic HIV-1 into host cells.[5]
This crucial role in HIV pathogenesis spurred the development of CCR5 antagonists, a class of drugs that block the interaction between HIV-1 and the CCR5 co-receptor, thereby preventing viral entry.[5][6] Maraviroc is the first and most well-known FDA-approved CCR5 antagonist for the treatment of HIV infection.[6][7] Beyond their application in virology, the immunomodulatory properties of CCR5 antagonists have opened up new avenues for their use in a wide range of immunological studies and potential therapeutic applications, including graft-versus-host disease (GVHD), cancer immunotherapy, and autoimmune diseases.
Mechanism of Action
CCR5 antagonists, such as Maraviroc, are allosteric, non-competitive inhibitors.[7][8] They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[5] This binding induces a conformational change in the receptor, which in turn prevents the interaction of the HIV-1 envelope glycoprotein gp120 with CCR5, thus blocking viral entry into the host cell.[5][7]
In the context of immunology, this blockade of CCR5 has broader implications than just preventing viral entry. By inhibiting the binding of natural chemokine ligands (CCL3, CCL4, CCL5), CCR5 antagonists disrupt the signaling pathways that govern immune cell migration and activation.[4] This interference with chemokine-mediated signaling forms the basis for their application in studying and potentially treating various inflammatory and immune-mediated conditions. Unlike natural ligands, CCR5 antagonists do not induce receptor internalization, leaving the receptor on the cell surface in an inactive state.[8]
Applications in Immunological Research
Graft-versus-Host Disease (GVHD)
GVHD is a major complication following allogeneic hematopoietic stem cell transplantation (allo-HCT), where donor immune cells attack the recipient's tissues.[9] The trafficking of donor T cells to target organs is a critical step in the pathogenesis of GVHD, and this process is heavily reliant on chemokine-receptor interactions, with CCR5 playing a key role.[9][10]
Quantitative Data from Clinical Studies:
| CCR5 Antagonist | Study Phase | Indication | Key Findings | Reference |
| Maraviroc | Phase II | Prophylaxis of acute GVHD in reduced-intensity unrelated donor allo-HCT (extended course) | Day +180 rate of grade II-IV acute GVHD: 22% ± 7%. Day +180 rate of grade III-IV acute GVHD: 5% ± 4%. 1-year rate of moderate-severe chronic GVHD: 8% ± 5%. 1-year overall survival: 70% ± 8%. Significantly higher GVHD-free, relapse-free survival compared to a short course (adjusted HR 0.45). | [9][11] |
| Maraviroc | Phase I/II | Prophylaxis of acute GVHD in pediatric allo-HCT | Functional CCR5 blockade was achieved in all evaluable patients on day 0. 4 patients developed grade 1 or 2 acute skin GVHD. 2 patients developed grade 3 acute GI GVHD after discontinuing the drug. | [12] |
| Leronlimab | Phase II (Terminated) | Treatment of GVHD | The trial was terminated. | [13] |
Cancer Immunotherapy
The tumor microenvironment is often characterized by an influx of various immune cells, some of which can suppress the anti-tumor immune response, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[14] CCR5 is expressed on these immunosuppressive cells and plays a role in their recruitment to the tumor site.[14] By blocking CCR5, it is hypothesized that the infiltration of these cells can be reduced, thereby enhancing the efficacy of anti-tumor immune responses. Furthermore, some cancer cells themselves express CCR5, which can promote their proliferation, invasion, and metastasis.[14][15]
Quantitative Data from Clinical and Preclinical Studies:
| CCR5 Antagonist | Study Type | Cancer Type | Key Findings | Reference |
| Maraviroc + Pembrolizumab | Phase I Clinical Trial | Refractory Microsatellite Stable Metastatic Colorectal Cancer (mCRC) | Immune-related Disease Control Rate (irDCR): 10.5% (1 partial response, 1 stable disease). Median Progression-Free Survival (irPFS): 2 months. | [16] |
| Leronlimab | Preclinical (murine xenograft model) | Breast Cancer | Reduced human breast cancer metastasis by over 97%. | [17] |
| Vicriviroc | Phase II Clinical Trial (in HIV) | HIV-related malignancies (contextual data) | Virologic failure by week 48 was significantly lower in Vicriviroc groups (27-40%) compared to placebo (86%). | [18][19] |
Autoimmune Diseases
The role of CCR5 in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis is also an area of active investigation. The rationale is that by blocking the recruitment of inflammatory cells to the sites of autoimmune attack (e.g., the synovium in rheumatoid arthritis), CCR5 antagonists could alleviate disease symptoms. However, clinical trials of Maraviroc in rheumatoid arthritis have not shown efficacy.[20]
Experimental Protocols
In Vitro Cell Migration Assay (Boyden Chamber Assay)
This protocol is designed to assess the effect of a CCR5 antagonist on the migration of CCR5-expressing immune cells towards a chemoattractant.
Materials:
-
CCR5-expressing cells (e.g., activated primary T cells, THP-1 monocytic cell line)
-
Boyden chamber apparatus with inserts (e.g., 8 µm pore size for monocytes/T cells)
-
Chemoattractant: CCL5 (RANTES) or another CCR5 ligand
-
CCR5 antagonist (e.g., Maraviroc)
-
Cell culture medium (e.g., RPMI 1640) with and without serum
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.2% crystal violet in 2% ethanol)[21]
-
Cotton swabs
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture CCR5-expressing cells to a sufficient density.
-
The day before the assay, starve the cells by culturing them in serum-free medium for 12-24 hours.
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 2 x 10^5 cells/mL.[21]
-
Prepare cell suspensions with and without the CCR5 antagonist at the desired concentrations. Incubate for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add 500 µL of cell culture medium containing a chemoattractant (e.g., 10% FBS or a specific concentration of CCL5) to the lower wells of the Boyden chamber plate.[22]
-
Place the Boyden chamber inserts into the wells.
-
Carefully add 100-500 µL of the cell suspension (with or without the antagonist) to the upper chamber of each insert.[21][23]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell type (typically 4-24 hours).
-
-
Cell Fixation and Staining:
-
After incubation, carefully remove the inserts from the wells.
-
Remove the medium from the inside of the inserts.
-
Gently wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.[21]
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixing solution for 15-20 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in a crystal violet solution for 10-15 minutes.[21]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Mount the membranes on a microscope slide.
-
Count the number of migrated cells in several representative fields of view under a light microscope.
-
Alternatively, the dye from the stained cells can be eluted and the absorbance measured to quantify migration.[23]
-
Flow Cytometry for CCR5 Receptor Occupancy
This protocol is used to determine the percentage of CCR5 receptors on the surface of cells that are bound by an antagonist. This is a crucial pharmacodynamic biomarker in drug development.
Materials:
-
Whole blood or isolated peripheral blood mononuclear cells (PBMCs) from treated and untreated subjects
-
Fluorescently labeled anti-CCR5 antibody that does not compete with the antagonist for binding
-
Fluorescently labeled antibodies for cell surface markers (e.g., CD3, CD4 for T helper cells)
-
A competing anti-CCR5 antibody (for free receptor measurement) or a labeled secondary antibody that detects the antagonist (for bound receptor measurement)
-
FACS buffer (PBS with 1% BSA)
-
Fixation buffer (e.g., 1% formaldehyde in PBS)
-
Flow cytometer
Protocol:
-
Sample Preparation:
-
Collect whole blood or isolate PBMCs from subjects. For in vitro studies, cells can be pre-incubated with the CCR5 antagonist.
-
For each sample, aliquot approximately 0.5 x 10^6 cells into FACS tubes.[24]
-
-
Staining:
-
Wash the cells with cold FACS buffer.
-
To measure total CCR5 expression: Add a saturating concentration of a non-competing, fluorescently labeled anti-CCR5 antibody.
-
To measure free (unoccupied) CCR5: Add a competing, fluorescently labeled anti-CCR5 antibody.
-
To measure bound antagonist (if the antagonist is an antibody like Leronlimab): Add a fluorescently labeled secondary antibody that specifically binds to the antagonist.
-
Add fluorescently labeled antibodies for other cell surface markers (e.g., anti-CD3, anti-CD4) to identify the cell population of interest.
-
Incubate for 30 minutes at 4°C in the dark.[24]
-
-
Washing and Fixation:
-
Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer for immediate analysis or in a fixation buffer for later analysis.[24]
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the cell population of interest (e.g., CD3+CD4+ T cells).
-
Determine the mean fluorescence intensity (MFI) or the percentage of positive cells for the CCR5 staining in each sample.
-
-
Calculation of Receptor Occupancy:
-
Using a competing antibody (measures free receptor):
-
% Receptor Occupancy = [1 - (MFI of treated sample / MFI of untreated control)] x 100
-
-
Using a secondary antibody to detect bound antagonist:
-
% Receptor Occupancy = (MFI of treated sample / MFI of a sample with saturating antagonist concentration) x 100
-
-
Visualizations
CCR5 Signaling Pathway and Antagonist Mechanism of Action
Caption: CCR5 signaling cascade and the inhibitory mechanism of a CCR5 antagonist.
Experimental Workflow for Boyden Chamber Cell Migration Assay
Caption: Workflow for assessing cell migration using the Boyden chamber assay.
Logical Relationship of CCR5 Antagonist Applications in Immunology
References
- 1. Population pharmacokinetic/ pharmacodynamic analysis of CCR5 receptor occupancy by maraviroc in healthy subjects and HIV-positive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK/STAT signaling pathway affects CCR5 expression in human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CCL5/CCR5 axis in human diseases and related treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Maraviroc? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Maraviroc: mechanism, pharmacology, metabolism and its potential application_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Extended CCR5 Blockade for Graft-Versus-Host Disease Prophylaxis Improves Outcomes of Reduced Intensity Unrelated Donor Hematopoietic Cell Transplantation: A Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prophylaxis of acute graft-versus-host disease by CCR5 blockade combined with cyclosporine A in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extended CCR5 Blockade for Graft-versus-Host Disease Prophylaxis Improves Outcomes of Reduced-Intensity Unrelated Donor Hematopoietic Cell Transplantation: A Phase II Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Pharmacokinetic and Pharmacodynamic Study of Maraviroc as Acute Graft-versus-Host Disease Prophylaxis in Pediatric Allogeneic Stem Cell Transplant Recipients with Nonmalignant Diagnoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Recent Advances targeting CCR5 for Cancer and its Role in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of CCR5-inhibitors on cancer treatment: A systematic review of preclinical evidence [jpccr.eu]
- 16. researchgate.net [researchgate.net]
- 17. onclive.com [onclive.com]
- 18. Three-Year Safety and Efficacy of Vicriviroc, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Three-year safety and efficacy of vicriviroc, a CCR5 antagonist, in HIV-1-infected treatment-experienced patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chemokine Receptor Expression Assay by Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
Application Notes and Protocols for Studying Inflammatory Diseases with a CCR5 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a pivotal role in mediating the inflammatory response. It is expressed on the surface of various immune cells, including T cells, macrophages, and dendritic cells. The interaction of CCR5 with its chemokine ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), triggers downstream signaling pathways that lead to leukocyte migration, activation, and the production of pro-inflammatory cytokines.[1][2] Dysregulation of the CCR5 signaling axis is implicated in the pathogenesis of numerous chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[3][4][5] Consequently, antagonizing CCR5 has emerged as a promising therapeutic strategy to mitigate inflammation.[6]
These application notes provide a comprehensive overview of the use of a model CCR5 antagonist for studying inflammatory diseases. We present quantitative data from preclinical animal models, detailed protocols for key in vitro and in vivo experiments, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action
CCR5 antagonists are typically small molecule inhibitors that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[6] This allosteric binding stabilizes the receptor in an inactive conformation, preventing the conformational changes necessary for G protein coupling and subsequent intracellular signaling upon ligand binding.[6] By blocking the interaction of CCR5 with its natural chemokine ligands, these antagonists effectively inhibit the recruitment of inflammatory cells to sites of inflammation.[3][7]
Data Presentation
The following tables summarize the quantitative efficacy of representative CCR5 antagonists in preclinical models of inflammatory diseases.
Table 1: Efficacy of Maraviroc in a Mouse Model of Collagen-Induced Arthritis
| Parameter | Control Group | Maraviroc (50 mg/kg/day) | % Reduction |
| Mean Arthritic Score | 8.5 ± 0.5 | 3.5 ± 0.5 | 58.8% |
| IL-17A Expression (spleen CD8+ T cells) | High | Significantly Decreased | - |
| RORγT Expression (spleen CD8+ T cells) | High | Significantly Decreased | - |
| TNF-α Production (spleen CD8+ T cells) | High | Substantially Decreased | - |
| RANTES (CCL5) Production (spleen CD8+ T cells) | High | Substantially Decreased | - |
| Aortic Plaque Area (ApoE-/- mice) | 16.6 ± 3.35% | 7.13 ± 1.44% | 57.0% |
*Data adapted from a study on collagen-induced arthritis in DBA/1J mice.[3] Maraviroc was administered intraperitoneally daily from day 21 to day 35 after arthritis induction.[3] Additional data on aortic plaque area is from a study in a dyslipidemic murine model of atherosclerosis.[8]
Table 2: Efficacy of Cenicriviroc in a Mouse Model of DSS-Induced Colitis
| Parameter | Control Group | Cenicriviroc | P-value |
| Disease Activity Index (DAI) Score | High | Significantly Reduced | < 0.05 |
| Serum TNF-α Levels | High | Significantly Reduced | < 0.05 |
| Colonic CCL5 mRNA Expression (in vitro) | High | Significantly Reduced | < 0.01 |
| Colonic CX3CL1 mRNA Expression (in vitro) | High | Significantly Reduced | < 0.01 |
| Colonic TNF-α mRNA Expression (in vitro) | High | Significantly Reduced | < 0.05 |
*Data adapted from a study on DSS-induced acute colitis in mice.[4] Cenicriviroc's effect on mRNA expression was evaluated in TNF-α-stimulated HT29 cells.[4]
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay
This protocol describes a method to evaluate the ability of a CCR5 antagonist to inhibit the migration of monocytes towards a CCR5 ligand.
Materials:
-
Human monocytic cell line (e.g., THP-1) or isolated primary human monocytes
-
CCR5 Antagonist (e.g., Maraviroc)
-
Chemoattractant: Recombinant Human CCL5/RANTES
-
Assay Medium: RPMI 1640 + 0.5% BSA
-
Transwell inserts (5 µm pore size) for 24-well plates
-
24-well tissue culture plate
-
Calcein-AM (for fluorescent labeling)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture human monocytes and ensure high viability (>95%).
-
One day before the assay, starve the cells by incubating them in serum-free medium.[9]
-
On the day of the experiment, harvest the cells and resuspend them in Assay Medium at a concentration of 1 x 10^6 cells/mL.[9]
-
Label the cells with Calcein-AM according to the manufacturer's instructions. This allows for quantification of migrated cells.[10]
-
-
Assay Setup:
-
Prepare a solution of the CCR5 antagonist at various concentrations in Assay Medium.
-
Pre-incubate the Calcein-AM labeled cells with the CCR5 antagonist or vehicle control for 30 minutes at 37°C.
-
In the lower chamber of the 24-well plate, add 600 µL of Assay Medium containing the chemoattractant (e.g., 50 ng/mL CCL5). For the negative control, add Assay Medium without the chemoattractant.[11]
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each Transwell insert.[11]
-
-
Incubation and Quantification:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[11]
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber by measuring the fluorescence using a plate reader (Excitation/Emission: 485/520 nm).[9]
-
Calculate the percentage of migration inhibition for each antagonist concentration compared to the vehicle control.
-
Protocol 2: In Vivo Murine Model of Collagen-Induced Arthritis (CIA)
This protocol outlines the induction of arthritis in mice and the subsequent treatment with a CCR5 antagonist to evaluate its anti-inflammatory efficacy.
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
CCR5 Antagonist (e.g., Maraviroc)
-
Vehicle control (e.g., DMSO/saline)
-
Syringes and needles for immunization and administration
Procedure:
-
Induction of Arthritis:
-
Treatment:
-
Beginning on day 21 and continuing daily until day 35, administer the CCR5 antagonist (e.g., 50 mg/kg Maraviroc) or vehicle control intraperitoneally.[3]
-
-
Assessment of Arthritis:
-
Monitor the mice daily for signs of arthritis, including paw swelling and redness.
-
Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema involving the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
At the end of the study (day 35), euthanize the mice and collect tissues (e.g., paws, spleen) for further analysis.
-
-
Histological Analysis:
-
Fix the paws in 10% buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Protocol 3: Intracellular Cytokine Staining for Flow Cytometry
This protocol details the method for identifying and quantifying cytokine-producing immune cells from spleen or other tissues of treated and control animals.
Materials:
-
Single-cell suspension from spleen or other tissues
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization buffer
-
Fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-17A)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Prepare a single-cell suspension from the spleen of the experimental mice.
-
Resuspend the cells at 1-2 x 10^6 cells/mL in complete RPMI medium.
-
Stimulate the cells with a cell stimulation cocktail (e.g., PMA [50 ng/mL] and Ionomycin [500 ng/mL]) in the presence of a protein transport inhibitor (e.g., Brefeldin A [10 µg/mL]) for 4-6 hours at 37°C.[6] This step is crucial for accumulating cytokines inside the cells for detection.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
Incubate the cells with fluorescently conjugated antibodies against cell surface markers for 20-30 minutes at 4°C in the dark.[12]
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Add the fluorescently conjugated antibodies against intracellular cytokines to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of specific cell populations (e.g., CD8+ T cells) producing each cytokine.
-
Visualizations
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 3. Chemokine Receptor 5 Antagonism Causes Reduction in Joint Inflammation in a Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR2/CCR5 antagonist cenicriviroc reduces colonic inflammation and fibrosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 7. CCR5 Antagonist Maraviroc Inhibits Acute Exacerbation of Lung Inflammation Triggered by Influenza Virus in Cigarette Smoke-Exposed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of maraviroc in a dyslipidemic murine model of atherosclerosis RTV-induced - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intracellular Cytokine Staining Protocol [anilocus.com]
- 13. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Assessing CCR5 Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative assessment of C-C chemokine receptor type 5 (CCR5) occupancy by therapeutic agents. The accurate measurement of receptor occupancy (RO) is a critical component in the development of CCR5 antagonists, providing key insights into pharmacodynamics, dose-response relationships, and therapeutic efficacy.[1][2][3] CCR5 is a crucial co-receptor for HIV entry into host cells and plays a significant role in inflammatory diseases and cancer, making it a prime therapeutic target.[1][2][4][5]
This document outlines three primary methodologies for determining CCR5 RO: Flow Cytometry, Radioligand Binding Assays, and Positron Emission Tomography (PET) Imaging. Each section includes detailed experimental protocols, data presentation guidelines, and illustrative diagrams to facilitate implementation in a research or clinical setting.
Flow Cytometry-Based Receptor Occupancy Assays
Flow cytometry is a powerful and widely used technique for assessing CCR5 RO on the surface of specific cell populations, such as CD4+ T cells.[1][2][5] This method offers the advantage of single-cell analysis and the ability to phenotype different cell subsets. Two main approaches for calculating CCR5 RO by flow cytometry are presented below: a direct measurement of drug-bound receptors and an indirect measurement of unoccupied receptors.
Protocol 1: Direct Measurement of Occupied Receptors (Antibody-based Antagonist)
This protocol is adapted for a humanized monoclonal antibody antagonist like Leronlimab and directly quantifies the percentage of CCR5 receptors occupied by the therapeutic antibody.[1][2]
Experimental Protocol:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Staining:
-
Wash PBMCs twice with FACS buffer (PBS containing 1% BSA).
-
Divide the cells into three tubes for each sample:
-
Unstained Control: Cells only.
-
Total CCR5 Expression: Stain with a non-competing anti-CCR5 antibody (e.g., clone 3A9) conjugated to a fluorophore.[1][2]
-
Occupied Receptor: Stain with a secondary antibody that specifically binds the therapeutic antibody (e.g., anti-human IgG4 for Leronlimab) conjugated to a different fluorophore.[1][2]
-
-
For determining maximal occupancy (100% control), incubate a separate aliquot of cells with a saturating concentration of the therapeutic antibody (e.g., 5 µg/mL Leronlimab) for 30 minutes at 37°C before staining.[1][2][6]
-
Incubate all tubes for 30 minutes at 4°C in the dark.
-
-
Co-staining for Cell Phenotyping: Add antibodies against cell surface markers such as CD3, CD4, and CD8 to identify the CD4+ T cell population.[1][2]
-
Data Acquisition: Acquire samples on a flow cytometer.
-
Gating Strategy:
Data Analysis:
The percentage of CCR5 RO is calculated using the following equation[1][2][6]:
RO (%) = (% Occupied Receptor Staining / % Total CCR5 Staining in Saturated Sample) x 100
Protocol 2: Indirect Measurement of Unoccupied Receptors
This method quantifies the available, unoccupied CCR5 receptors and is applicable to various antagonists.
Experimental Protocol:
-
Cell Preparation: Isolate PBMCs as described in Protocol 1.1.
-
Staining:
-
Wash PBMCs twice with FACS buffer.
-
Divide cells into aliquots.
-
To measure unoccupied receptors, incubate cells with a fluorescently labeled version of the therapeutic antibody or a competing anti-CCR5 antibody that binds to the same epitope.[1][2]
-
To measure total CCR5 expression, use a non-competing anti-CCR5 antibody.[1][2]
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Co-staining and Data Acquisition: Follow steps 3 and 4 from Protocol 1.1.
-
Gating Strategy: Follow step 5 from Protocol 1.1.
Data Analysis:
The percentage of CCR5 RO is calculated as follows:
RO (%) = [1 - (% Unoccupied Receptor Staining / % Total CCR5 Staining)] x 100
MIP-1β Internalization Assay for Small Molecule Antagonists (e.g., Maraviroc)
This is an indirect assay that measures the ability of a CCR5 antagonist to inhibit the internalization of the receptor upon binding of its natural ligand, MIP-1β.[2][7]
Experimental Protocol:
-
Cell Preparation: Isolate PBMCs.
-
Treatment: Incubate PBMCs with or without the CCR5 antagonist (e.g., Maraviroc) for a specified time.
-
Ligand Stimulation: Add a saturating concentration of MIP-1β to induce CCR5 internalization in the absence of the antagonist.
-
Staining: Stain the cells with an anti-CCR5 antibody and antibodies for cell phenotyping (CD3, CD4).
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and determine the percentage of CCR5-expressing CD4+ T cells. RO is defined as the percentage of cell surface CCR5 that is not down-regulated following treatment with MIP-1β.[2]
Note: This method is reported to have a high background occupancy of approximately 25%.[1][2]
Data Presentation: Flow Cytometry
| Parameter | Direct Measurement (Leronlimab) | Indirect Measurement (Unoccupied) | MIP-1β Internalization (Maraviroc) |
| Principle | Quantifies drug-bound receptors | Quantifies available receptors | Measures inhibition of ligand-induced internalization |
| Baseline RO (Untreated) | ~1%[1][2] | Low | ~25%[1][2] |
| Saturated RO | ~99%[1][2] | High (approaching 100%) | Can exceed 100%[2] |
| Key Reagents | Non-competing anti-CCR5 Ab, Anti-drug Ab | Labeled competing Ab/drug, Non-competing anti-CCR5 Ab | MIP-1β, Anti-CCR5 Ab |
Diagrams: Flow Cytometry Workflows
Caption: Workflow for direct measurement of CCR5 receptor occupancy.
Caption: Workflow for indirect measurement of CCR5 receptor occupancy.
Radioligand Binding Assays
Radioligand binding assays are a classic and highly quantitative method for studying receptor-ligand interactions. These assays are typically performed on cell membranes or whole cells expressing the receptor of interest.
Protocol: Competitive Radioligand Binding Assay
This protocol determines the affinity (Ki) of a test compound for CCR5 by measuring its ability to compete with a radiolabeled ligand.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from cells recombinantly expressing CCR5 or from primary cells.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Increasing concentrations of the unlabeled test compound (antagonist).
-
A fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]MIP-1α or [125I]MIP-1β).[8]
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Total binding: Radioactivity in the absence of any competitor.
-
Non-specific binding: Radioactivity in the presence of a saturating concentration of an unlabeled CCR5 ligand.
-
Specific binding: Total binding - non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Data Presentation: Radioligand Binding
| Compound | Radioligand | Cell Type | Ki (nM) |
| VZMC013 | [125I]MIP-1β | rhesus macaque CCR5-expressing Chem-1 cells | 3.29[8] |
| VZMC014 (monovalent) | [125I]MIP-1β | rhesus macaque CCR5-expressing Chem-1 cells | 41[8] |
Diagram: Radioligand Binding Assay Principle
Caption: Principle of competitive radioligand binding assay.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive molecular imaging technique that allows for the in vivo quantification of receptor occupancy in various tissues, including the brain and peripheral organs.[9][10][11][12]
Protocol: In Vivo CCR5 PET Imaging
This protocol provides a general framework for assessing CCR5 RO in preclinical animal models.
Experimental Protocol:
-
Radiotracer: Synthesize and purify a CCR5-specific PET radiotracer (e.g., 64Cu-DOTA-DAPTA-comb nanoparticles).[9][10][13]
-
Animal Model: Utilize an appropriate animal model (e.g., ApoE-/- mice for atherosclerosis studies).[9][10]
-
Baseline Scan:
-
Anesthetize the animal.
-
Inject the radiotracer intravenously.
-
Acquire dynamic or static PET images over a specified time course.
-
-
Drug Administration: Administer the CCR5 antagonist at the desired dose and time before the second scan.
-
Post-drug Scan:
-
Perform a second PET scan following the same procedure as the baseline scan.
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) in tissues with high CCR5 expression and a reference region with low or no specific binding.
-
Calculate the radiotracer uptake in the ROIs (e.g., as standardized uptake value, SUV).
-
-
Data Analysis:
-
Calculate the binding potential (BPND) or distribution volume ratio (DVR) for the baseline and post-drug scans.
-
Receptor occupancy is calculated as the percentage reduction in specific binding after drug administration:
-
RO (%) = [(BPND_baseline - BPND_post-drug) / BPND_baseline] x 100
Data Presentation: PET Imaging
| Animal Model | Radiotracer | Target Tissue | % Injected Dose/gram (ID/g) at Baseline | % ID/g after Blocking |
| ApoE-/- mouse | 64Cu-DOTA-DAPTA-comb | Injured Artery | ~2.5 | Significantly reduced |
| ApoE-/- mouse | 64Cu-DOTA-DAPTA-comb | Sham Artery | ~1.0 | No significant change |
(Data are illustrative based on findings in cited literature)[10][13]
Diagram: PET Imaging Workflow for RO
Caption: Workflow for in vivo PET imaging to determine receptor occupancy.
Conclusion
The selection of an appropriate method for assessing CCR5 receptor occupancy depends on the specific research question, the nature of the therapeutic agent, and the available resources. Flow cytometry offers a versatile and high-throughput approach for ex vivo analysis of peripheral blood cells. Radioligand binding assays provide a robust in vitro method for determining the binding affinity of novel compounds. PET imaging stands as a powerful, non-invasive tool for in vivo quantification of RO in preclinical and clinical studies. By employing these detailed protocols, researchers can generate reliable and reproducible data to advance the development of novel CCR5-targeted therapies.
References
- 1. CCR5 Receptor Occupancy Analysis Reveals Increased Peripheral Blood CCR5+CD4+ T Cells Following Treatment With the Anti-CCR5 Antibody Leronlimab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CCR5 Receptor Occupancy Analysis Reveals Increased Peripheral Blood CCR5+CD4+ T Cells Following Treatment With the Anti-CCR5 Antibody Leronlimab [frontiersin.org]
- 3. Population pharmacokinetic/pharmacodynamic analysis of CCR5 receptor occupancy by maraviroc in healthy subjects and HIV-positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis [frontiersin.org]
- 5. CCR5 Receptor Occupancy Analysis Reveals Increased Peripheral Blood CCR5+CD4+ T Cells Following Treatment With the Anti-CCR5 Antibody Leronlimab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Population pharmacokinetic/ pharmacodynamic analysis of CCR5 receptor occupancy by maraviroc in healthy subjects and HIV-positive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CC Chemokine Receptor 5 Targeted Nanoparticles Imaging the Progression and Regression of Atherosclerosis Using Positron Emission Tomography/Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PET/CT Imaging of Chemokine Receptor CCR5 in Vascular Injury Model Using Targeted Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PET Imaging Radiotracers of Chemokine Receptors [mdpi.com]
- 12. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PET/CT imaging of chemokine receptor CCR5 in vascular injury model using targeted nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Anti-HIV-1 Activity Assays for CCR5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a critical first step in its replication cycle. For macrophage-tropic (R5) strains of HIV-1, this process is mediated by the interaction of the viral envelope glycoprotein gp120 with the CD4 receptor and the C-C chemokine receptor 5 (CCR5) co-receptor on the target cell surface.[1][2] CCR5 antagonists represent a class of antiretroviral drugs that specifically block this interaction, thereby inhibiting viral entry and replication.[2][3] The development and evaluation of these antagonists necessitate robust and reliable in vitro assays to determine their anti-HIV-1 activity. These application notes provide detailed protocols for key assays used to characterize the efficacy of CCR5 antagonists.
The selection of an appropriate assay is crucial and often depends on the specific stage of drug discovery or development. Initial high-throughput screening may utilize simpler, cell-based fusion assays, while more detailed characterization often involves assays with infectious virus particles.[4][5] It is recommended to perform a tropism assay before initiating treatment with a CCR5 antagonist to ensure the virus utilizes the CCR5 co-receptor.[6][7]
HIV-1 Entry Signaling Pathway
The entry of R5-tropic HIV-1 into a target cell is a sequential process. The viral surface glycoprotein gp120 first binds to the CD4 receptor on the host cell.[1][6] This initial binding induces conformational changes in gp120, exposing a binding site for the CCR5 co-receptor.[6] The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral envelope, leading to the fusion of the viral and cellular membranes, mediated by the gp41 transmembrane glycoprotein.[2][6] This fusion event allows the viral capsid to enter the host cell cytoplasm. CCR5 antagonists physically block the interaction between gp120 and CCR5, thus preventing these downstream events. While CCR5 is a G-protein coupled receptor that can initiate intracellular signaling pathways upon ligand binding, studies have shown that this signaling is not required for its role as an HIV-1 co-receptor.[8][9]
Caption: HIV-1 Entry and CCR5 Antagonist Inhibition.
Quantitative Data Summary
The efficacy of CCR5 antagonists is typically quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). These values represent the concentration of the antagonist required to inhibit 50% of viral replication or a related biological process. The following table summarizes representative data for known CCR5 antagonists.
| Compound | Assay Type | Cell Line/System | HIV-1 Strain | IC50 / EC50 (nM) | Reference |
| TAK-779 | Membrane Fusion | MAGI-CCR5 | JR-FL | 0.87 ± 0.11 (IC50) | [4] |
| TAK-779 | Viral Replication | MAGI-CCR5 | JR-FL | 1.4 ± 0.1 (IC50) | [4] |
| TAK-779 | RANTES Binding | CHO/CCR5 | N/A | 1.4 (IC50) | [10] |
| TAK-779 | Viral Replication | MAGI-CCR5 | Ba-L | 1.2 (EC50) | [10] |
| Maraviroc (MVC) | Antiviral Activity | Various | R5-tropic | Varies by strain | [11] |
| Aplaviroc (AVC) | Antiviral Activity | PBMC | Ba-L | 0.4 (IC50) | [3] |
| Vicriviroc (VVC) | Antiviral Activity | Various | R5-tropic | Varies by strain | [12] |
| SCH-C | Antiviral Activity | Various | R5-tropic | Varies by strain | [13] |
| Piperidine 19 | Calcium Mobilization | N/A | N/A | 25.73 (IC50) | [3] |
| Piperidine 19 | Anti-HIV Activity | N/A | N/A | 73.01 (IC50) | [3] |
| Compound 33 | CCR5-mediated Fusion | N/A | N/A | 6290 (IC50) | [3] |
| Compound 33 | Anti-HIV Activity | N/A | N/A | 440 (IC50) | [3] |
| GSK 163929 | Antiviral Activity | HOS | Ba-L | 4.26 (IC50) | [3] |
| GSK 163929 | Antiviral Activity | PBL | Ba-L | 3.47 (IC50) | [3] |
Experimental Protocols
HIV-1 Envelope-Mediated Membrane Fusion Assay
This assay quantitatively measures the fusion between cells expressing the HIV-1 envelope glycoproteins (Env) and target cells expressing CD4 and CCR5.[4] Fusion events lead to the activation of a reporter gene, which can be easily quantified.
Materials:
-
Effector cells (e.g., 293T) expressing HIV-1 Env and a transcriptional activator (e.g., Tat).
-
Target cells (e.g., MAGI-CCR5) expressing CD4, CCR5, and a reporter gene (e.g., β-galactosidase or luciferase) under the control of the HIV-1 LTR promoter.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (CCR5 antagonists).
-
96-well culture plates.
-
Reporter gene detection reagents (e.g., Galacto-Star system for β-galactosidase).
-
Luminometer or spectrophotometer.
Protocol:
-
Seed target cells (MAGI-CCR5) in a 96-well plate at a density of 1.5 x 10^4 cells per well and incubate overnight.
-
On the day of the assay, prepare serial dilutions of the CCR5 antagonist.
-
Remove the culture medium from the target cells and add the diluted antagonist.
-
Add effector cells (293T-Env/Tat) to the wells containing the target cells and antagonist.
-
Co-cultivate the cells for a defined period (e.g., 6-8 hours) at 37°C.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Calculate the percent inhibition of fusion for each antagonist concentration relative to a no-drug control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the antagonist concentration.
HIV-1 p24 Antigen Capture Assay
This assay measures the amount of HIV-1 p24 core antigen produced in a cell culture, which is a direct indicator of viral replication.[14][15]
Materials:
-
Target cells permissive to HIV-1 infection (e.g., phytohemagglutinin-stimulated peripheral blood mononuclear cells (PBMCs) or MAGI-CCR5 cells).
-
R5-tropic HIV-1 virus stock.
-
Test compounds (CCR5 antagonists).
-
96-well culture plates.
-
HIV-1 p24 Antigen ELISA kit.
-
Microplate reader.
Protocol:
-
Seed target cells in a 96-well plate. For PBMCs, use approximately 2.5 x 10^5 cells per well.[10]
-
Prepare serial dilutions of the CCR5 antagonist in culture medium.
-
Add the diluted antagonist to the cells.
-
Infect the cells with a pre-titered amount of R5-tropic HIV-1.
-
Incubate the infected cells for a period of time (e.g., 3-7 days) to allow for viral replication.
-
After incubation, collect the cell culture supernatant.
-
Perform the p24 Antigen ELISA on the supernatants according to the kit manufacturer's protocol.[14][15] This typically involves adding the supernatant to an antibody-coated plate, followed by detection with a secondary antibody-enzyme conjugate and a substrate.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of p24 in each sample using a standard curve.
-
Determine the EC50 value of the antagonist by plotting the percent inhibition of p24 production against the log of the antagonist concentration.
Syncytia Formation Assay
This assay visually or quantitatively assesses the formation of syncytia (multinucleated giant cells), which occurs when HIV-1 infected cells fuse with uninfected CD4+CCR5+ cells.[6][16]
Materials:
-
Chronically HIV-1 infected cell line (e.g., J1.1).
-
Uninfected CD4+ T-cell line containing an HIV-1 LTR-driven reporter gene (e.g., 1G5 with LTR-luciferase).[16]
-
Test compounds (CCR5 antagonists).
-
24-well or 96-well culture plates.
-
Microscope for visual inspection.
-
Luciferase assay reagents (if using a reporter-based method).
Protocol:
-
Prepare serial dilutions of the CCR5 antagonist.
-
In a culture plate, mix the infected and uninfected cell lines (e.g., 10^5 cells of each).[16]
-
Add the diluted antagonist to the cell co-culture.
-
Incubate the plate at 37°C for 12-48 hours.
-
For visual assessment: Examine the wells under a microscope and count the number of syncytia (cells with three or more nuclei).
-
For quantitative assessment (reporter-based): Lyse the cells and measure the luciferase activity. The Tat protein from the infected cells will activate the LTR-driven luciferase in the fused cells.[16]
-
Calculate the percent inhibition of syncytia formation or reporter activity for each antagonist concentration.
-
Determine the IC50 value from the dose-response curve.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating a novel CCR5 antagonist.
Caption: Workflow for CCR5 Antagonist Evaluation.
References
- 1. HIV - Wikipedia [en.wikipedia.org]
- 2. Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effects of Small-Molecule CCR5 Antagonists on Human Immunodeficiency Virus Type 1 Envelope-Mediated Membrane Fusion and Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 entry inhibition by small-molecule CCR5 antagonists: a combined molecular modeling and mutant study using a high-throughput assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 8. pnas.org [pnas.org]
- 9. Chemokine Coreceptor Signaling in HIV-1 Infection and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small-molecule, nonpeptide CCR5 antagonist with highly potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ablinc.com [ablinc.com]
- 15. ablinc.com [ablinc.com]
- 16. Inhibition of HIV-1-mediated syncytium formation and virus replication by the lipophosphoglycan from Leishmania donovani is due to an effect on early events in the virus life cycle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenotypic Viral Entry Assays for CCR5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[1][2][3] Small molecule antagonists that block the interaction between the viral envelope glycoprotein gp120 and CCR5 are a class of antiretroviral drugs that inhibit this crucial step in the viral lifecycle.[1][4][5] Phenotypic viral entry assays are essential tools for the discovery, characterization, and clinical monitoring of these CCR5 antagonists.[6][7][8] These assays directly measure the ability of a compound to inhibit viral entry into target cells, providing a functional assessment of its antiviral activity.
This document provides detailed protocols for commonly used phenotypic assays to evaluate CCR5 antagonists, guidance on data presentation, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action: CCR5-Mediated HIV-1 Entry
HIV-1 entry into a target T-cell is a sequential process. The viral surface glycoprotein gp120 first binds to the primary receptor, CD4, on the host cell surface.[1][4] This binding induces conformational changes in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5.[1][4] The interaction with CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the cytoplasm.[1][5] CCR5 antagonists are allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change in the receptor that prevents its recognition by gp120.[3][9]
Experimental Protocols
Phenotypic viral entry assays typically utilize replication-defective pseudoviruses and engineered cell lines that express the necessary receptors (CD4 and CCR5) and a reporter gene (e.g., luciferase or β-galactosidase).[10][11][12] The activity of the reporter gene is proportional to the extent of viral entry.
Protocol 1: Pseudovirus-Based Neutralization Assay using Luciferase Reporter
This assay measures the inhibition of viral entry by quantifying the reduction in luciferase activity in the presence of a CCR5 antagonist.
Materials:
-
Target Cells: TZM-bl cells (HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene).
-
Pseudovirus: HIV-1 Env-pseudotyped virus (R5-tropic). These are produced by co-transfecting 293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid carrying a luciferase reporter gene.[10]
-
CCR5 Antagonist: Test compound and positive control (e.g., Maraviroc).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega Bright-Glo™).
-
Luminometer: For quantifying luciferase activity.
-
96-well cell culture plates (white, solid-bottom for luminescence readings).
Procedure:
-
Cell Seeding:
-
Trypsinize and count TZM-bl cells.
-
Seed 1 x 104 cells per well in 100 µL of culture medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Dilution:
-
Prepare a serial dilution of the CCR5 antagonist and positive control in culture medium. Typically, a 10-point, 3-fold dilution series is prepared.
-
-
Neutralization Reaction:
-
In a separate 96-well plate, mix 50 µL of the diluted compound with 50 µL of pseudovirus (pre-titrated to yield a high signal-to-background ratio).
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
-
Infection of Target Cells:
-
Remove the culture medium from the TZM-bl cells.
-
Add 100 µL of the virus-compound mixture to the cells.
-
Include control wells:
-
Virus only (no compound) for maximum luciferase activity.
-
Cells only (no virus) for background luciferase activity.
-
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C, 5% CO2.[10]
-
-
Luciferase Assay:
-
Remove 100 µL of the supernatant from each well.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 2 minutes at room temperature to allow for cell lysis.
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (cells only) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Luminescence_compound / Luminescence_virus_only))
-
Plot the percentage of inhibition against the compound concentration (log scale).
-
Determine the 50% inhibitory concentration (IC50) by fitting the data to a four-parameter logistic regression curve.
Data Presentation
Quantitative data from phenotypic viral entry assays should be summarized in a clear and structured format to allow for easy comparison of the potency of different CCR5 antagonists.
Table 1: Antiviral Activity of CCR5 Antagonists against R5-tropic HIV-1 Pseudovirus
| Compound | IC50 (nM) | IC90 (nM) | Maximum Percent Inhibition (MPI) | Slope Factor |
| Maraviroc | 2.5 ± 0.4 | 15.2 ± 2.1 | 98% | 1.2 |
| Vicriviroc | 1.8 ± 0.3 | 10.5 ± 1.8 | 99% | 1.3 |
| Aplaviroc | 3.1 ± 0.6 | 18.9 ± 3.5 | 97% | 1.1 |
| Test Compound A | 5.7 ± 0.9 | 35.4 ± 5.8 | 95% | 1.0 |
| Test Compound B | 0.9 ± 0.2 | 5.8 ± 1.1 | 99% | 1.4 |
Data are presented as the mean ± standard deviation from three independent experiments. IC50/IC90: The concentration of the compound that inhibits 50% or 90% of viral entry, respectively. MPI: The maximum percentage of inhibition observed at the highest tested concentration. Slope Factor: The steepness of the dose-response curve, which can provide insights into the mechanism of inhibition.[13]
Table 2: Cytotoxicity of CCR5 Antagonists in TZM-bl Cells
| Compound | CC50 (µM) | Selectivity Index (SI) |
| Maraviroc | > 50 | > 20,000 |
| Vicriviroc | > 50 | > 27,778 |
| Aplaviroc | 25.3 ± 4.2 | 8,161 |
| Test Compound A | > 50 | > 8,772 |
| Test Compound B | 42.1 ± 6.7 | 46,778 |
Data are presented as the mean ± standard deviation from three independent experiments. CC50: The concentration of the compound that reduces cell viability by 50%. Selectivity Index (SI): Calculated as CC50 / IC50. A higher SI indicates a more favorable therapeutic window.
Conclusion
Phenotypic viral entry assays are indispensable for the evaluation of CCR5 antagonists. The protocols and data presentation formats provided here offer a standardized approach for researchers in the field of HIV drug discovery. The use of pseudovirus-based assays with reporter gene readouts provides a safe, robust, and high-throughput method for determining the potency and selectivity of novel antiviral compounds.[11][12] Careful data analysis and clear presentation are crucial for the accurate interpretation of results and for making informed decisions in the drug development process.
References
- 1. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. CCR5 Antagonists: A Comprehensive Guide and How to Keep Up with the Latest Developments [synapse.patsnap.com]
- 3. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. youtube.com [youtube.com]
- 6. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 8. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 9. Analysis of Binding Sites for the New Small-Molecule CCR5 Antagonist TAK-220 on Human CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hiv.lanl.gov [hiv.lanl.gov]
- 11. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Quantitative Measurement of Antiviral Activity of Anti-Human Immunodeficiency Virus Type 1 Drugs against Simian Immunodeficiency Virus Infection: Dose-Response Curve Slope Strongly Influences Class-Specific Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CCR5 Antagonist 1 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of CCR5 Antagonist 1 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: The optimal concentration of a CCR5 antagonist is highly dependent on the specific cell type, the assay being performed, and the desired biological endpoint. For initial experiments with a novel CCR5 antagonist, a broad concentration range is recommended to determine the optimal dose-response curve. Based on published data for similar small-molecule CCR5 antagonists like Maraviroc, a starting range of 0.1 nM to 100 µM is often employed.[1][2][3] It is crucial to perform a dose-response analysis to identify the concentration that yields the maximal desired effect with minimal cytotoxicity.
Q2: How do I determine the optimal concentration of this compound for my specific cell line and assay?
A2: Determining the optimal concentration requires a systematic approach involving several key experiments:
-
Cell Viability/Cytotoxicity Assay: First, assess the toxicity of the antagonist on your target cells to establish a non-toxic working concentration range.
-
Receptor Binding Assay: Determine the affinity of the antagonist for the CCR5 receptor (e.g., by calculating the IC50 value).
-
Functional Assay: Evaluate the antagonist's ability to inhibit a specific CCR5-mediated function, such as chemokine-induced cell migration or calcium mobilization, across a range of concentrations.
The optimal concentration will be the one that shows high efficacy in the functional assay while exhibiting low cytotoxicity.
Q3: What are the key in vitro assays to assess the activity of a CCR5 antagonist?
A3: Several in vitro bioassays are fundamental for evaluating the activity of small-molecule CCR5 antagonists.[1] These include:
-
Receptor Binding Assays: These assays, such as radioligand binding assays, measure the competitive displacement of a labeled CCR5 ligand (like [¹²⁵I]-RANTES, [¹²⁵I]-MIP-1α, or [¹²⁵I]-MIP-1β) by the antagonist.[1]
-
Calcium Mobilization Assays: These functional assays determine if the antagonist can block the intracellular calcium flux triggered by CCR5 engagement with its chemokine ligands.[1][4]
-
Chemotaxis Assays: These assays measure the ability of the antagonist to inhibit the migration of cells towards a CCR5 ligand.[2][5]
-
Anti-HIV Assays: Also known as anti-infectivity or antiviral assays, these are crucial for assessing the antagonist's capacity to inhibit the replication of R5-tropic HIV in cells, often using peripheral blood mononuclear cells (PBMCs).[1]
Troubleshooting Guide
Issue 1: Low or no antagonist efficacy observed in functional assays.
| Possible Cause | Troubleshooting Step |
| Suboptimal Antagonist Concentration | Perform a wider dose-response experiment. The initial concentration range may be too low. |
| Incorrect Viral Tropism | Ensure the HIV-1 strain used is R5-tropic, as CCR5 antagonists are not effective against X4-tropic viruses.[6] Coreceptor tropism testing may be necessary.[6] |
| Degradation of the Antagonist | Prepare fresh stock solutions of the antagonist. Verify the storage conditions and stability of the compound. |
| Low CCR5 Expression on Target Cells | Confirm CCR5 expression levels on your cell line using flow cytometry or another suitable method. |
| Assay-Specific Issues | Review and optimize the functional assay protocol (e.g., chemokine concentration, incubation times). |
Issue 2: High cytotoxicity observed in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Antagonist Concentration is Too High | Lower the concentration range of the antagonist in your experiments. Determine the 50% cytotoxic concentration (CC50) to establish a safe upper limit.[7] |
| Off-Target Effects | Investigate potential off-target effects of the compound. Consider testing on a CCR5-negative cell line as a control. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. |
| Prolonged Incubation Time | Reduce the incubation time of the cells with the antagonist. |
Data Presentation
Table 1: Typical In Vitro Concentrations and IC50 Values for CCR5 Antagonists
| Antagonist | Assay Type | Cell Type | Concentration Range | Reported IC50 | Reference |
| Maraviroc | Anti-HIV Replication | PBMCs | - | 0.25 nM | [1] |
| Maraviroc | Calcium Mobilization | - | - | 3.0 nM - 88 nM | [1] |
| Maraviroc | T-cell Migration Inhibition | PBMCs | 0.1 - 10 µM | Dose-dependent | [1] |
| Maraviroc | T-cell Proliferation Arrest | PBMCs | 100 µM | - | [1] |
| Compound 33 | CCR5-mediated Fusion | - | - | 6.29 µM | [1] |
| Compound 33 | Anti-HIV Assay | - | - | 0.44 µM | [1] |
| INCB9471 | Anti-HIV-1 | - | - | Nanomolar activity | [8] |
| VZMC013 | CCR5 Radioligand Binding | Chem-1 cells | - | Ki = 3.29 nM | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound. Add the different concentrations to the wells and incubate for the desired experimental duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 2 hours at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value, which is the concentration of the antagonist that reduces cell viability by 50%.[7]
Protocol 2: Chemokine Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing CCR5.
-
Assay Setup: In a 96-well filter plate, incubate the cell membranes with a constant concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]MIP-1α) and varying concentrations of the unlabeled this compound.[9][10]
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for competitive binding.
-
Washing: Wash the wells to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. Determine the IC50 value, which is the concentration of the antagonist that displaces 50% of the radiolabeled ligand.
Protocol 3: Calcium Mobilization Assay
-
Cell Loading: Load CCR5-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of this compound for a specified period (e.g., 15-30 minutes).
-
Ligand Stimulation: Stimulate the cells with a known CCR5 agonist (e.g., RANTES/CCL5) at a concentration that elicits a submaximal response.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time using a fluorometric imaging plate reader.[5]
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium response at each antagonist concentration. Determine the IC50 value.
Visualizations
Caption: CCR5 signaling pathway and mechanism of antagonist action.
Caption: Workflow for optimizing CCR5 antagonist concentration.
Caption: Troubleshooting logic for low antagonist efficacy.
References
- 1. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro effects of the CCR5 inhibitor maraviroc on human T cell function [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mechanisms of Resistance to CCR5 Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR5 antagonists. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of HIV-1 resistance to CCR5 antagonists?
A1: There are two main mechanisms by which HIV-1 can develop resistance to CCR5 antagonists:
-
Coreceptor Switching: The virus may switch its coreceptor usage from CCR5 to CXCR4. This often involves the selection and outgrowth of pre-existing minor CXCR4-tropic (X4) or dual-tropic (R5/X4) viral variants that are not inhibited by the CCR5 antagonist.[1][2][3]
-
Resistance in CCR5-tropic (R5) Viruses: The virus can develop mutations in its envelope glycoprotein (gp120) that allow it to recognize and use the CCR5 coreceptor even when it is bound by the antagonist.[4][5][6] This mechanism does not involve a switch to CXCR4 usage.
Q2: Which regions of the HIV-1 envelope are most commonly associated with resistance to CCR5 antagonists?
A2: The V3 loop of the gp120 envelope glycoprotein is the primary determinant of coreceptor tropism and a key region for resistance mutations.[5][6][7][8] However, mutations in other regions of the envelope, such as the V1/V2 loops, C2, and C4 regions, can also contribute to resistance, often by modulating the overall conformation and function of the envelope protein.[8]
Q3: What is the clinical significance of detecting CXCR4-using viruses before initiating therapy with a CCR5 antagonist?
A3: Detecting CXCR4-using viruses is critical because CCR5 antagonists are only effective against R5-tropic viruses.[1][8][9] The presence of X4 or dual/mixed-tropic viruses at baseline is a major predictor of virologic failure on a CCR5 antagonist-containing regimen.[2] Therefore, a coreceptor tropism assay is required before initiating treatment with a CCR5 antagonist.[1][8][10]
Q4: Can HIV-1 develop cross-resistance to different CCR5 antagonists?
A4: Yes, cross-resistance among different small-molecule CCR5 antagonists has been observed. This is because many of these inhibitors bind to a similar pocket within the CCR5 transmembrane helices.[11] However, the degree of cross-resistance can be variable, and some resistant viruses may retain sensitivity to other CCR5 antagonists, suggesting that different antagonists can induce subtly different conformational changes in the CCR5 receptor.[5][6]
Troubleshooting Guides
Issue 1: Unexpected Virologic Failure in an Experiment with a CCR5 Antagonist
-
Question: My in vitro or in vivo experiment shows virologic failure despite the use of a CCR5 antagonist. What are the possible reasons?
-
Answer:
-
Presence of pre-existing CXCR4-using variants: The initial viral population may have contained a minority of CXCR4-using viruses that were below the detection limit of the initial tropism assay. These variants would be selected for and grow out under the pressure of the CCR5 antagonist.[2]
-
Emergence of resistance in R5-tropic virus: The virus may have acquired mutations in the envelope gene that allow it to use the CCR5 receptor even when the antagonist is bound.[4]
-
Suboptimal drug concentration: Ensure that the concentration of the CCR5 antagonist used in the experiment is sufficient to achieve maximal inhibition.
-
Adherence issues (in vivo studies): In clinical or animal studies, inconsistent dosing can lead to suboptimal drug levels and treatment failure.
-
Issue 2: Discordant Results Between Genotypic and Phenotypic Tropism Assays
-
Question: My genotypic assay predicts an R5-tropic virus, but the phenotypic assay indicates the presence of CXCR4-using virus (or vice-versa). How should I interpret this?
-
Answer: Discrepancies between genotypic and phenotypic assays can occur and require careful interpretation.[12][13][14]
-
Genotype predicts R5, Phenotype detects X4/Dual-Mixed:
-
The genotypic assay may not be sensitive enough to detect minor CXCR4-using variants present in the viral population. Standard population sequencing may miss variants that constitute less than 20% of the quasispecies.[15]
-
The phenotypic assay is generally more sensitive in detecting minor CXCR4-using variants.[8]
-
-
Genotype predicts X4/Dual-Mixed, Phenotype detects R5:
-
The genotypic prediction algorithm may have limitations, especially for non-B HIV-1 subtypes, and may overestimate CXCR4 usage.[14]
-
Some mutations detected by genotyping may not confer a functional X4 phenotype in the context of the rest of the viral envelope.
-
-
Recommendation: In cases of discordance, the phenotypic result is often considered the gold standard for determining coreceptor usage, especially for clinical decision-making.[9][16]
-
Issue 3: Difficulty in Generating CCR5 Antagonist-Resistant Virus in Vitro
-
Question: I am trying to select for CCR5 antagonist-resistant HIV-1 in cell culture, but I am not observing a resistant phenotype. What could be the issue?
-
Answer:
-
Insufficient selective pressure: Resistance selection often requires sequential passaging of the virus in gradually increasing concentrations of the antagonist.[4]
-
Viral strain dependency: The genetic background of the HIV-1 strain can influence its ability to develop resistance. Some strains may be more prone to acquiring resistance mutations than others.
-
Inappropriate cell line: The cell line used for selection can impact the outcome. Cell lines expressing high levels of CCR5 may require higher concentrations of the antagonist to exert sufficient selective pressure.[11]
-
Lack of viral diversity: The starting viral population may lack the necessary genetic diversity for resistance mutations to arise and be selected.
-
Data Presentation
Table 1: Comparison of Maraviroc Susceptibility in Sensitive and Resistant HIV-1 Strains
| HIV-1 Strain/Variant | Tropism | Maraviroc IC50 (nM) | Maximal Percent Inhibition (MPI) (%) | Reference |
| Sensitive Strains | ||||
| HIV-1/M R5 (ARP1102) | R5 | 1.89 | 90.3 | [17] |
| HIV-1/O (mean of 40 strains) | R5 | 1.33 | 95.3 | [17] |
| Pre-treatment (Patient 6061) | R5 | N/A | 98.7 - 99.8 | [5] |
| Resistant Strains | ||||
| Post-treatment (Patient 6061, Day 224) | R5 | N/A | -13.2 to 0.5 | [5] |
| MVC.21 (in vitro selected) | R5 | 216 | 81 | [4] |
| HIV-1/O (MVP5180) | Dual/Mixed | 482 | 30 | [17] |
| HIV-1/O (BCF006) | Dual/Mixed | 496 | 66 | [17] |
| HIV-1/N (N1FR2011) | R5 | 47.5 | 63.7 | [17] |
IC50: 50% inhibitory concentration. MPI: Maximal Percent Inhibition. N/A: Not applicable as resistance is primarily defined by a reduction in MPI.
Experimental Protocols
1. General Protocol for Phenotypic HIV-1 Tropism Assay (Pseudovirus-Based)
This protocol provides a general outline for determining HIV-1 coreceptor tropism using a single-cycle infectivity assay with pseudoviruses.
-
Principle: Patient-derived or lab-adapted HIV-1 env genes are used to create pseudoviruses that are capable of a single round of infection. These pseudoviruses are then used to infect target cell lines that express CD4 and either CCR5 or CXCR4. The level of infection is quantified, typically using a reporter gene like luciferase.[8][16]
-
Materials:
-
HEK293T cells for pseudovirus production.
-
Target cell lines (e.g., U87-CD4-CCR5 and U87-CD4-CXCR4).
-
An env-deleted HIV-1 backbone plasmid (e.g., pNL4-3.Luc.R-E-).
-
Expression plasmid containing the HIV-1 env gene of interest.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Luciferase assay system.
-
Luminometer.
-
-
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the env-deleted backbone plasmid and the env-expressing plasmid.
-
Incubate for 48-72 hours.
-
Harvest the cell culture supernatant containing the pseudoviruses.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
-
Virus Titration:
-
Serially dilute the pseudovirus stock and infect target cells (e.g., TZM-bl) to determine the virus titer (TCID50).
-
-
Tropism Assay:
-
Seed U87-CD4-CCR5 and U87-CD4-CXCR4 cells in a 96-well plate.
-
Infect the cells with a standardized amount of pseudovirus.
-
Incubate for 48-72 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
-
Interpretation:
-
R5-tropic: High luciferase activity in U87-CD4-CCR5 cells and low/background activity in U87-CD4-CXCR4 cells.
-
X4-tropic: High luciferase activity in U87-CD4-CXCR4 cells and low/background activity in U87-CD4-CCR5 cells.
-
Dual/Mixed-tropic: High luciferase activity in both cell lines.
-
2. Protocol for Generating CCR5 Antagonist-Resistant HIV-1 in Vitro
This protocol describes a method for selecting for HIV-1 variants with reduced susceptibility to a CCR5 antagonist through serial passage in cell culture.
-
Principle: HIV-1 is cultured in the presence of a CCR5 antagonist. The concentration of the antagonist is gradually increased over successive passages to select for viral variants that can replicate in the presence of the drug.[4]
-
Materials:
-
An R5-tropic HIV-1 isolate.
-
A susceptible cell line (e.g., peripheral blood mononuclear cells (PBMCs) or a T-cell line).
-
The CCR5 antagonist of interest.
-
Cell culture medium and supplements.
-
p24 antigen ELISA kit or reverse transcriptase activity assay.
-
-
Procedure:
-
Initial Infection: Infect the target cells with the HIV-1 isolate in the presence of the CCR5 antagonist at a concentration close to its IC50.
-
Monitoring Viral Replication: Monitor viral replication by measuring p24 antigen or reverse transcriptase activity in the culture supernatant.
-
Virus Passage: When viral replication is detected, harvest the culture supernatant and use it to infect fresh cells.
-
Dose Escalation: In the subsequent passages, gradually increase the concentration of the CCR5 antagonist.
-
Continue Passaging: Repeat the passaging and dose escalation until the virus can replicate efficiently at a high concentration of the antagonist.
-
Phenotypic and Genotypic Characterization: Once a resistant virus is established, characterize its phenotype (IC50 and MPI shift) and sequence the env gene to identify resistance-associated mutations.
-
3. Site-Directed Mutagenesis to Introduce Resistance Mutations
This protocol outlines the general steps for introducing specific mutations into the HIV-1 env gene to study their effect on CCR5 antagonist resistance.
-
Principle: A plasmid containing the wild-type env gene is used as a template for PCR with primers that contain the desired mutation. The parental, non-mutated DNA is then digested, and the mutated plasmid is transformed into bacteria for amplification.[18][19][20]
-
Materials:
-
Plasmid containing the wild-type env gene.
-
Mutagenic primers containing the desired mutation.
-
High-fidelity DNA polymerase.
-
DpnI restriction enzyme.
-
Competent E. coli cells.
-
LB agar plates with appropriate antibiotic.
-
-
Procedure:
-
Primer Design: Design primers that are complementary to the template DNA but contain the desired mutation at the center.
-
PCR Amplification: Perform PCR using the template plasmid and the mutagenic primers to generate a linear DNA product containing the mutation.
-
DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli.
-
Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the env gene to confirm the presence of the desired mutation.
-
Mandatory Visualizations
Caption: Mechanisms of HIV-1 resistance to CCR5 antagonists.
Caption: Workflow for HIV-1 coreceptor tropism testing.
Caption: Troubleshooting logic for CCR5 antagonist failure.
References
- 1. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 2. Potential limitation of CCR5 antagonists: drug resistance more often linked to CXCR4-utilizing than to CCRS-utilizing HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HIV-1 Resistance to Maraviroc Conferred by a CD4 Binding Site Mutation in the Envelope Glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. A Maraviroc-Resistant HIV-1 with Narrow Cross-Resistance to Other CCR5 Antagonists Depends on both N-Terminal and Extracellular Loop Domains of Drug-Bound CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of CCR5 antagonist resistance in an HIV-1 subtype C clinical isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 10. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 11. HIV-1 Resistance to CCR5 Antagonists Associated with Highly Efficient Use of CCR5 and Altered Tropism on Primary CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenotypic and genotypic HIV-1 drug resistance assays provide complementary information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discordance between Genotypic and Phenotypic Drug Resistance Profiles in Human Immunodeficiency Virus Type 1 Strains Isolated from Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenotypic and Genotypic Co-receptor Tropism Testing in HIV-1 Epidemic Region of Tanzania Where Multiple Non-B Subtypes Co-circulate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. In vitro phenotypic susceptibility of HIV-1 non-group M to CCR5 inhibitor (maraviroc): TROPI-CO study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An efficient system for site-directed mutagenesis to make various mutants of the env gene of human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
Technical Support Center: Off-Target Effects of Small Molecule CCR5 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of small molecule C-C chemokine receptor 5 (CCR5) antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with small molecule CCR5 antagonists?
A1: The most frequently reported off-target effects for this class of compounds are the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel and inhibition of Cytochrome P450 (CYP) enzymes.[1][2] hERG channel inhibition is a significant concern as it can prolong the QT interval, potentially leading to cardiac arrhythmias.[3][4] Inhibition of CYP enzymes, particularly CYP3A4, can lead to drug-drug interactions, affecting the metabolism of co-administered therapeutic agents.[5]
Q2: Are there other potential off-target effects to consider?
A2: While hERG and CYP inhibition are the most well-characterized, off-target screening against a broader panel of receptors, kinases, and other enzymes is crucial during drug development. For instance, some CCR5 antagonists have been noted to have activity at other chemokine receptors, such as CCR2. Cenicriviroc, for example, is a dual antagonist of CCR2 and CCR5. It is essential to perform comprehensive off-target profiling to identify any unforeseen interactions that could lead to adverse effects or provide opportunities for drug repurposing.
Q3: How can I mitigate hERG channel inhibition in my novel CCR5 antagonist?
A3: A primary strategy to reduce hERG inhibition is to decrease the lipophilicity of the compound.[3] Introducing polar substituents or modifying specific structural motifs that are known to interact with the hERG channel pore can significantly reduce affinity for the channel while maintaining potency at CCR5.[4]
Q4: What is the significance of viral tropism when studying CCR5 antagonists?
A4: HIV-1 strains are classified based on which co-receptor they use for viral entry: CCR5 (R5-tropic), CXCR4 (X4-tropic), or both (dual/mixed-tropic). Small molecule CCR5 antagonists are only effective against R5-tropic viruses. Therefore, determining the viral tropism is a critical step before initiating and during the course of experiments or clinical trials with these compounds. A shift in tropism from R5 to X4 can be a mechanism of viral escape.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments with small molecule CCR5 antagonists.
Assay Interference and Unexpected Results
Q: My compound shows activity in a cell-based assay, but the results are inconsistent. How can I troubleshoot this?
A: Inconsistent results in cell-based assays can arise from several factors:
-
Compound Solubility: Poor aqueous solubility is a common issue with small molecule inhibitors.
-
Troubleshooting:
-
Visually inspect your compound stock and working solutions for precipitation.
-
Determine the kinetic and thermodynamic solubility of your compound in the assay buffer.
-
Consider using a lower concentration of DMSO (typically ≤0.5%) or exploring alternative solubilizing agents.
-
-
-
Cytotoxicity: At higher concentrations, the compound may be causing cell death, leading to a decrease in signal that can be misinterpreted as on-target activity.
-
Troubleshooting:
-
Perform a standard cytotoxicity assay (e.g., MTT, LDH release, or trypan blue exclusion) in parallel with your functional assay, using the same cell line and incubation times.
-
If cytotoxicity is observed, subsequent functional assays should be performed at non-toxic concentrations.
-
-
-
Assay Artifacts: The compound may interfere with the assay technology itself (e.g., autofluorescence, quenching of a fluorescent signal, or inhibition of a reporter enzyme).
-
Troubleshooting:
-
Run a cell-free version of your assay to determine if the compound interacts with the detection reagents.
-
For fluorescence-based assays, measure the intrinsic fluorescence of your compound at the excitation and emission wavelengths used in the assay.
-
-
Distinguishing On-Target vs. Off-Target Effects
Q: How can I confirm that the observed cellular effect of my compound is due to CCR5 antagonism and not an off-target effect?
A: Several experimental approaches can be used to validate the on-target activity of your CCR5 antagonist:
-
Use of Control Cells:
-
Troubleshooting:
-
Test your compound in a cell line that does not express CCR5. An on-target effect should only be observed in CCR5-expressing cells.
-
-
-
Ligand Competition:
-
Troubleshooting:
-
Perform a competition binding assay with a known CCR5 ligand (e.g., CCL5/RANTES). An authentic CCR5 antagonist should compete with the natural ligand for binding to the receptor.
-
-
-
Orthogonal Assays:
-
Troubleshooting:
-
Confirm your findings using a different assay that measures a distinct downstream event of CCR5 signaling (e.g., if you initially used a calcium mobilization assay, validate your results with a chemotaxis assay).
-
-
-
Structure-Activity Relationship (SAR):
-
Troubleshooting:
-
Synthesize and test inactive analogs of your compound. A loss of activity with minor structural modifications that are known to be critical for CCR5 binding would support an on-target mechanism.
-
-
Quantitative Data on Off-Target Effects
The following tables summarize publicly available quantitative data for the off-target effects of several small molecule CCR5 antagonists.
Table 1: hERG Channel Inhibition by CCR5 Antagonists
| Compound | hERG IC50 (µM) | Assay System |
| Maraviroc | >10 | Radioligand binding assay |
| Vicriviroc | 5.8 | Patch clamp on hERG-expressing cells |
| Aplaviroc | Data not available in the provided search results | |
| Cenicriviroc | Data not available in the provided search results |
Table 2: Cytochrome P450 (CYP) Inhibition by CCR5 Antagonists
| Compound | CYP Isoform | IC50 (µM) | Inhibition Type |
| Maraviroc | CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | >30 | Weak inhibitor |
| Vicriviroc | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | No significant inhibition | - |
| Aplaviroc | CYP3A4 | - | Weak time-dependent inhibitor |
| CYP1A2, CYP2C9, CYP2C19, CYP2D6 | No significant inhibition | - | |
| Cenicriviroc | Data not available in the provided search results |
Detailed Experimental Protocols
hERG Potassium Channel Patch-Clamp Assay
Objective: To determine the inhibitory potential of a small molecule CCR5 antagonist on the hERG potassium channel current.
Methodology:
-
Cell Line: A mammalian cell line stably expressing the human hERG channel (e.g., HEK293-hERG or CHO-hERG) is used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed using either manual or automated patch-clamp systems.
-
Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG current. A common protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current, which is where hERG channel blockers typically exert their most significant effect.
-
Compound Application: The test compound is perfused at increasing concentrations, and the effect on the hERG current amplitude is measured.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline current. An IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vitro Cytochrome P450 Inhibition Assay
Objective: To assess the potential of a small molecule CCR5 antagonist to inhibit the activity of major CYP450 isoforms.
Methodology:
-
Enzyme Source: Human liver microsomes (HLMs) or recombinant human CYP enzymes are used as the source of CYP activity.
-
Probe Substrates: Isoform-specific probe substrates are used to measure the activity of individual CYP enzymes (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).
-
Incubation: The test compound is pre-incubated with the enzyme source and a NADPH-generating system. The probe substrate is then added to initiate the metabolic reaction.
-
Analysis: The formation of the specific metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The percent inhibition is calculated for a range of inhibitor concentrations, and the IC50 value is determined by non-linear regression analysis. To assess time-dependent inhibition, a pre-incubation step of the test compound with the microsomes and NADPH is included before the addition of the probe substrate.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target CCR5 signaling pathway and antagonist inhibition.
Caption: Experimental workflow for hERG patch-clamp assay.
Caption: Experimental workflow for in vitro CYP450 inhibition assay.
Caption: Logical workflow for troubleshooting unexpected assay results.
References
- 1. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the drug interaction potential of aplaviroc, a novel human immunodeficiency virus entry inhibitor, using a modified cooperstown 5 + 1 cocktail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
Technical Support Center: Overcoming CCR5 Antagonist Resistance in HIV-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating HIV-1 resistance to CCR5 antagonists.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving CCR5 antagonists and HIV-1.
Question: Why are my genotypic and phenotypic tropism assay results discordant?
Answer: Discrepancies between genotypic and phenotypic assays are a known challenge in HIV-1 tropism testing.
-
Potential Causes:
-
Viral Subtype: Genotypic prediction algorithms are often trained on subtype B HIV-1 data and may be less accurate for non-B subtypes, potentially overestimating X4-tropism.[1]
-
Minor Variants: Standard population-based sequencing used in many genotypic assays may not detect CXCR4-using variants that exist as a minor population (e.g., below a 10% threshold).[2] Phenotypic assays, especially those with enhanced sensitivity, can often detect these minor species.[2][3]
-
Proviral DNA vs. Plasma RNA: The source of genetic material can influence results. Proviral DNA from peripheral blood mononuclear cells (PBMCs) may harbor different viral populations compared to the actively replicating virus found in plasma RNA.[4]
-
-
Recommended Solutions:
-
For non-B subtypes, a phenotypic assay is generally preferred as the "gold standard" for its direct biological measurement.[1][2][3]
-
When suspecting minor CXCR4-using variants, consider using a more sensitive phenotypic assay or next-generation sequencing (NGS)-based genotypic methods (deep sequencing) that can identify low-frequency variants.[5]
-
If results remain ambiguous, consider the clinical context. The U.S. Department of Health and Human Services (DHHS) guidelines recommend a tropism assay be performed whenever a CCR5 antagonist is being considered.[3][6]
-
Question: A patient on a CCR5 antagonist regimen is experiencing virologic failure. How do I determine the cause?
Answer: Virologic failure in a patient treated with a CCR5 antagonist necessitates a thorough investigation into the mechanism of resistance.[7][8]
-
Potential Causes:
-
Emergence of CXCR4-using Virus: The most common cause of virologic failure on a CCR5 antagonist is the outgrowth of a pre-existing or newly evolved CXCR4-using (X4 or dual/mixed-tropic) virus population that is not inhibited by the drug.[9][10][11]
-
Resistance in R5-tropic Virus: Less commonly, the R5-tropic virus itself can develop resistance. This occurs when the virus adapts to use the CCR5 receptor even when the antagonist is bound to it.[10][11][12] This adaptation is often linked to mutations in the V3 loop of the gp120 envelope protein.[9][11][13]
-
-
Recommended Experimental Workflow:
-
Perform Co-receptor Tropism Testing: This is the critical first step. A phenotypic assay is preferred to definitively determine if the rebounding virus is R5-tropic, X4-tropic, or dual/mixed.[3][7][8]
-
If X4 or D/M Virus is Detected: The cause of failure is a shift in co-receptor usage. The CCR5 antagonist is no longer effective.[10]
-
If Only R5 Virus is Detected: The cause is likely resistance via the virus's ability to use the drug-bound CCR5 receptor.
-
Sequence the env Gene: Analyze the gp120 V3 loop for mutations known to confer resistance.[11][13] Also, be aware that mutations outside V3, such as in the C4 region of gp120 or in gp41, can also contribute to the resistance phenotype.[9][14]
-
Perform Phenotypic Drug Susceptibility Testing: Test the patient's R5 virus against a panel of CCR5 antagonists (e.g., maraviroc, vicriviroc, aplaviroc) to determine the extent of cross-resistance. Some resistant viruses may remain susceptible to other CCR5 inhibitors.[11][15]
-
-
Frequently Asked Questions (FAQs)
Question: What are the primary mechanisms of HIV-1 resistance to CCR5 antagonists?
Answer: HIV-1 can escape CCR5 antagonists through two main pathways.[15][16]
-
Co-receptor Switching: The virus stops using the CCR5 co-receptor and begins using the CXCR4 co-receptor for cell entry. Since CCR5 antagonists only block the CCR5 co-receptor, they are ineffective against these CXCR4-using (X4) or dual/mixed-tropic viruses.[9][10] This is the more common mechanism of virologic failure observed in clinical settings.[10][11]
-
Usage of Drug-Bound CCR5: The R5-tropic virus evolves the ability to bind to and use the CCR5 co-receptor even when the antagonist molecule is present.[10][12] This is an allosteric resistance mechanism where the virus adapts to the new conformation of the receptor induced by the drug.[12][17] This type of resistance is typically associated with mutations in the V3 loop of the viral envelope protein gp120.[11][13]
Question: What is the difference between competitive and allosteric resistance to CCR5 antagonists?
Answer: These terms describe how the virus overcomes inhibition.
-
Competitive Resistance: The virus becomes more efficient at using the limited number of CCR5 receptors that are not bound by the drug. In this scenario, increasing the drug concentration can still achieve 100% inhibition.[12]
-
Allosteric Resistance: The virus mutates to recognize and use the CCR5 receptor in its drug-bound state.[10][12] This leads to a reduction in the maximal percent inhibition (MPI) that cannot be overcome by increasing the drug dose.[12][18][19] This is the primary mechanism for true R5-tropic virus resistance.
Question: When should co-receptor tropism testing be performed?
Answer: Clinical guidelines strongly recommend co-receptor tropism testing in two key scenarios:[3][6][7][8]
-
Before Initiating a CCR5 Antagonist: An assay must be performed to ensure the patient has a purely R5-tropic virus. CCR5 antagonists are not effective in patients with detectable CXCR4-using (X4 or dual/mixed) virus.[7][8][10]
-
Upon Virologic Failure: If a patient on a CCR5 antagonist experiences a rise in viral load, tropism testing is recommended to determine if the cause is a shift to a CXCR4-using virus.[3][6][7][8]
Question: Are all CCR5 antagonists the same? If a virus is resistant to one, is it resistant to all?
Answer: No. Different CCR5 antagonists bind to the receptor in slightly different ways, inducing unique conformational changes.[9][11] Consequently, a virus that has developed resistance to one antagonist (e.g., maraviroc) by learning to recognize its specific drug-bound conformation may remain sensitive to another antagonist (e.g., vicriviroc or aplaviroc).[11][15] Therefore, cross-resistance is not universal, and susceptibility testing against different compounds can be informative.[11]
Question: What are some novel strategies being explored to overcome CCR5 antagonist resistance?
Answer: Several innovative approaches are in development:
-
Monoclonal Antibodies: Leronlimab (PRO 140) is a humanized monoclonal antibody that binds to a different site on CCR5 than small-molecule antagonists.[20][21] Viruses resistant to small-molecule inhibitors have been shown to remain susceptible to PRO 140.[16]
-
Dual CCR5/CXCR4 Antagonists: To combat the issue of co-receptor switching, compounds that can block both CCR5 and CXCR4 simultaneously are being investigated.[22][23]
-
Gene Therapy: Strategies using zinc finger nucleases (ZFNs) or CRISPR-Cas9 aim to genetically modify a patient's own cells (like hematopoietic stem cells) to disrupt the CCR5 gene, making the cells permanently resistant to R5-tropic HIV-1 entry.[24][25][26]
-
Novel Small Molecules: The development of next-generation CCR5 antagonists, such as Cenicriviroc, continues, with a focus on improved resistance profiles and different binding mechanisms.[21][22]
Data and Protocols
Data Presentation
Table 1: Comparison of HIV-1 Co-Receptor Tropism Assay Types
| Feature | Phenotypic Assay (e.g., Trofile®) | Genotypic Assay (V3 Sequencing) |
| Principle | Measures viral entry into cells expressing only CCR5 or CXCR4.[2][7] | Predicts tropism based on V3 loop sequence via algorithms.[1][27] |
| Gold Standard | Considered the clinical "gold standard".[2][3] | An alternative to phenotypic testing.[7][8] |
| Turnaround Time | ~2 weeks.[7] | Shorter than phenotypic assays.[8] |
| Viral Load Req. | ≥1,000 copies/mL (plasma RNA).[7][8] | Can be performed on proviral DNA with low/undetectable RNA.[7][8] |
| Sensitivity | High; enhanced versions can detect minor variants at 5-10%.[2] | Varies; standard sequencing may miss variants <20% of the population.[27] |
| Cost | More expensive.[8] | Less expensive.[8] |
Table 2: Conceptual Cross-Resistance Profile for an R5-Tropic HIV-1 Strain
| HIV-1 Strain | Maraviroc | Vicriviroc | Aplaviroc | Leronlimab (mAb) |
| Wild-Type (Sensitive) | Sensitive | Sensitive | Sensitive | Sensitive |
| Maraviroc-Resistant Variant 1 | Resistant | Sensitive | Sensitive | Sensitive |
| Vicriviroc-Resistant Variant 2 | Cross-Resistant | Resistant | Cross-Resistant | Sensitive |
| Broadly Resistant Variant 3 | Resistant | Resistant | Resistant | Sensitive |
| Note: This table is illustrative. Actual cross-resistance profiles are strain-specific and must be determined experimentally. Viruses resistant to small-molecule antagonists often remain sensitive to monoclonal antibodies like Leronlimab.[11][15][16] |
Experimental Protocols
Protocol 1: Phenotypic Co-Receptor Tropism Assay (Recombinant Virus Entry Assay)
-
Sample Collection: Obtain patient plasma with a viral load of at least 1,000 HIV-1 RNA copies/mL.[7]
-
RNA Extraction & Amplification: Extract viral RNA from the plasma. Use RT-PCR to amplify the full-length env gene (encoding gp160).
-
Recombinant Virus Production: Clone the patient-derived env amplicons into an HIV-1 vector that lacks its own env gene but contains a reporter gene (e.g., luciferase or GFP). Transfect these constructs into producer cells (e.g., 293T) to generate replication-defective pseudoviruses that display the patient's envelope proteins on their surface.[2][7]
-
Infection of Target Cells: Infect two sets of target cell lines (e.g., U87 cells) that stably express CD4 and either CCR5 or CXCR4.[2]
-
Readout: After a set incubation period (e.g., 48-72 hours), measure the reporter gene expression in both cell lines.
-
Interpretation:
Protocol 2: Genotypic Co-Receptor Tropism Assay
-
Sample Collection: Use patient plasma or PBMCs for proviral DNA.
-
Nucleic Acid Extraction & Amplification: Extract viral RNA (from plasma) or proviral DNA (from PBMCs). Use RT-PCR (for RNA) or PCR (for DNA) to amplify the V3 region of the env gene.
-
Sequencing: Sequence the V3 PCR product using standard Sanger or next-generation sequencing methods.
-
Bioinformatic Analysis: Input the resulting V3 loop sequence into a bioinformatic prediction algorithm (e.g., Geno2pheno[coreceptor], WebPSSM). These tools use rules, such as the presence of positively charged amino acids at specific positions and the overall net charge of the V3 loop, to predict co-receptor usage.
-
Interpretation: The algorithm will output a prediction of "R5," "X4," or "Dual/Mixed" based on its analysis of the sequence. A false-positive rate is often provided to help interpret the confidence of the prediction.[4]
Visualizations
References
- 1. Frontiers | Phenotypic and Genotypic Co-receptor Tropism Testing in HIV-1 Epidemic Region of Tanzania Where Multiple Non-B Subtypes Co-circulate [frontiersin.org]
- 2. Tropism Testing in the Clinical Management of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CG-LAB-03 Tropism Testing for HIV Management [anthem.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 7. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 8. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 9. HIV-1 Resistance to CCR5 Antagonists Associated with Highly Efficient Use of CCR5 and Altered Tropism on Primary CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A pièce de resistance: how HIV-1 escapes small molecule CCR5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. HIV-1 resistance to maraviroc conferred by a CD4 binding site mutation in the envelope glycoprotein gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Maraviroc in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. V3 Loop Truncations in HIV-1 Envelope Impart Resistance to Coreceptor Inhibitors and Enhanced Sensitivity to Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HIV-1 Resistance to Maraviroc Conferred by a CD4 Binding Site Mutation in the Envelope Glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Strategies to overcome HIV drug resistance-current and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Novel Approaches to Inhibit HIV Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel approaches to inhibit HIV entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy [frontiersin.org]
- 27. tandfonline.com [tandfonline.com]
Technical Support Center: Addressing Hepatotoxicity of Early CCR5 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the hepatotoxicity associated with early CCR5 antagonists.
Frequently Asked Questions (FAQs)
Q1: Why is hepatotoxicity a concern with early CCR5 antagonists?
A1: Early CCR5 antagonists, developed as entry inhibitors for HIV-1, showed promise but also raised significant safety concerns due to liver toxicity. The development of one such antagonist, aplaviroc, was terminated during clinical trials because of a higher than anticipated incidence of severe hepatotoxicity.[1][2][3] While another early antagonist, maraviroc, has a generally better liver safety profile, cases of hepatotoxicity have been reported, leading to a black box warning.[4] Understanding the mechanisms behind this toxicity is crucial for the development of safer drugs.
Q2: What are the proposed mechanisms of hepatotoxicity for these compounds?
A2: The hepatotoxicity of early CCR5 antagonists is thought to be idiosyncratic, meaning it occurs in a small subset of susceptible individuals and is not simply dose-dependent. The leading hypotheses for the underlying mechanisms include:
-
Reactive Metabolite Formation: The metabolic activation of these drugs by cytochrome P450 (CYP) enzymes in the liver can produce chemically reactive metabolites. These metabolites can covalently bind to cellular macromolecules like proteins, leading to cellular stress, and triggering cell death pathways.[5][6][7]
-
Mitochondrial Dysfunction: These compounds or their metabolites may directly or indirectly impair mitochondrial function. This can lead to a decrease in ATP production, an increase in the production of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore (mPTP), all of which can culminate in hepatocyte necrosis or apoptosis.[6][7]
-
Immune-Mediated Injury: The drug or its reactive metabolites can act as haptens, modifying cellular proteins and forming neoantigens. These neoantigens can be recognized by the immune system, leading to an adaptive immune response that targets hepatocytes for destruction.[5][8][9]
Q3: Which cytochrome P450 enzymes are involved in the metabolism of early CCR5 antagonists?
A3: Cytochrome P450 enzymes play a key role in the metabolism of these drugs and the potential formation of reactive metabolites.
-
Aplaviroc: In human liver microsomes, aplaviroc is predominantly metabolized by CYP3A, with some minor involvement of CYP2C19.[5]
-
Maraviroc: Maraviroc is primarily metabolized by CYP3A4 and CYP3A5.[10][11]
Troubleshooting Guides
In Vitro Cytotoxicity Assays (e.g., LDH Assay)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background LDH in media control | - High intrinsic LDH activity in serum supplement.- Repeated freeze-thaw cycles of serum. | - Reduce the serum concentration in the culture medium (e.g., to 1-5%).- Use a fresh batch of serum and avoid repeated freeze-thaw cycles.[6]- Include a "medium only" control to subtract background LDH activity.[12] |
| High spontaneous LDH release in untreated cells | - Over-seeding of cells.- Rough handling of cells during plating.- Unhealthy cells due to culture conditions. | - Optimize cell seeding density. A lower density may reduce spontaneous death.- Handle cell suspensions gently during pipetting to avoid mechanical stress.- Ensure optimal cell culture conditions (e.g., proper CO2 levels, humidity, and media). |
| Low or no LDH release in positive control | - Ineffective lysis agent.- Insufficient incubation time with lysis agent.- Low cell number. | - Ensure the lysis buffer is properly prepared and stored.- Increase the incubation time with the lysis buffer to ensure complete cell lysis.- Confirm that an adequate number of cells were plated. |
| High variability between replicate wells | - Uneven cell seeding.- Presence of bubbles in the wells. | - Ensure a homogenous cell suspension and careful pipetting to distribute cells evenly.- Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can be carefully removed with a sterile pipette tip.[6] |
Mitochondrial Function Assays (e.g., Seahorse XF Mito Stress Test)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low basal Oxygen Consumption Rate (OCR) | - Low cell number.- Unhealthy cells.- Sub-optimal assay medium. | - Optimize cell seeding density. Too few cells will result in a low signal.[3][8]- Ensure cells are healthy and have good mitochondrial function prior to the assay.- Use pre-warmed assay medium with the correct pH and supplements (e.g., glucose, pyruvate, glutamine).[3] |
| Poor response to FCCP (uncoupler) | - Sub-optimal FCCP concentration.- Cells are already maximally respiring.- Unhealthy cells with compromised mitochondrial membrane potential. | - Perform an FCCP titration to determine the optimal concentration for your cell type.[2]- If basal respiration is already very high, the dynamic range for an FCCP response may be limited.- Assess cell health and mitochondrial integrity. |
| OCR drops after oligomycin injection | This is the expected result. | Oligomycin inhibits ATP synthase (Complex V), which should lead to a decrease in oxygen consumption linked to ATP production. This is a key parameter of the assay.[8] |
| High variability in OCR between wells | - Inconsistent cell seeding.- Edge effects on the microplate. | - Ensure uniform cell seeding across the plate.- Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. |
Data Presentation
Table 1: Summary of Hepatotoxicity in Aplaviroc Clinical Trials
| Study | Treatment Group | N | Grade 2+ ALT Elevations (%) | Grade 2+ Total Bilirubin Elevations (%) | Grade 3+ ALT and Total Bilirubin Elevations |
| Combined Analysis | Aplaviroc Recipients | 281 | 6.0% | 10.3% | 2 subjects |
| Control Recipients | 55 | 3.6% | 7.3% | 0 subjects | |
| Data from a combined analysis of the ASCENT and EPIC trials.[1][2][3] |
Table 2: Summary of Hepatotoxicity in Maraviroc Clinical Trials
| Study Phase | Comparison | ALT Elevations (>5x ULN) - Maraviroc | ALT Elevations (>5x ULN) - Comparator | Clinically Apparent Liver Injury |
| Phase 2b/3 (up to 96 weeks) | vs. Comparator Arms | No significant imbalance | No significant imbalance | Two participants reported severe hepatotoxicity, but causality was not definitively established.[13] |
| Controlled Trial | vs. Efavirenz | 4% | 4% | Not specified |
| Two Controlled Trials | vs. Placebo | 3.5% | 3.3% | No significant differences in treatment-related adverse events. |
| ULN = Upper Limit of Normal. Data compiled from multiple clinical trials.[13] |
Experimental Protocols
LDH Cytotoxicity Assay
This protocol is a general guideline for assessing cytotoxicity by measuring lactate dehydrogenase (LDH) release from damaged cells.
Materials:
-
Hepatocytes (primary or cell line)
-
96-well cell culture plates
-
Test compound (CCR5 antagonist)
-
Positive control (e.g., Lysis Buffer)
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the CCR5 antagonist. Include vehicle-only controls and a positive control (lysis buffer for maximum LDH release).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the kit manufacturer's instructions.
-
Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each treatment group relative to the positive control (maximum LDH release).
Seahorse XF Mito Stress Test
This protocol outlines the procedure for assessing mitochondrial function by measuring the oxygen consumption rate (OCR) using a Seahorse XF Analyzer.
Materials:
-
Hepatocytes
-
Seahorse XF cell culture microplate
-
Seahorse XF analyzer and sensor cartridge
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mito Stress Test compounds: Oligomycin, FCCP, and a mixture of Rotenone/Antimycin A
Procedure:
-
Hydrate Sensor Cartridge: A day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Cell Seeding: Seed hepatocytes in a Seahorse XF cell culture microplate at an optimized density and allow them to attach.
-
Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Load Sensor Cartridge: Load the injector ports of the sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) at optimized concentrations.
-
Calibrate Analyzer: Calibrate the Seahorse XF analyzer with the loaded sensor cartridge.
-
Run Assay: Replace the calibrant plate with the cell culture plate and start the assay. The instrument will measure baseline OCR and then sequentially inject the compounds to measure key mitochondrial parameters:
-
Basal Respiration: Initial OCR measurement.
-
ATP-linked Respiration: OCR decrease after oligomycin injection.
-
Maximal Respiration: OCR increase after FCCP injection.
-
Non-mitochondrial Respiration: OCR after rotenone/antimycin A injection.
-
-
Data Analysis: Analyze the OCR data to determine the different parameters of mitochondrial respiration.
In Vitro Reactive Metabolite Trapping Assay (Glutathione Trapping)
This protocol describes a method to detect the formation of reactive metabolites by trapping them with glutathione (GSH) in a human liver microsome system.
Materials:
-
Human liver microsomes (HLMs)
-
Test compound (CCR5 antagonist)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Glutathione (GSH)
-
Potassium phosphate buffer
-
Acetonitrile or methanol (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes, the test compound, and glutathione in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Sample Analysis: Analyze the supernatant for the presence of GSH-drug adducts using a high-resolution LC-MS/MS system. The detection of a mass corresponding to the parent drug plus the mass of glutathione (or a fragment thereof) indicates the formation of a reactive metabolite.
Visualizations
Caption: Proposed signaling pathways for CCR5 antagonist-induced hepatotoxicity.
Caption: General experimental workflow for investigating hepatotoxicity.
References
- 1. In Vitro Trapping and Screening of Reactive Metabolites Using Liquid Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 5. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. sop.washington.edu [sop.washington.edu]
- 10. researchgate.net [researchgate.net]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. DOT Language | Graphviz [graphviz.org]
Technical Support Center: Minimizing Cytotoxicity of CCR5 Antagonagis in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of CCR5 antagonists during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures after treatment with a CCR5 antagonist. What are the potential causes?
A1: Unexpected cytotoxicity with CCR5 antagonists can stem from several factors:
-
High Antagonist Concentration: The concentration of the antagonist may be too high, leading to off-target effects or exaggerated on-target toxicity.[1] It is crucial to perform a dose-response curve to determine the optimal concentration that provides maximal CCR5 antagonism with minimal cytotoxicity.
-
Off-Target Effects: Small molecule inhibitors can interact with unintended cellular targets, leading to toxicity.[1][2] This is a common reason for unexpected cytotoxicity.[2]
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the antagonist. This can be due to lower expression of CCR5, making off-target effects more pronounced, or inherent sensitivities of the cell line.
-
On-Target Toxicity: In some cell types, prolonged or potent inhibition of CCR5 signaling may interfere with normal cellular processes, leading to cell death.
-
Contamination: Microbial contamination (e.g., bacteria, fungi, mycoplasma) in your cell culture can cause cell death, which might be mistakenly attributed to the CCR5 antagonist.
-
Reagent Quality: The quality and purity of the CCR5 antagonist, as well as other reagents like media and serum, can significantly impact cell viability.
Q2: How can we differentiate between on-target and off-target cytotoxicity of our CCR5 antagonist?
A2: Differentiating between on-target and off-target effects is critical for interpreting your results. Here are some strategies:
-
Use of Control Cell Lines: Compare the cytotoxic effects on your target cells (expressing CCR5) with a control cell line that does not express CCR5. If the antagonist is cytotoxic to both cell lines, it suggests off-target effects.
-
Rescue Experiments: If the cytotoxicity is on-target, it might be possible to "rescue" the cells by providing a downstream signaling molecule that is inhibited by the antagonist.
-
Structural Analogs: Test a structurally related but inactive analog of your CCR5 antagonist. If the analog does not cause cytotoxicity, it suggests the effect is not due to the general chemical structure of the compound.
-
CRISPR/Cas9 Knockout: A definitive method is to use CRISPR/Cas9 to knock out the CCR5 gene in your target cells. If the antagonist is no longer cytotoxic in the knockout cells, the effect is on-target.[2]
-
Use of Multiple Antagonists: Test other CCR5 antagonists with different chemical scaffolds. If they produce a similar biological effect without the same level of cytotoxicity, it may point to off-target effects of your initial compound.
Q3: What are some common troubleshooting steps to reduce cytotoxicity?
A3: Here are some practical steps you can take to mitigate cytotoxicity:
-
Optimize Antagonist Concentration: Perform a thorough dose-response experiment to find the lowest effective concentration.
-
Reduce Incubation Time: Determine the minimum incubation time required to achieve the desired biological effect.
-
Change Cell Seeding Density: Optimize the cell seeding density as very low or very high densities can make cells more susceptible to stress.
-
Serum Concentration: The presence and concentration of serum can influence the cytotoxicity of some compounds. While serum starvation is used for cell cycle synchronization, prolonged starvation can induce apoptosis.[3][4][5][6] Consider the impact of serum in your experimental design.
-
Use of Cytoprotective Agents: In some cases, co-treatment with a general cytoprotective agent, like an antioxidant, may help if the cytotoxicity is mediated by oxidative stress.
-
Check for Contamination: Regularly test your cell cultures for mycoplasma and other microbial contaminants.
-
Ensure Reagent Quality: Use high-purity, well-characterized CCR5 antagonists. Test new batches of reagents on a small scale before large-scale experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background cell death in control (vehicle-treated) wells | Cell culture conditions are suboptimal (e.g., pH, temperature, CO2). | Verify incubator settings. Ensure proper aseptic technique. Use fresh, high-quality culture media and supplements. |
| Cells are over-confluent or seeded too sparsely. | Optimize cell seeding density for your specific cell line and experiment duration. | |
| Contamination (mycoplasma, bacteria, fungi). | Regularly test for mycoplasma. Visually inspect cultures for signs of contamination. Discard contaminated cultures and decontaminate incubators and hoods. | |
| Cytotoxicity observed only at high antagonist concentrations | Off-target effects are becoming prominent at higher doses. | Determine the EC50 for CCR5 antagonism and the CC50 for cytotoxicity. Use concentrations well below the CC50 and as close to the EC50 as possible. |
| Inconsistent cytotoxicity results between experiments | Variability in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase before treatment. |
| Inconsistent reagent preparation. | Prepare fresh dilutions of the CCR5 antagonist for each experiment. Ensure thorough mixing. | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing. | |
| Cytotoxicity observed in a CCR5-negative cell line | The cytotoxic effect is independent of CCR5 and is due to off-target interactions. | This suggests the need to investigate the off-target profile of the compound. Consider using a different CCR5 antagonist with a different chemical structure. |
Quantitative Data on CCR5 Antagonist Cytotoxicity
The following table summarizes the reported cytotoxic concentrations (CC50) and effective concentrations (EC50) for several common CCR5 antagonists in different cell lines. It is important to note that these values can vary depending on the specific experimental conditions.
| Antagonist | Cell Line | Assay | CC50 (µM) | EC50 (nM) | Reference |
| Maraviroc | SUP-B15 (ALL) | MTT | 5-10 | - | [7] |
| TZM-bl | Luciferase | >100 | 0.2 | [8] | |
| HeLa-P4 | Cell-cell fusion | >100 | 0.2 | [8] | |
| Vicriviroc | PMBCs | p24 antigen | - | 0.04-2.3 | [9] |
| TAK-779 | MAGI-CCR5 | HIV-1 replication | 51 | 1.2 | [10] |
| Aplaviroc | - | - | Associated with hepatotoxicity in clinical trials.[11][12][13][14][15] | - | [11][12][13][14][15] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is quantified.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of the CCR5 antagonist and appropriate controls (vehicle control, positive control for cytotoxicity).
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with a damaged plasma membrane.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with the CCR5 antagonist as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm with a reference wavelength of 690 nm.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.
Trypan Blue Exclusion Assay
This is a simple and rapid method to differentiate viable from non-viable cells based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.
Materials:
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Harvest cells after treatment with the CCR5 antagonist.
-
Prepare a single-cell suspension.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 dilution).
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Serum‐reduced media impacts on cell viability and protein expression in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Treatment with the C-C chemokine receptor type 5 (CCR5)-inhibitor maraviroc suppresses growth and induces apoptosis of acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Hepatotoxicity observed in clinical trials of aplaviroc (GW873140) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of CCR5 Antagonist 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the oral bioavailability of the CCR5 antagonist, known here as CCR5 Antagonist 1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the C-C chemokine receptor 5 (CCR5).[1] CCR5 is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, such as T-cells and macrophages.[1][2][3] The binding of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor on the host cell triggers a conformational change, allowing it to then bind to CCR5. This interaction facilitates the fusion of the viral and cellular membranes, leading to viral entry.[3][4] this compound allosterically binds to CCR5, inducing a conformational change in the receptor that prevents its interaction with gp120, thereby blocking viral entry.[5][6]
Q2: What are the common challenges encountered that lead to poor oral bioavailability of CCR5 antagonists like this compound?
A2: Researchers often face several challenges that contribute to the low oral bioavailability of CCR5 antagonists. These can include:
-
Poor aqueous solubility: Many small molecule drugs, including some CCR5 antagonists, have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[7][8]
-
Low intestinal permeability: The drug may have difficulty passing through the intestinal epithelium to reach the bloodstream.[9][10]
-
First-pass metabolism: After absorption, the drug passes through the liver, where it can be extensively metabolized by enzymes like cytochrome P450 3A4 (CYP3A4) before reaching systemic circulation. This is a known issue for some CCR5 antagonists.[11]
-
Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing its net absorption.[9]
-
Chemical instability: The drug may be unstable in the acidic environment of the stomach.[10]
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be explored to overcome the challenges of poor oral bioavailability:
-
Particle size reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate.[8][9]
-
Amorphous solid dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can improve its apparent solubility and dissolution.[7][9]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility of hydrophobic drugs and may enhance absorption through lymphatic pathways, bypassing the first-pass metabolism in the liver.[8]
-
Solid Drug Nanoparticles (SDNs): Formulating the drug as nanoparticles can improve its dissolution rate and permeability. For instance, a solid drug nanoparticle formulation of Maraviroc, a known CCR5 antagonist, showed a 2.5-fold increase in AUC in rats.[11]
-
Co-crystals: Forming co-crystals with a non-toxic co-former can alter the crystal packing and improve solubility.[9]
Troubleshooting Guides
Problem 1: Low and variable drug exposure in preclinical animal studies despite adequate in vitro potency.
| Possible Cause | Suggested Troubleshooting Step |
| Poor aqueous solubility | Characterize the solubility of this compound at different pH values relevant to the gastrointestinal tract. Consider formulation strategies such as amorphous solid dispersions or particle size reduction.[7][9] |
| High first-pass metabolism | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of the compound. If metabolism is high, consider co-administration with a CYP3A4 inhibitor (in a research setting) to confirm the metabolic pathway or explore structural modifications to block metabolic sites. |
| Efflux transporter activity | Use in vitro models like Caco-2 cell permeability assays with and without a P-gp inhibitor to assess if the compound is a substrate for efflux transporters.[9] |
| Poor intestinal permeability | Evaluate the intrinsic permeability of the compound using Caco-2 or PAMPA assays. If permeability is low, formulation approaches like lipid-based systems may be beneficial.[12] |
Problem 2: Inconsistent results in in vitro permeability assays (e.g., Caco-2).
| Possible Cause | Suggested Troubleshooting Step |
| Cell monolayer integrity issues | Routinely check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure their integrity. Use a marker of paracellular transport like Lucifer yellow to confirm monolayer tightness. |
| Compound cytotoxicity | Assess the cytotoxicity of this compound on Caco-2 cells at the concentrations used in the permeability assay. High concentrations may damage the cell monolayer, leading to artificially high permeability values. |
| Low compound solubility in assay buffer | Ensure that the concentration of this compound in the donor compartment does not exceed its solubility in the assay buffer. Precipitation of the compound will lead to an underestimation of its permeability. |
| Binding to plasticware | Evaluate the extent of non-specific binding of the compound to the assay plates. Using low-binding plates or pre-treating the plates may be necessary. |
Data Presentation
Table 1: Comparative Oral Bioavailability of Selected CCR5 Antagonists
| Compound | Species | Oral Bioavailability (%) | Key Observations |
| Maraviroc | Human | ~33% | Moderate bioavailability, subject to food effects.[11][13] |
| Cenicriviroc (TAK-652) | Rat, Dog, Monkey | Good oral absorption | Improved oral bioavailability compared to the first-generation compound TAK-779.[5] |
| PF-232798 | Rat, Dog | Substantial oral absorption | A second-generation antagonist developed to improve upon Maraviroc's absorption.[5] |
| Diazaspiro 21 | Rat | 66% | Attractive pharmacokinetic profile with a half-life of 4.19 hours.[5] |
| Piperidine 19 | Rat | 15% | Exhibited modest oral bioavailability.[5] |
Table 2: In Vitro Potency of Selected CCR5 Antagonists
| Compound | Assay | IC50 (nM) |
| Maraviroc | Anti-HIV-1 Activity | 2.0 (geometric mean 90% inhibitory concentration) |
| PF-232798 | Anti-HIV-1 Activity (HIV-1Ba-L) | 2.0 |
| Nifreviroc | RANTES-binding assay | 2.9 |
| Diazaspiro 21 | RANTES-binding assay | 30 |
| Piperidine 19 | Calcium mobilization assay | 25.73 |
Experimental Protocols
1. Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound.
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Permeability Measurement:
-
The culture medium is replaced with transport buffer.
-
The test compound (this compound) is added to the apical (A) side (for A to B permeability) or the basolateral (B) side (for B to A permeability).
-
Samples are taken from the receiver compartment at various time points.
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for efflux transporters.[12]
2. In Vivo Pharmacokinetic Study in Rats
This study determines the pharmacokinetic profile of a compound after oral administration.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Dosing:
-
Oral (PO): The compound is formulated in a suitable vehicle (e.g., a solution or suspension) and administered by oral gavage.
-
Intravenous (IV): A separate group of animals receives the compound intravenously to determine the absolute bioavailability.
-
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points after dosing.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life are calculated. Oral bioavailability (F%) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Mandatory Visualizations
Caption: HIV-1 entry mechanism via CD4 and CCR5, and the inhibitory action of this compound.
Caption: Experimental workflow for improving the oral bioavailability of a drug candidate.
References
- 1. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Signal Transduction Due to HIV-1 Envelope Interactions with Chemokine Receptors CXCR4 or CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 11. Improving maraviroc oral bioavailability by formation of solid drug nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 13. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Viral Tropism Shift with CCR5 Antagonist Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR5 antagonists and investigating viral tropism shifts.
Frequently Asked Questions (FAQs)
Q1: What is a viral tropism shift in the context of CCR5 antagonist use?
A tropism shift refers to a change in the co-receptor preference of HIV-1.[1][2][3] Most commonly, this involves a shift from using the CCR5 co-receptor (R5-tropic virus) to using the CXCR4 co-receptor (X4-tropic virus).[1][2] This can occur under the selective pressure of a CCR5 antagonist, which blocks the R5 co-receptor, allowing pre-existing X4 or dual-tropic (D/M) viruses, which can use either co-receptor, to become the dominant viral population.[2][4] Another mechanism of resistance involves the virus adapting to use the CCR5 antagonist-bound conformation of the CCR5 receptor.[5][6]
Q2: Why is determining viral tropism essential before initiating CCR5 antagonist therapy?
Determining viral tropism is crucial because CCR5 antagonists are only effective against R5-tropic viruses.[4][7][8] Administering these drugs to patients with pre-existing X4 or D/M-tropic viruses will not be effective and can lead to treatment failure.[4][8] Clinical guidelines strongly recommend a tropism assay be performed before starting treatment with a CCR5 antagonist.[3][8][9]
Q3: What are the main types of tropism assays available?
There are two main categories of tropism assays:
-
Phenotypic Assays: These assays directly measure the ability of the virus to enter cells expressing either the CCR5 or CXCR4 co-receptor.[8][9][10] The most well-known is the Trofile™ assay and its more sensitive version, the Enhanced Sensitivity Trofile Assay (ESTA).[8][11] These are considered the gold standard for their direct biological measurement.[8]
-
Genotypic Assays: These assays determine viral tropism by sequencing the V3 loop of the HIV-1 envelope gene, which is a key determinant of co-receptor usage.[8][9] Algorithms like geno2pheno and WebPSSM are then used to predict the tropism based on the sequence.[12] Genotypic assays are generally faster and less expensive than phenotypic assays.[8]
Q4: What is the significance of detecting minority X4 viral populations?
Even low levels of pre-existing X4 viruses can lead to virologic failure when a CCR5 antagonist is used.[8] The original Trofile assay could reliably detect X4 variants that constituted at least 10% of the viral population.[8][11] The development of more sensitive assays, like the ESTA, allows for the detection of minority X4 populations at levels as low as 0.3%.[8]
Q5: Can a tropism shift occur in patients with an undetectable viral load?
Yes, a tropism shift can be a concern even in patients with suppressed viral loads. In such cases, proviral DNA from peripheral blood mononuclear cells (PBMCs) can be used for genotypic tropism testing to determine if X4-tropic viruses are present in the latent reservoir.[8][9][13]
Troubleshooting Guides
Issue 1: Unexpected Virologic Failure in a Patient on a CCR5 Antagonist
-
Possible Cause 1: Pre-existing, undetected X4 or D/M-tropic virus.
-
Possible Cause 2: Emergence of X4-tropic virus during treatment.
-
Possible Cause 3: Development of resistance in an R5-tropic virus.
-
Troubleshooting Step 1: The virus may have developed the ability to use the CCR5 antagonist-bound form of the receptor.[5][6]
-
Troubleshooting Step 2: A specialized phenotypic assay would be required to assess the virus's sensitivity to the specific CCR5 antagonist being used. Standard tropism assays may still report the virus as R5-tropic.
-
Issue 2: Discrepancy Between Genotypic and Phenotypic Tropism Assay Results
-
Possible Cause 1: Genotypic algorithm limitations.
-
Possible Cause 2: Presence of minority variants.
-
Troubleshooting Step 1: Standard population-based sequencing for genotypic assays may not detect low-frequency X4 variants.
-
Troubleshooting Step 2: Deep sequencing methods can improve the sensitivity of genotypic assays for detecting minority populations.
-
Issue 3: Difficulty in Obtaining a Tropism Result Due to Low Viral Load
-
Possible Cause: Assay limitations.
Data Presentation
Table 1: Summary of Virologic Outcomes in the MOTIVATE 1 and 2 Trials (Week 48)
| Outcome | Maraviroc Group | Placebo Group |
| Virologic Response | 56% (219/392) | N/A |
| Virologic Failure with CXCR4-using virus | 12% (48/392) | 6.2% (7/113) |
| Virologic Failure with CCR5-tropic virus | 15% (58/392) | 87% (98/113) |
| Maraviroc Sensitive | 9% (35/392) | N/A |
| Maraviroc Resistant | 5% (18/392) | N/A |
Data from the MOTIVATE 1 and 2 trials in treatment-experienced patients.[14]
Table 2: Comparison of Phenotypic and Genotypic Tropism Assays
| Feature | Phenotypic Assays (e.g., Trofile™) | Genotypic Assays (V3 sequencing) |
| Principle | Measures viral entry into cells expressing CCR5 or CXCR4.[8][9] | Predicts tropism based on the genetic sequence of the V3 loop.[8] |
| Sample Type | Plasma viral RNA.[9] | Plasma viral RNA or proviral DNA.[9][13] |
| Viral Load Requirement | Typically ≥1,000 copies/mL.[9][10] | Can be performed on proviral DNA at low/undetectable viral loads.[9][13] |
| Turnaround Time | Slower (approx. 2 weeks).[9] | Faster.[8] |
| Cost | More expensive.[8] | Less expensive.[8] |
| Clinical Standard | Considered the "gold standard".[8] | An alternative, with increasing use and validation.[9] |
Experimental Protocols
Protocol 1: Phenotypic Tropism Assay (Pseudovirus Entry Assay)
-
RNA Extraction and PCR Amplification: Isolate viral RNA from patient plasma. Perform reverse transcription PCR (RT-PCR) to amplify the full-length HIV-1 env gene.
-
Cloning and Pseudovirus Production: Ligate the amplified env gene into an expression vector. Co-transfect producer cells (e.g., 293T) with the env expression vector and an env-deficient HIV-1 backbone vector that contains a reporter gene (e.g., luciferase or GFP).
-
Infection of Target Cells: Harvest the pseudoviruses and use them to infect target cell lines that express CD4 and either CCR5 or CXCR4 (e.g., U87.CD4.CCR5 and U87.CD4.CXCR4).[8]
-
Data Analysis: After a set incubation period (e.g., 48-72 hours), measure the reporter gene activity (e.g., luminescence or fluorescence).
-
R5-tropic: Signal detected only in CCR5-expressing cells.
-
X4-tropic: Signal detected only in CXCR4-expressing cells.
-
D/M-tropic: Signal detected in both cell lines.[8]
-
Protocol 2: Genotypic Tropism Assay (V3 Loop Sequencing)
-
RNA/DNA Extraction and PCR: Isolate viral RNA from plasma or proviral DNA from PBMCs. Use RT-PCR (for RNA) or PCR (for DNA) to amplify the V3 region of the env gene.[13]
-
Sequencing: Purify the PCR product and perform Sanger or next-generation sequencing.
-
Bioinformatic Analysis: Use a validated algorithm (e.g., geno2pheno with a specific false-positive rate, or WebPSSM) to predict the co-receptor tropism based on the V3 loop sequence.[12][13] A false-positive rate of 10% is often used in clinical settings.[13]
Visualizations
References
- 1. The HIV coreceptors CXCR4 and CCR5 are differentially expressed and regulated on human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 4. CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. CCR5 inhibitors: Emerging promising HIV therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 10. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 11. Tropism Testing in the Clinical Management of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Phenotypic and Genotypic Co-receptor Tropism Testing in HIV-1 Epidemic Region of Tanzania Where Multiple Non-B Subtypes Co-circulate [frontiersin.org]
- 13. Determination of HIV-1 coreceptor tropism using proviral DNA in women before and after viral suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Incidence of CXCR4 tropism and CCR5-tropic resistance in treatment-experienced participants receiving maraviroc in the 48-week MOTIVATE 1 and 2 trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability Testing of CCR5 Antagonist 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability testing of CCR5 Antagonist 1.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of long-term stability testing for this compound?
A1: Long-term stability testing is essential to understand how the quality of this compound varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This testing helps to establish a re-test period for the drug substance and a shelf life for the drug product, along with recommended storage conditions.[1][2]
Q2: What are the standard conditions for long-term stability testing according to ICH guidelines?
A2: For long-term stability testing, the recommended storage condition is typically 25°C ± 2°C with a relative humidity of 60% RH ± 5% RH, or 30°C ± 2°C with a relative humidity of 65% RH ± 5% RH.[3][4] The study should be conducted for a minimum of 12 months.[1][3]
Q3: How many batches of this compound should be included in the stability study?
A3: Stability data should be provided for at least three primary batches of the drug substance.[1][5] These batches should be manufactured to a minimum of pilot scale using the same synthesis route and manufacturing process that will be used for production batches.[1][5]
Q4: What is a stability-indicating method and why is it important?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. It is crucial for quantifying the decrease in the amount of the active drug due to degradation.[6]
Q5: What are forced degradation studies and why are they performed?
A5: Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing, such as high temperatures, humidity, light, oxidation, and a range of pH values.[1][5][6] These studies help to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the stability-indicating analytical methods.[6][7]
Troubleshooting Guide
Issue 1: Inconsistent Potency Results in HPLC Analysis
-
Possible Cause: Issues with the mobile phase preparation, such as incorrect pH or composition. Even small variations can affect retention times and peak shapes.[8]
-
Solution: Ensure the mobile phase is prepared fresh and accurately. Verify the pH and ensure all components are fully dissolved and properly mixed. Use high-purity, HPLC-grade solvents.[8]
-
Possible Cause: Column degradation or contamination. Over time, the column's performance can deteriorate, leading to inconsistent results.
-
Solution: Check for column overload or contamination. If necessary, replace the column. Ensure proper column equilibration before each run.[9]
-
Possible Cause: Fluctuations in system temperature. Temperature variations can impact the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.[9]
-
Solution: Ensure the HPLC system's temperature is stable and within the recommended range for the method.
Issue 2: Appearance of New Peaks in the Chromatogram During the Stability Study
-
Possible Cause: Degradation of this compound. The new peaks likely represent degradation products forming over time.
-
Solution: Conduct forced degradation studies to intentionally generate degradation products.[6] This will help in identifying and characterizing the unknown peaks. The stability-indicating method should be capable of resolving these new peaks from the main API peak.
-
Possible Cause: Sample or mobile phase contamination.
-
Solution: Prepare fresh samples and mobile phase to rule out contamination. Inspect all solvents and reagents for purity.
Issue 3: Drifting Baseline in the HPLC Chromatogram
-
Possible Cause: The column is not properly conditioned.
-
Solution: Condition the column with the mobile phase for a sufficient amount of time before starting the analysis to ensure a stable baseline.[9]
-
Possible Cause: Contamination in the HPLC system or a dirty flow cell in the detector.[9][10]
-
Solution: Flush the system with a strong solvent to remove any contaminants. If the problem persists, the detector's flow cell may need cleaning.[10]
-
Possible Cause: Inefficient degassing of the mobile phase. Dissolved gases can lead to the formation of bubbles in the system, causing baseline fluctuations.[8]
-
Solution: Ensure the mobile phase is thoroughly degassed using an in-line degasser, helium sparging, or sonication.[8]
Data Presentation
Table 1: Summary of Long-Term Stability Data for this compound (Drug Substance)
Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) | Water Content (%) |
| 0 | White to off-white powder | 99.8 | 0.15 | 0.2 |
| 3 | White to off-white powder | 99.7 | 0.18 | 0.2 |
| 6 | White to off-white powder | 99.5 | 0.25 | 0.3 |
| 9 | White to off-white powder | 99.4 | 0.31 | 0.3 |
| 12 | White to off-white powder | 99.2 | 0.40 | 0.4 |
Table 2: Summary of Accelerated Stability Data for this compound (Drug Substance)
Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) | Water Content (%) |
| 0 | White to off-white powder | 99.8 | 0.15 | 0.2 |
| 1 | White to off-white powder | 99.1 | 0.45 | 0.5 |
| 3 | White to off-white powder | 98.5 | 0.85 | 0.7 |
| 6 | Slight yellowish tint | 97.8 | 1.25 | 0.9 |
Experimental Protocols
Protocol 1: Long-Term Stability Study
-
Sample Preparation: Place at least three batches of this compound drug substance in containers that are the same as or simulate the proposed final packaging.[11]
-
Storage: Store the samples in a stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.[3]
-
Testing Frequency: Test the samples at specified time intervals: 0, 3, 6, 9, 12, 18, 24, and 36 months.[3]
-
Analytical Tests: At each time point, perform the following tests using validated stability-indicating methods:
-
Appearance (visual inspection)
-
Assay for potency (e.g., by HPLC)
-
Purity (e.g., by HPLC to determine impurities and degradation products)
-
Water content (e.g., by Karl Fischer titration)
-
Other relevant physical and chemical tests.
-
-
Data Evaluation: Evaluate the data to establish the stability profile of the drug substance and determine the re-test period.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add a solution of hydrochloric acid. Heat the mixture and then analyze for degradation.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add a solution of sodium hydroxide. Heat the mixture and analyze for degradation.[12]
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide. Keep the solution at room temperature or heat it, and then analyze for degradation.[12]
-
Thermal Degradation: Expose the solid drug substance to high temperatures (e.g., in 10°C increments above the accelerated temperature) and analyze for degradation.[5]
-
Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Analyze for degradation.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to separate the drug from its degradation products. This helps in identifying the degradation pathways.
Mandatory Visualizations
Caption: CCR5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for long-term stability testing.
References
- 1. pharma.gally.ch [pharma.gally.ch]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. snscourseware.org [snscourseware.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 9. ijnrd.org [ijnrd.org]
- 10. mastelf.com [mastelf.com]
- 11. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 12. The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization, and In-vitro safety evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of CCR5 Antagonist Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding specificity of four key CCR5 antagonists: Maraviroc, Vicriviroc, Aplaviroc, and TAK-779. The data presented here is essential for researchers selecting the most appropriate antagonist for their studies and for professionals involved in the development of novel HIV-1 entry inhibitors and other therapeutics targeting the CCR5 receptor.
Introduction to CCR5 Antagonism
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system. It also serves as a primary co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[1] Small molecule antagonists that bind to CCR5 can allosterically inhibit the interaction between the viral glycoprotein gp120 and the receptor, thereby preventing viral entry.[2] Validating the specificity of these antagonists is critical to ensure on-target efficacy and minimize off-target effects.
Comparative Binding Affinity and Selectivity
The following tables summarize the binding affinities (Ki or IC50) of Maraviroc, Vicriviroc, Aplaviroc, and TAK-779 for CCR5 and a panel of other chemokine receptors. This data is crucial for assessing the specificity of each compound.
Table 1: Binding Affinity for CCR5
| Antagonist | Binding Affinity (Ki/IC50, nM) | Reference |
| Maraviroc | 0.9 - 7.18 | [1] |
| Vicriviroc | 0.5 - 1.5 | [3] |
| Aplaviroc | Sub-nanomolar | [4] |
| TAK-779 | 1.1 - 1.4 | [5] |
Table 2: Selectivity Profile Against Other Chemokine Receptors
| Antagonist | Receptor | Binding Affinity (Ki/IC50, nM) | Reference |
| Maraviroc | CCR1 | >10,000 | [1] |
| CCR2b | >10,000 | [1] | |
| CCR3 | >10,000 | [1] | |
| CCR4 | >10,000 | [1] | |
| CXCR4 | No significant activity | [6] | |
| Vicriviroc | CXCR4 | Not significantly inhibited | [3] |
| Aplaviroc | - | Data not available in a comparative format | - |
| TAK-779 | CCR1 | No effect | [5] |
| CCR2b | Less potent than CCR5 | [5] | |
| CCR3 | No effect | [5] | |
| CCR4 | No effect | [7] | |
| CXCR3 | Potent inhibition | [7] | |
| CXCR4 | No effect | [7] |
Key Experimental Protocols for Specificity Validation
To validate the binding specificity of a CCR5 antagonist, a series of in vitro assays are typically employed. Below are detailed protocols for three fundamental experiments.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells). Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in an appropriate assay buffer.
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α or [³H]-Maraviroc) and a range of concentrations of the unlabeled antagonist.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter.
-
Detection: Wash the filters with cold wash buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
-
Selectivity Screening: Repeat the assay using cell lines expressing other chemokine receptors (e.g., CCR1, CCR2b, CCR3, CCR4, CXCR4) to determine the antagonist's binding affinity for these off-target receptors.[8][9][10]
Cell-Cell Fusion Assay
This assay mimics the HIV-1 entry process by measuring the fusion of two cell populations: one expressing the HIV-1 envelope glycoprotein (Env) and another expressing CD4 and CCR5.
Protocol:
-
Cell Lines: Use two distinct cell lines:
-
Effector cells: A cell line (e.g., CHO-K1) stably expressing the HIV-1 Env protein (from an R5-tropic strain like BaL) and a reporter gene under the control of a viral promoter (e.g., Tat-inducible luciferase).
-
Target cells: A cell line (e.g., HeLa or TZM-bl) stably expressing human CD4 and CCR5.[11]
-
-
Assay Setup: Plate the target cells in a 96-well plate and allow them to adhere.
-
Antagonist Treatment: Add varying concentrations of the CCR5 antagonist to the target cells and incubate for a short period.
-
Co-culture: Add the effector cells to the wells containing the target cells.
-
Fusion: Co-culture the cells for a defined period (e.g., 6-8 hours) to allow for cell fusion. Fusion results in the transfer of the Tat protein from the effector cells to the target cells, activating the expression of the reporter gene.
-
Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Plot the reporter activity against the antagonist concentration and determine the IC50 value, representing the concentration at which the antagonist inhibits 50% of cell fusion.[12][13]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the intracellular calcium signaling that is normally induced by the binding of a natural CCR5 ligand (chemokine).
Protocol:
-
Cell Preparation: Use a cell line stably co-expressing CCR5 and a promiscuous G-protein (e.g., Gα16) in CHO or HEK293 cells.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.[14]
-
Antagonist Incubation: Add varying concentrations of the CCR5 antagonist to the cells and incubate for a specific period.
-
Agonist Stimulation: Add a fixed concentration of a CCR5 agonist (e.g., RANTES/CCL5 or MIP-1β/CCL4) to the wells to stimulate calcium release.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the peak fluorescence intensity for each antagonist concentration. Plot the percentage of inhibition of the agonist-induced calcium response against the antagonist concentration to calculate the IC50 value.
-
Selectivity Assessment: To assess specificity, perform the assay on cell lines expressing other chemokine receptors and their respective agonists.[15][16]
Visualizing Key Pathways and Workflows
To further clarify the processes involved in validating CCR5 antagonist specificity, the following diagrams have been generated using Graphviz.
Figure 1: CCR5 Signaling Pathway and Antagonist Inhibition
Figure 2: Experimental Workflow for Specificity Validation
Conclusion
The validation of CCR5 antagonist specificity is a multi-faceted process that requires a combination of binding and functional assays. Maraviroc stands out for its high selectivity for CCR5, making it a valuable tool for specifically studying CCR5-mediated processes. Vicriviroc also demonstrates high potency for CCR5. TAK-779, while a potent CCR5 antagonist, also exhibits activity against CCR2b and CXCR3, a factor that must be considered in experimental design. The development of Aplaviroc was halted due to hepatotoxicity, highlighting the importance of thorough safety and off-target effect profiling.[4] By following the detailed experimental protocols and workflow outlined in this guide, researchers can confidently assess the specificity of their chosen CCR5 antagonist, ensuring the validity and reproducibility of their results.
References
- 1. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Maraviroc-Resistant HIV-1 with Narrow Cross-Resistance to Other CCR5 Antagonists Depends on both N-Terminal and Extracellular Loop Domains of Drug-Bound CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Maraviroc Therapy and CCR5 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The unique target specificity of a nonpeptide chemokine receptor antagonist: selective blockade of two Th1 chemokine receptors CCR5 and CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Automation of a 384-Well Cell Fusion Assay to Identify Inhibitors of CCR5/CD4-Mediated HIV Virus Entry [ouci.dntb.gov.ua]
- 14. Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
A Comparative Guide to Leronlimab and Small Molecule CCR5 Antagonists in Preclinical Research
The C-C chemokine receptor type 5 (CCR5) has emerged as a critical therapeutic target in a range of diseases, including HIV infection, cancer metastasis, and inflammatory conditions like non-alcoholic steatohepatitis (NASH) and graft-versus-host disease (GvHD).[1][2][3] This receptor, primarily expressed on immune cells such as T-cells and macrophages, plays a key role in cell trafficking and signaling.[4][5] Consequently, antagonists that block CCR5 function are of significant interest to researchers.
This guide provides a detailed comparison of two major classes of CCR5 antagonists in preclinical settings: leronlimab, a humanized monoclonal antibody, and small molecule inhibitors, such as maraviroc and cenicriviroc. We will examine their distinct mechanisms of action, compare their performance in various preclinical models, and provide methodologies for key experimental setups.
Mechanism of Action: A Tale of Two Binding Sites
Both leronlimab and small molecule antagonists prevent the activation of the CCR5 receptor by its natural ligands (like CCL5/RANTES), but they achieve this through fundamentally different molecular interactions.
-
Leronlimab : As a humanized IgG4 monoclonal antibody, leronlimab is a large protein that binds to the surface of the CCR5 receptor. Specifically, it targets the second extracellular loop and the N-terminus.[6] This binding action competitively inhibits the natural ligand from docking, effectively blocking the downstream signaling cascade without appearing to activate the receptor's immune function (agonist activity).[6]
-
Small Molecule Antagonists (e.g., Maraviroc) : These are orally bioavailable, small chemical compounds that function as non-competitive, allosteric inhibitors.[7] Instead of binding to the external ligand-binding site, they enter a binding pocket located within the transmembrane helices of the CCR5 receptor. This induces a conformational change in the receptor, which prevents the HIV surface protein gp120 from interacting with it, thereby blocking viral entry.[7]
Preclinical Model Performance
Direct head-to-head preclinical studies are rare; however, by comparing data from similar models, we can assess the relative performance of these antagonists across various disease indications.
Oncology: Metastatic Cancer
CCR5 expression is associated with tumor invasion and metastasis in several cancers, particularly triple-negative breast cancer (TNBC).[8] Preclinical studies have shown that blocking CCR5 can significantly reduce cancer progression.[9]
| Antagonist | Preclinical Model | Indication | Key Quantitative Finding | Source(s) |
| Leronlimab | Murine Xenograft (MDA-MB-231 cells) | Triple-Negative Breast Cancer (TNBC) | >98% reduction in lung metastasis over 6 weeks. | [10][11][12] |
| Leronlimab | Murine Xenograft (Established Metastasis) | Triple-Negative Breast Cancer (TNBC) | Reduced metastatic tumor burden of established lung metastases. | [11][13] |
| Maraviroc | Mouse Xenograft (SUP-B15 cells) | Lymphoblastic Leukemia | Suppressed tumor growth. | [14] |
| Maraviroc | In Vitro (Colorectal cancer cells) | Colorectal Cancer | Significantly reduced proliferation and promoted apoptosis. | [14] |
Leronlimab has demonstrated a profound anti-metastatic effect in TNBC mouse models.[10][13] Furthermore, both leronlimab and other CCR5 antagonists have been shown to enhance the efficacy of DNA-damaging chemotherapies like doxorubicin.[11][15]
Infectious Disease: HIV
CCR5 is the primary co-receptor used by the most common strains of HIV to enter and infect T-cells, making it a well-established target for antiretroviral therapy.[16]
| Antagonist | Model / Study Type | Key Efficacy Finding | Source(s) |
| Leronlimab | Preclinical Macaque Study (SHIV) | Prevented sexual transmission of SHIV, suggesting potential as a PrEP agent. | [17] |
| Leronlimab | Human Clinical Trial (Phase 2b) | A single injection resulted in a >0.5 log reduction in HIV-1 RNA viral load within one week. | [16] |
| Maraviroc | Preclinical & Clinical Development | First-in-class approved oral CCR5 antagonist that effectively blocks entry of CCR5-tropic HIV-1. | [7][18][19] |
Inflammatory Conditions: Liver Disease & GvHD
The CCR5 pathway is integral to the trafficking of inflammatory immune cells, making it a target for diseases like NASH and GvHD.
| Antagonist | Preclinical Model | Indication | Key Finding | Source(s) |
| Leronlimab | Humanized Mouse Model | Nonalcoholic Fatty Liver Disease (NAFLD) | Effectively inhibited fatty liver development. | [8] |
| Leronlimab | Humanized Mouse Model | Graft-versus-Host Disease (GvHD) | Completely blocked Xeno-GvHD development. | [8] |
| Cenicriviroc | Animal Models | Liver Fibrosis / NASH | Potently inhibited macrophage accumulation and ameliorated fibrosis. | [20][21] |
Experimental Protocols & Workflows
Reproducible preclinical data relies on well-defined experimental protocols. Below is a summarized methodology for a common preclinical model used to evaluate CCR5 antagonists in cancer metastasis.
Protocol: Murine Xenograft Model for Breast Cancer Metastasis
This model is designed to mimic the metastatic spread of human breast cancer in vivo.[10]
-
Cell Line Preparation : Human triple-negative breast cancer (TNBC) cells, such as MDA-MB-231, are cultured. For tracking, cells are often transduced with a lentiviral vector to express a reporter gene like luciferase (e.g., Luc2).[13]
-
Animal Model : Immunodeficient mice (e.g., Nu/Nu mice) are used to prevent rejection of the human tumor cells.[11]
-
Tumor Cell Implantation : A suspension of the prepared cancer cells is injected into the mice. For metastasis studies, this is typically done via the tail vein to allow cells to circulate and seed in distant organs, primarily the lungs.[13]
-
Treatment Administration :
-
The treatment group receives the CCR5 antagonist (e.g., leronlimab) via a clinically relevant route (e.g., subcutaneous injection).
-
The control group receives a placebo (e.g., saline or a non-specific IgG antibody).
-
-
Monitoring Metastasis : Tumor growth and spread are monitored over a set period (e.g., 6 weeks).[10] If using luciferase-tagged cells, metastasis can be quantified non-invasively using an in vivo imaging system (IVIS) to measure bioluminescence.
CCR5 Signaling Pathway Overview
The binding of a chemokine ligand like CCL5 to the CCR5 receptor initiates a cascade of intracellular events crucial for cell functions like migration, proliferation, and survival. This signaling is mediated by G-proteins and involves pathways such as PI3K/Akt and the mobilization of intracellular calcium.[4][22] Disrupting this cascade is the ultimate goal of CCR5 antagonism.
Conclusion
Preclinical data highlight the therapeutic potential of targeting the CCR5 receptor across multiple disease areas. Leronlimab, a monoclonal antibody, demonstrates particularly strong efficacy in preventing cancer metastasis and GvHD in animal models. Its large size and long half-life necessitate subcutaneous injection but may allow for less frequent dosing.[16]
Small molecule antagonists like maraviroc and cenicriviroc offer the advantage of oral administration. They have a proven track record in HIV treatment and show promise in mitigating liver fibrosis.[18][20]
The choice between these two classes of antagonists in a research or drug development context will depend on the specific disease model, the desired pharmacological profile (e.g., route of administration, half-life), and the nuanced differences in their mechanisms of action. The robust preclinical evidence for both approaches warrants their continued investigation as potent therapeutic agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CCR5 is a potential therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leronlimab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The G Protein Coupled Receptor CCR5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CC Chemokine Receptor 5: The Interface of Host Immunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. tandfonline.com [tandfonline.com]
- 8. CytoDyn Reports Strong Positive Preclinical Data to Demonstrate Potential of Leronlimab in Treating Nonalcoholic Fatty Liver Disease (NAFLD) in Humanized Mouse Model - BioSpace [biospace.com]
- 9. onclive.com [onclive.com]
- 10. CytoDyn Files for Orphan Drug Designation for Triple-Negative Breast Cancer [drug-dev.com]
- 11. Leronlimab, a humanized monoclonal antibody to CCR5, blocks breast cancer cellular metastasis and enhances cell death induced by DNA damaging chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CytoDyn’s Leronlimab Prevents Transmission of SHIV in Macaque Study | Nasdaq [nasdaq.com]
- 13. Leronlimab, a humanized monoclonal antibody to CCR5, blocks breast cancer cellular metastasis and enhances cell death induced by DNA damaging chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Leronlimab - Wikipedia [en.wikipedia.org]
- 17. eatg.org [eatg.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Preclinical discovery and development of maraviroc for the treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of CCR5 Antagonist 1: A Comparative Guide to Cross-Reactivity with Other Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of CCR5 Antagonist 1 (using the well-characterized antagonist, Maraviroc, as a representative example) against other key chemokine receptors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes to aid in the assessment of its selectivity.
Introduction to CCR5 and the Importance of Selective Antagonism
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking and is the primary co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[1] Antagonists of CCR5, such as Maraviroc, are designed to block these interactions, thereby preventing viral entry and replication.[1][2]
Given the high degree of homology within the chemokine receptor family, assessing the selectivity of a CCR5 antagonist is critical. Off-target interactions with other chemokine receptors (e.g., CCR1, CCR2, CCR3, CXCR4) could lead to unintended side effects by disrupting normal immune surveillance, inflammatory responses, and other physiological processes.[3] Therefore, a thorough evaluation of cross-reactivity is a mandatory step in the preclinical development of any CCR5-targeting therapeutic.
Data Presentation: Cross-Reactivity Profile of this compound (Maraviroc)
The following table summarizes the inhibitory activity of Maraviroc against a panel of human chemokine receptors. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the receptor's activity in a functional assay. Lower IC50 values indicate higher potency.
| Target Receptor | Ligand Used in Assay | Assay Type | IC50 (nM) | Reference |
| CCR5 | R5 HIV-1 gp120 | Antiviral Activity | 2.0 (geometric mean) | [2] |
| CCR1 | MIP-1α | Chemotaxis | >25,000 | [2] |
| CCR2b | MCP-1 / MCP-3 | Chemotaxis / Calcium Flux | >10,000 | [2] |
Data Interpretation: The data clearly demonstrates the high selectivity of Maraviroc for CCR5. While it potently inhibits CCR5-mediated viral entry at a low nanomolar concentration, its activity against other closely related chemokine receptors, CCR1 and CCR2b, is negligible, with IC50 values exceeding 10,000 nM.[2] This significant difference in potency underscores the specific nature of the antagonist's interaction with its intended target.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the cross-reactivity of CCR5 antagonists.
Radioligand Binding Assay (Competition Assay)
This assay quantifies the ability of a test compound (e.g., this compound) to displace a radioactively labeled ligand from its receptor. The result is typically expressed as an IC50 or a Ki (inhibitory constant).
Protocol:
-
Cell Membrane Preparation:
-
Culture cells stably expressing the chemokine receptor of interest (e.g., CCR5, CCR1, CCR2, etc.).
-
Harvest the cells and homogenize them in a cold lysis buffer to rupture the cell membranes.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [¹²⁵I]-MIP-1α for CCR1, [¹²⁵I]-MCP-1 for CCR2).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, include wells with the radioligand and a high concentration of a known, unlabeled ligand for that receptor.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements to determine the specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the increase in intracellular calcium concentration that occurs upon Gq-coupled GPCR activation.
Protocol:
-
Cell Preparation:
-
Plate cells expressing the chemokine receptor of interest in black, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit reagent).
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C to allow the cells to take up the dye.
-
-
Assay Procedure:
-
Place the plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.
-
Add varying concentrations of the test compound (this compound) to the wells and incubate for a predetermined time.
-
Initiate the reaction by adding a known agonist for the target receptor (e.g., MIP-1α for CCR1, MCP-1 for CCR2) at a concentration that elicits a submaximal response (EC80).
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.
-
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemokine gradient.
Protocol:
-
Cell Preparation:
-
Use a cell line or primary cells that express the chemokine receptor of interest and are known to migrate in response to its ligand (e.g., THP-1 monocytes).
-
Resuspend the cells in a serum-free assay medium.
-
-
Assay Setup:
-
Use a 96-well chemotaxis chamber (e.g., a Transwell plate) with a porous membrane separating the upper and lower wells.
-
In the lower wells, add the assay medium containing the specific chemokine (e.g., MIP-1α, MCP-1) that acts as a chemoattractant. Include a negative control with medium only.
-
In the upper wells, add the cell suspension that has been pre-incubated with varying concentrations of the test compound (this compound).
-
-
Incubation and Cell Migration:
-
Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
Cells in the upper chamber will migrate through the pores in the membrane towards the chemokine gradient in the lower chamber.
-
-
Quantification of Migration:
-
After incubation, remove the upper chamber and wipe off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope, or lyse the cells and quantify them using a fluorescent dye.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell migration for each antagonist concentration relative to the migration towards the chemokine alone.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
Mandatory Visualizations
CCR5 Signaling Pathway
Caption: Simplified CCR5 signaling pathway upon chemokine binding and its inhibition by an antagonist.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing the cross-reactivity of a CCR5 antagonist against other receptors.
Logical Relationship: On-Target vs. Off-Target Effects
Caption: Comparison of high-affinity on-target effects versus low-affinity off-target effects.
References
- 1. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Comparing Generations of CCR5 Antagonists in HIV-1 Therapy
For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of different generations of C-C chemokine receptor type 5 (CCR5) antagonists. By examining their efficacy, safety, and underlying mechanisms, we offer a comprehensive overview to inform future research and development in this critical area of anti-retroviral therapy.
The C-C chemokine receptor type 5 (CCR5) has been a pivotal target in the fight against HIV-1. As a key co-receptor for viral entry into host immune cells, its blockade offers a powerful therapeutic strategy.[1] This has led to the development of several CCR5 antagonists, each with its own distinct profile. This guide delves into a head-to-head comparison of first and second-generation CCR5 antagonists, including the approved drug Maraviroc, the discontinued Aplaviroc and Vicriviroc, the monoclonal antibody Leronlimab, and the second-generation compound Cenicriviroc.
Mechanism of Action: Blocking the Gateway for HIV-1
CCR5 antagonists are a class of antiretroviral drugs that thwart HIV-1 by binding to the CCR5 co-receptor on the surface of target cells, such as T-cells and macrophages.[2][3] This binding action prevents the viral envelope glycoprotein gp120 from interacting with the co-receptor, a crucial step for the fusion of the viral and cellular membranes.[1] By obstructing this gateway, CCR5 antagonists effectively halt the entry of R5-tropic HIV-1 strains, which are predominant, especially in the early stages of infection.[1]
It is important to note that these antagonists are ineffective against CXCR4-tropic (X4) or dual/mixed-tropic viruses, necessitating a tropism assay to determine the patient's viral strain before initiating treatment.[4][5]
Below is a diagram illustrating the HIV-1 entry process and the mechanism of action of CCR5 antagonists.
Comparative Efficacy of CCR5 Antagonists
The clinical efficacy of CCR5 antagonists is primarily measured by their ability to reduce viral load and increase CD4+ T-cell counts in HIV-1 infected patients. The following tables summarize key in vitro potency and clinical trial data for prominent CCR5 antagonists.
Table 1: In Vitro Potency of CCR5 Antagonists
| Drug | Type | IC50 (nM) | Reference(s) |
| Maraviroc | Small Molecule | 2.0 (HIV-1Ba-L) | [6] |
| Vicriviroc | Small Molecule | Not specified | |
| Aplaviroc | Small Molecule | Subnanomolar | [7] |
| Leronlimab | Monoclonal Antibody | Not specified | |
| Cenicriviroc | Small Molecule | 3.1 (CCR5 binding) | [6] |
Table 2: Clinical Efficacy of CCR5 Antagonists (Selected Phase II/III Trial Data)
| Drug | Trial | Patient Population | Viral Load Reduction (<50 copies/mL) | Mean CD4+ T-Cell Increase (cells/µL) | Reference(s) |
| Maraviroc | MOTIVATE 1 & 2 (96 weeks) | Treatment-experienced | 39-41% | 89-113 | [8] |
| MERIT (5 years) | Treatment-naïve | 50.8% | 293 | [9] | |
| Vicriviroc | ACTG 5211 (48 weeks) | Treatment-experienced | 27-40% (vs. 86% placebo failure) | Not specified | [10] |
| Aplaviroc | ASCENT/EPIC (14 weeks) | Treatment-naïve | Mean 1.66 log10 decline (monotherapy) | Not specified | [7][11] |
| Leronlimab | Pivotal Combination Trial | Treatment-experienced | 81% (<50 cp/mL) | Not specified | [12] |
| Cenicriviroc | Phase IIb (HIV) | Not specified | Potent in vivo activity | Not specified | [13] |
Safety and Tolerability Profiles
While efficacy is paramount, the safety profile of a drug is a critical determinant of its clinical utility. CCR5 antagonists have demonstrated varied safety profiles, with hepatotoxicity being a notable concern for some first-generation compounds.
Table 3: Comparative Safety and Tolerability of CCR5 Antagonists
| Drug | Common Adverse Events | Serious Adverse Events | Regulatory Status | Reference(s) |
| Maraviroc | Diarrhea, headache, fatigue | Generally well-tolerated; some concerns about hepatotoxicity and malignancy have been monitored and not shown to be significantly different from placebo. | Approved | [9][13] |
| Vicriviroc | Not specified | Increased incidence of malignancies (lymphoma) in a Phase II trial led to discontinuation of development. | Development Halted | [8][13] |
| Aplaviroc | Not specified | Severe idiosyncratic hepatotoxicity. | Development Halted | [1][7][11][13][14] |
| Leronlimab | Generally well-tolerated | Fewer side effects reported compared to daily drug therapies. | Investigational | [5] |
| Cenicriviroc | Diarrhea, abdominal pain, nausea | Well-tolerated in NASH and HIV trials with no new safety signals. | Investigational | [15][16][17] |
The CCR5 Signaling Pathway
Beyond its role in HIV-1 entry, CCR5 is a functional chemokine receptor that, upon binding its natural ligands (e.g., RANTES, MIP-1α, MIP-1β), activates intracellular signaling cascades. These pathways are crucial for leukocyte chemotaxis and inflammation. Understanding this signaling is vital for assessing the potential on- and off-target effects of CCR5 antagonists.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of drug development. Below are detailed methodologies for key assays used in the evaluation of CCR5 antagonists.
HIV-1 Entry Inhibition Assay (Pseudovirus-Based)
This assay quantifies the ability of a CCR5 antagonist to inhibit viral entry into target cells.
Experimental Workflow:
References
- 1. Hepatotoxicity observed in clinical trials of aplaviroc (GW873140) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allergan reports positive Phase IIb two-year data from liver fibrosis trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 4. daigonline.de [daigonline.de]
- 5. Leronlimab 14-Week, NASH Clinical Trial Met Primary Endpoint (PDFF) and Secondary Endpoint (cT1) for Per Protocol Population in 350 mg Weekly Dose - BioSpace [biospace.com]
- 6. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Two-Year Safety and Virologic Efficacy of Maraviroc in Treatment-Experienced Patients With CCR5-Tropic HIV-1 Infection: 96-Week Combined Analysis of MOTIVATE 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of maraviroc vs. efavirenz in treatment-naive patients with HIV-1: 5-year findings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three-Year Safety and Efficacy of Vicriviroc, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leronlimab - Wikipedia [en.wikipedia.org]
- 13. CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Phase 2, open-label, rollover study of cenicriviroc for liver fibrosis associated with metabolic dysfunction–associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase 2, open-label, rollover study of cenicriviroc for liver fibrosis associated with metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Reproducibility of Experimental Results with CCR5 Antagonist Maraviroc: A Comparative Guide
This guide provides a comprehensive comparison of the CCR5 antagonist Maraviroc with other CCR5 antagonists, focusing on the reproducibility and consistency of experimental and clinical findings. The information is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of these antiretroviral agents.
Comparative Efficacy and Safety of CCR5 Antagonists
The following tables summarize key quantitative data from clinical trials of Maraviroc and its main competitors, Vicriviroc and Aplaviroc. This data allows for a direct comparison of their virologic and immunologic efficacy, as well as their safety profiles.
Table 1: Virologic and Immunologic Efficacy of CCR5 Antagonists in Treatment-Experienced Patients
| Drug (Trial) | Dosage | N | Baseline Viral Load (log10 copies/mL) | Mean Viral Load Reduction (log10 copies/mL) at Week 48 | Proportion with HIV-1 RNA <50 copies/mL at Week 48 | Mean CD4+ Cell Count Increase (cells/µL) at Week 96 |
| Maraviroc (MOTIVATE 1 & 2) | Twice Daily + OBT | 426 | 4.8 | 1.84 | 46% | 113 |
| Placebo | OBT only | 209 | 4.8 | 0.78 | 17% | 61 |
| Vicriviroc (VICTOR-E3 & E4) | 30 mg QD + OBT | 486 | 4.6 | Not Reported | 64% | Not Reported |
| Placebo | OBT only | 235 | 4.6 | Not Reported | 62% | Not Reported |
| Aplaviroc (EPIC) | 200/400 mg BID or 800 mg QD + LPV/r | 141 | Not Reported | Not Reported | 48-54% (at Week 12) | Not Reported |
| Control | 3TC/ZDV + LPV/r | Not Reported | Not Reported | 75% (at Week 12) | Not Reported |
OBT: Optimized Background Therapy; LPV/r: Lopinavir/ritonavir; 3TC/ZDV: Lamivudine/Zidovudine. Data for Aplaviroc is from a 12-week analysis before trial termination.
Table 2: Safety and Discontinuation Data for CCR5 Antagonists
| Drug | Key Adverse Events | Reason for Discontinuation/Development Issues |
| Maraviroc | Generally well-tolerated; most common adverse events include diarrhea, nausea, fatigue, and headache.[1] Some cardiovascular events, including myocardial ischemia and/or infarction, were observed at a higher rate than placebo.[1] | Approved for clinical use. Long-term studies have shown a favorable safety profile.[2][3] |
| Vicriviroc | Initial Phase II trials raised concerns about an increased risk of malignancies, though this was not confirmed in larger Phase III studies.[4] | Phase III trials failed to show a significant efficacy benefit when added to an already optimized background therapy.[5] |
| Aplaviroc | Severe idiosyncratic hepatotoxicity, including cases of grade 4 severe hepatic cytolysis.[6][7][8] | Development was terminated due to severe liver toxicity observed in clinical trials.[6][7][8] |
Reproducibility and Long-Term Confirmation of Maraviroc's Efficacy and Safety
While direct replications of the pivotal MOTIVATE and MERIT trials are not common in clinical research, the reproducibility of Maraviroc's initial findings is supported by a substantial body of evidence from post-marketing surveillance, long-term observational studies, and real-world clinical practice.
The 96-week and 5-year follow-up data from the MOTIVATE studies demonstrated the durable virologic suppression and sustained CD4+ cell count increases, with no new or unexpected safety concerns emerging over time.[3][9] This long-term consistency within the original trial cohorts provides a strong indication of the reliability of the initial 48-week results.
Furthermore, numerous retrospective cohort studies and post-marketing surveillance studies in diverse patient populations have consistently reported favorable efficacy and safety outcomes with Maraviroc in routine clinical care.[10][11] These real-world data, gathered from a heterogeneous group of HIV-infected patients, corroborate the findings from the controlled environment of clinical trials, reinforcing the reproducibility of Maraviroc's performance. For instance, a long-term observational study of a highly treatment-experienced patient showed sustained viral suppression with Maraviroc for six years with limited side effects.[2] Another retrospective cohort study with a follow-up of up to 10 years concluded that Maraviroc use resulted in good immunological and virological responses in clinical practice and was generally well-tolerated.[11]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent verification and reproduction of results. Below are descriptions of the core experimental protocols used in the evaluation of CCR5 antagonists.
HIV-1 Coreceptor Tropism Assay (Phenotypic)
This assay is essential to determine if a patient's HIV-1 strain uses the CCR5 coreceptor for entry, a prerequisite for treatment with a CCR5 antagonist. The most widely used phenotypic assay is the Trofile™ assay.[12][13]
Methodology:
-
Sample Collection and RNA/DNA Extraction: Patient plasma is collected, and viral RNA is extracted. For patients with undetectable viral loads, proviral DNA can be extracted from infected cells.[14]
-
Amplification of the HIV-1 Envelope Gene: The region of the viral genome encoding the envelope protein (gp160), which determines coreceptor usage, is amplified using reverse transcription-polymerase chain reaction (RT-PCR) for RNA or PCR for DNA.[15]
-
Generation of Pseudoviruses: The amplified patient-derived envelope gene is inserted into a laboratory vector that lacks its own envelope gene but contains a reporter gene, such as luciferase. This creates replication-defective pseudoviruses that carry the patient's specific envelope proteins on their surface.[12]
-
Infection of Target Cell Lines: The pseudoviruses are used to infect two types of engineered cell lines: one that expresses the CD4 receptor and the CCR5 coreceptor, and another that expresses the CD4 receptor and the CXCR4 coreceptor.[12][15]
-
Detection of Viral Entry: If the patient's virus is CCR5-tropic (R5), it will infect the CCR5-expressing cells, leading to the expression of the luciferase reporter gene, which produces a detectable light signal. If the virus is CXCR4-tropic (X4), it will infect the CXCR4-expressing cells. Dual/mixed-tropic viruses will infect both cell lines.[12]
-
Validation with Specific Inhibitors: The tropism assignment is confirmed by demonstrating that viral entry can be blocked by specific CCR5 or CXCR4 antagonists.[16]
CCR5 Binding Affinity Assay (Radioligand Competition)
This assay measures the affinity of a CCR5 antagonist for its target receptor by quantifying its ability to displace a radioactively labeled ligand that is known to bind to CCR5.
Methodology:
-
Membrane Preparation: Cell membranes expressing the CCR5 receptor are prepared from either cell lines engineered to overexpress CCR5 or from primary cells that naturally express the receptor. The cells are homogenized, and the membrane fraction is isolated by centrifugation.[17]
-
Radioligand and Competitor Preparation: A known CCR5 ligand, such as the chemokine RANTES (CCL5) or MIP-1α, is labeled with a radioisotope (e.g., 125I). The unlabeled CCR5 antagonist (the competitor) is prepared in a range of concentrations.[18][19]
-
Binding Reaction: The CCR5-expressing membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled antagonist.[17][19]
-
Separation of Bound and Free Radioligand: The incubation is stopped, and the mixture is rapidly filtered through a filter membrane that traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.[17]
-
Quantification of Radioactivity: The radioactivity retained on the filter is measured using a scintillation counter.[17]
-
Data Analysis: The amount of bound radioligand decreases as the concentration of the unlabeled antagonist increases. By plotting the percentage of inhibition against the antagonist concentration, the IC50 value (the concentration of antagonist that inhibits 50% of radioligand binding) can be determined. The Ki value (inhibition constant), which reflects the affinity of the antagonist for the receptor, is then calculated from the IC50 value.[17][19]
In Vitro Antiviral Potency and Cytotoxicity Assays
These assays are fundamental for determining the efficacy of a drug in inhibiting viral replication and for assessing its potential toxicity to host cells.
Antiviral Potency Assay (e.g., CPE Reduction Assay):
-
Cell Culture: A suitable host cell line susceptible to HIV-1 infection (e.g., Vero 76 cells) is cultured in 96-well plates to form a monolayer.[20]
-
Compound Dilution: The CCR5 antagonist is serially diluted to a range of concentrations.[20]
-
Infection and Treatment: The cell monolayers are infected with a known amount of CCR5-tropic HIV-1 and simultaneously treated with the different concentrations of the antagonist. Control wells with uninfected cells, infected untreated cells, and cells treated with a known active drug are included.[20]
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect (CPE), such as cell rounding and detachment, in the infected untreated control wells (typically >80% CPE).[20]
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTT or neutral red uptake assay. These assays measure metabolic activity, which is proportional to the number of viable cells.[20][21]
-
Data Analysis: The 50% effective concentration (EC50), which is the drug concentration that inhibits 50% of the viral CPE, is determined by regression analysis.[20]
Cytotoxicity Assay:
-
Cell Culture: The same host cell line used in the antiviral potency assay is cultured in 96-well plates.[22]
-
Compound Treatment: The cells are treated with the same range of concentrations of the CCR5 antagonist, but without the addition of the virus.[22]
-
Incubation: The plates are incubated for the same duration as the antiviral potency assay.
-
Quantification of Cell Viability: Cell viability is measured using an assay like the MTT assay.[22]
-
Data Analysis: The 50% cytotoxic concentration (CC50), which is the drug concentration that reduces cell viability by 50%, is determined by regression analysis. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window. A higher SI indicates a more favorable safety profile.[20][21]
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and evaluation of CCR5 antagonists.
Caption: Mechanism of action of Maraviroc in blocking HIV-1 entry.
References
- 1. pfizer.com [pfizer.com]
- 2. Long-term Maraviroc Therapy and Limited Side Effects in an HIV-1 Experienced Patient: Six Years of Antiretroviral Observation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-Year Safety and Virologic Efficacy of Maraviroc in Treatment-Experienced Patients With CCR5-Tropic HIV-1 Infection: 96-Week Combined Analysis of MOTIVATE 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vicriviroc plus optimized background therapy for treatment-experienced subjects with CCR5 HIV-1 infection: final results of two randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatotoxicity observed in clinical trials of aplaviroc (GW873140) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jwatch.org [jwatch.org]
- 8. pharmatimes.com [pharmatimes.com]
- 9. Five-Year Safety Evaluation of Maraviroc in HIV-1–Infected Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Efficacy and safety of long-term maraviroc use in a heterogeneous group of HIV-infected patients: A retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bcbsm.com [bcbsm.com]
- 14. anthem.com [anthem.com]
- 15. youtube.com [youtube.com]
- 16. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 20. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 21. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
A Comparative Guide: Cenicriviroc vs. Maraviroc in Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of cenicriviroc and maraviroc, two chemokine receptor antagonists, based on available experimental and clinical data. While both drugs target the C-C chemokine receptor 5 (CCR5), a key co-receptor for HIV-1 entry, cenicriviroc possesses a dual-antagonist mechanism, also targeting the C-C chemokine receptor 2 (CCR2). This fundamental difference in their mechanism of action underpins their distinct therapeutic potentials, extending beyond antiviral activity to inflammatory diseases and liver fibrosis.
At a Glance: Key Differences
| Feature | Cenicriviroc (CVC) | Maraviroc (MVC) |
| Target(s) | CCR5 and CCR2 | CCR5 |
| Primary Therapeutic Area(s) of Investigation | HIV-1, Non-alcoholic steatohepatitis (NASH), Liver Fibrosis, COVID-19 | HIV-1 |
| Antiviral Potency (HIV-1) | Potent, with EC50 values in the low nanomolar range for R5-tropic viruses.[1] | Potent, with a geometric mean IC90 of 2.0 nM against various primary isolates. |
| Anti-inflammatory Effects | Demonstrated reduction in systemic inflammatory markers such as hsCRP, IL-1β, IL-6, and fibrinogen.[2] | Pilot studies suggest potential anti-inflammatory effects, though results on specific markers have been variable.[3] |
| Anti-fibrotic Effects | Has shown potential in reducing liver fibrosis in preclinical models and in patients with NASH.[4][5] | Investigated for its effects on liver fibrosis, particularly in the context of HIV/HCV co-infection, with some studies showing benefits.[6][7] |
Mechanism of Action: A Tale of Two Receptors
Maraviroc is a selective and reversible antagonist of CCR5, a G protein-coupled receptor found on the surface of various immune cells, including T-cells and macrophages.[3] By binding to CCR5, maraviroc allosterically inhibits the interaction between the HIV-1 envelope protein gp120 and the co-receptor, thereby preventing the entry of CCR5-tropic (R5) strains of HIV-1 into host cells.
Cenicriviroc, in contrast, is a dual antagonist of both CCR5 and CCR2.[2] Its antagonism of CCR5 mirrors the action of maraviroc in preventing HIV-1 entry. The additional blockade of CCR2, a key receptor for the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), is central to its anti-inflammatory and anti-fibrotic properties. The CCL2-CCR2 axis plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation and injury, a key process in the pathogenesis of conditions like NASH and liver fibrosis.[8][9]
Antiviral Efficacy: A Comparative Look
Both cenicriviroc and maraviroc exhibit potent in vitro activity against CCR5-tropic HIV-1. The following table summarizes key antiviral potency data from preclinical studies.
| Drug | Assay Type | Virus Strains | Potency Metric | Value (nM) |
| Cenicriviroc | HIV-2 Inhibition | 4 R5 clinical isolates | EC50 | 0.03 - 0.98[1] |
| Maraviroc | HIV-1 Inhibition | 43 primary isolates (various clades) | Geometric Mean IC90 | 2.0 |
It is important to note that direct head-to-head clinical trials comparing the antiviral efficacy of cenicriviroc and maraviroc are not available. A Phase IIb study of cenicriviroc in treatment-naive HIV-1 infected adults showed that at week 24, 76% of patients receiving 100 mg of cenicriviroc and 73% of those on 200 mg achieved undetectable viral loads, which was comparable to the 71% rate observed with efavirenz.[1]
Anti-inflammatory and Anti-fibrotic Efficacy
The dual antagonism of CCR2 and CCR5 by cenicriviroc provides a broader mechanism for impacting inflammatory and fibrotic processes compared to the selective CCR5 antagonism of maraviroc.
Cenicriviroc: Targeting Inflammation and Fibrosis
Preclinical studies in animal models of liver and kidney fibrosis have demonstrated cenicriviroc's ability to reduce monocyte and macrophage recruitment and decrease collagen deposition.[5][10]
In a Phase 2b study (CENTAUR) in adults with NASH and liver fibrosis, after one year of treatment, significantly more patients on cenicriviroc (20%) achieved at least a one-stage improvement in fibrosis without worsening of steatohepatitis compared to placebo (10%).[4] Furthermore, cenicriviroc treatment was associated with a reduction in systemic inflammatory markers, including hsCRP, IL-1β, IL-6, and fibrinogen.[2] However, a subsequent Phase III study (AURORA) did not meet its primary endpoint for fibrosis improvement in NASH patients.[8][11]
In HIV-infected individuals on stable antiretroviral therapy, a 24-week course of cenicriviroc led to a significant decrease in plasma fibrotic markers such as TGF-β1, TSP-1, and CICP.[10][12]
| Biomarker | Baseline (PLWH) vs. HIV-uninfected | Change after 24 weeks of Cenicriviroc |
| TGF-β1 | Higher (2.11 vs 1.62 ng/mL) | Decrease (-0.74 ng/mL)[10][12] |
| TSP-1 | Higher (236.74 vs 83.29 ng/mL) | Decrease (-52.12 ng/mL)[10][12] |
| CICP | Higher (200.46 vs 111.28 ng/mL) | Decrease (-28.12 ng/mL)[10][12] |
Maraviroc: Exploring Beyond Antiviral Effects
The potential anti-inflammatory and anti-fibrotic effects of maraviroc are an area of ongoing research. In a pilot study involving HIV-positive patients, maraviroc was not associated with a greater impact on several measured inflammatory biomarkers compared to a maraviroc-free regimen, although levels of VCAM-1 were decreased in the maraviroc group.[3] Another study in HIV-suppressed patients at high cardiovascular risk found no significant changes in markers of systemic inflammation like hsCRP or IL-6 with maraviroc intensification.[13]
Regarding liver fibrosis, a retrospective pilot study in HIV/HCV co-infected patients suggested a benefit of maraviroc on fibrosis progression as assessed by serum marker tests like the AST to Platelet Ratio Index (APRI) and Forns Index.[6][7] In this study, 29.62% of patients on maraviroc for over two years showed a regression of liver fibrosis by at least one stage.[6][7] A feasibility trial of add-on maraviroc in people with HIV and non-alcoholic fatty liver disease (NAFLD) did not show important differences in the change from baseline in the Enhanced Liver Fibrosis (ELF) score compared to the control group.[14]
Experimental Protocols
HIV-1 Pseudovirus Entry Inhibition Assay
This assay is a standard method for evaluating the in vitro potency of entry inhibitors like cenicriviroc and maraviroc.
Objective: To determine the concentration of the antagonist required to inhibit 50% (IC50) of viral entry into target cells.
Methodology:
-
Pseudovirus Production: HIV-1 pseudoviruses are generated by co-transfecting a producer cell line (e.g., HEK293T) with two plasmids:
-
An HIV-1 envelope (Env)-expressing plasmid representing a CCR5-tropic virus.
-
An Env-deficient HIV-1 backbone plasmid containing a reporter gene, such as luciferase.
-
-
Cell Culture: Target cells (e.g., TZM-bl cells), which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are seeded in 96-well plates.
-
Inhibition Assay:
-
Serial dilutions of cenicriviroc or maraviroc are prepared.
-
A standardized amount of the pseudovirus is pre-incubated with the different concentrations of the drug.
-
The virus-drug mixture is then added to the target cells.
-
-
Infection and Readout:
-
The plates are incubated to allow for viral entry and infection.
-
After a set period (e.g., 48 hours), the cells are lysed, and luciferase activity is measured using a luminometer.
-
-
Data Analysis: The luciferase signal is proportional to the extent of viral entry. The IC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Monocyte Chemotaxis Assay
This assay is used to assess the ability of cenicriviroc to block the migration of monocytes in response to the chemokine CCL2, a key aspect of its anti-inflammatory and anti-fibrotic mechanism.
Objective: To quantify the inhibition of monocyte migration towards a CCL2 gradient by cenicriviroc.
Methodology:
-
Monocyte Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) using methods such as magnetic-activated cell sorting (MACS) with anti-CD14 microbeads.
-
Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 5 µm pores) separating the upper and lower wells is used.
-
The lower chamber is filled with media containing CCL2 as the chemoattractant.
-
The upper chamber is seeded with the isolated monocytes, which have been pre-incubated with varying concentrations of cenicriviroc or a vehicle control.
-
-
Migration: The chamber is incubated for a period (e.g., 4 hours) to allow the monocytes to migrate through the membrane towards the CCL2 gradient.
-
Quantification of Migrated Cells: The number of monocytes that have migrated to the lower chamber is quantified. This can be done by:
-
Staining the migrated cells with a fluorescent dye and measuring the fluorescence intensity.
-
Lysis of the migrated cells and quantification of a cellular component like ATP using a luminescence-based assay.
-
-
Data Analysis: The percentage of inhibition of migration is calculated for each concentration of cenicriviroc by comparing the number of migrated cells in the presence of the drug to the number of migrated cells in the vehicle control.
Visualizing the Mechanisms
CCR5 and CCR2 Signaling Pathways
Caption: Signaling pathways of CCR5 and CCR2 and points of inhibition by Maraviroc and Cenicriviroc.
Experimental Workflow: HIV-1 Pseudovirus Entry Inhibition Assay
Caption: Workflow for determining the antiviral potency of CCR5 antagonists using a pseudovirus assay.
Experimental Workflow: Monocyte Chemotaxis Assay
Caption: Workflow for assessing the inhibition of monocyte chemotaxis by cenicriviroc.
Conclusion
Cenicriviroc and maraviroc are both potent CCR5 antagonists with proven efficacy against HIV-1. The key differentiator is cenicriviroc's dual antagonism of CCR2, which provides a mechanistic basis for its broader anti-inflammatory and anti-fibrotic activities. While maraviroc remains a valuable therapeutic option for the treatment of HIV-1 infection, cenicriviroc's potential in treating complex inflammatory conditions such as NASH, despite setbacks in late-stage clinical trials for this indication, highlights the therapeutic potential of targeting the CCR2 pathway. Further research is warranted to fully elucidate the comparative efficacy of these two agents in various disease contexts and to identify patient populations that may derive the most benefit from their distinct mechanisms of action.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The immunologic effects of maraviroc intensification in treated HIV-infected individuals with incomplete CD4+ T-cell recovery: a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized, placebo‐controlled trial of cenicriviroc for treatment of nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. The effects of Maraviroc on liver fibrosis in HIV/HCV co-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of Maraviroc on liver fibrosis in HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of intrahepatic monocyte recruitment by Cenicriviroc and extracellular matrix degradation by MMP1 synergistically attenuate liver inflammation and fibrogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cenicriviroc, a CCR2/CCR5 antagonist, promotes the generation of type 1 regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cenicriviroc, a dual CCR2 and CCR5 antagonist leads to a reduction in plasma fibrotic biomarkers in persons living with HIV on antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cenicriviroc Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis: AURORA Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Maraviroc Intensification Modulates Atherosclerotic Progression in HIV-Suppressed Patients at High Cardiovascular Risk. A Randomized, Crossover Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Maraviroc Intensification Modulates Atherosclerotic Progression in HIV-Suppressed Patients at High Cardiovascular Risk. A Randomized, Crossover Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepmarc: A 96 week randomised controlled feasibility trial of add-on maraviroc in people with HIV and non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Controls in CCR5 Antagonist Experiments
An objective comparison of essential controls for the rigorous evaluation of CCR5 antagonists, supported by experimental data and detailed protocols.
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it a key target for antiretroviral therapy.[1][2] Furthermore, its role in mediating leukocyte trafficking has implicated it in various inflammatory conditions and cancers.[2][3][4] Researchers developing and evaluating novel CCR5 antagonists require robust experimental designs that include appropriate positive and negative controls to ensure the validity and specificity of their findings. This guide provides a comprehensive overview of such controls for both in vitro and in vivo experimental settings.
Essential Controls for CCR5 Antagonist Studies
The selection of appropriate controls is fundamental to interpreting the results of CCR5 antagonist experiments. These controls help to establish a baseline, demonstrate the specificity of the antagonist, and provide a benchmark for its potency.
Positive Controls
Positive controls are crucial for validating the experimental setup and confirming that the assay is capable of detecting the expected biological effect.
| Positive Control | Experimental Context | Rationale | Reported Effect/Data |
| Maraviroc (MVC) | Anti-HIV Assays, Binding Assays, Chemotaxis Assays, Calcium Mobilization | A potent, FDA-approved CCR5 antagonist.[5][6][7] | Geometric mean IC90 of 2.0 nM against various HIV-1 primary isolates.[8] Effectively inhibits cell migration and proliferation.[3] |
| Vicriviroc (SCH-D) | Anti-HIV Assays | A potent CCR5 antagonist that has undergone clinical studies.[9] | 2–40 times more potent than its predecessor, SCH-C, against primary HIV-1 isolates in vitro.[9] |
| TAK-779 | Anti-HIV Assays | A small-molecule CCR5 antagonist.[10] | Mean IC50 value of 0.25 nM against six R5-clinical strains in PBMCs.[10] |
| RANTES (CCL5), MIP-1α (CCL3), MIP-1β (CCL4) | Chemotaxis Assays, Calcium Mobilization, Receptor Binding Assays | Natural chemokine ligands for CCR5 that induce receptor activation.[10][11][12][13] | Induce chemotaxis and intracellular calcium flux in CCR5-expressing cells.[10][12] Used in radiolabeled form for competitive binding assays.[10] |
| PMA/PHA | Cellular Activation Assays | General T-cell activators used as a positive control for cell stimulation.[14] | Induce robust cellular activation and proliferation.[14] |
Negative Controls
Negative controls are essential for ruling out non-specific effects and confirming that the observed activity is due to the specific inhibition of CCR5.
| Negative Control | Experimental Context | Rationale |
| Vehicle (e.g., DMSO) | All in vitro assays | To control for any effects of the solvent used to dissolve the antagonist. |
| Placebo | In vivo and clinical studies | An inert substance administered to the control group to account for the placebo effect.[6][9] |
| Untreated Cells | All in vitro assays | To establish a baseline level of activity in the absence of any treatment.[14] |
| Cells lacking CCR5 expression (e.g., from CCR5Δ32 homozygous individuals) | All in vitro assays | To demonstrate that the antagonist's effect is dependent on the presence of CCR5.[5][10][12] |
| CXCR4-tropic (X4) HIV-1 strains | Anti-HIV Assays | To show that the antagonist is specific for R5-tropic viruses and does not inhibit entry via the CXCR4 co-receptor.[10][15] |
| AMD3100 | Anti-HIV Assays, Chemotaxis Assays | A specific CXCR4 antagonist, used to demonstrate the specificity of a CCR5 antagonist.[10] |
| SDF-1α (CXCL12) | Chemotaxis Assays, Calcium Mobilization | The natural ligand for the CXCR4 receptor; should not elicit a response in CCR5-specific assays.[8] |
| Isotype-matched control mAb | Experiments using anti-CCR5 monoclonal antibodies | To control for non-specific binding and effects of the antibody isotype.[16] |
Key Experimental Protocols and Workflows
The following are detailed methodologies for key experiments used to characterize CCR5 antagonists.
Anti-HIV-1 Entry Assay (Pseudovirus Assay)
This assay measures the ability of a compound to inhibit the entry of HIV-1 into target cells.
Protocol:
-
Cell Preparation: Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with serial dilutions of the CCR5 antagonist or controls (e.g., Maraviroc as a positive control, vehicle as a negative control) for 1 hour at 37°C.
-
Virus Infection: Add a fixed amount of R5-tropic HIV-1 pseudovirus to each well. For a negative control for specificity, include wells with an X4-tropic pseudovirus.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity, which is proportional to the extent of viral entry and replication.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response curve.
Figure 1. Workflow for an Anti-HIV-1 Entry Assay.
Chemotaxis Assay (Transwell Migration Assay)
This assay assesses the ability of a CCR5 antagonist to block the migration of cells towards a CCR5 ligand.
Protocol:
-
Cell Preparation: Resuspend CCR5-expressing cells (e.g., activated primary T cells or a cell line) in assay medium.
-
Compound Incubation: Pre-incubate the cells with the CCR5 antagonist or controls (e.g., Maraviroc as a positive control, vehicle as a negative control) for 30 minutes at 37°C.
-
Assay Setup: Place a Transwell insert with a permeable membrane into the wells of a 24-well plate. Add a CCR5 ligand (e.g., RANTES/CCL5) as a chemoattractant to the lower chamber. A well with medium alone serves as a negative control for migration.
-
Cell Migration: Add the pre-incubated cells to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for cell migration.
-
Cell Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometer.
-
Data Analysis: Determine the percentage of inhibition of migration compared to the vehicle-treated control.
Figure 2. Workflow for a Chemotaxis Assay.
Calcium Mobilization Assay
This assay measures the ability of a CCR5 antagonist to block the increase in intracellular calcium concentration induced by a CCR5 agonist.[10][13]
Protocol:
-
Cell Loading: Load CCR5-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Add the CCR5 antagonist or controls to the cells and incubate.
-
Baseline Measurement: Measure the baseline fluorescence using a plate reader with a fluorescent detector.
-
Agonist Stimulation: Add a CCR5 agonist (e.g., RANTES/CCL5) to stimulate the cells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time.
-
Data Analysis: Quantify the inhibition of the calcium flux in the presence of the antagonist compared to the control.
CCR5 Signaling Pathway
Understanding the CCR5 signaling pathway is essential for interpreting experimental results. Upon binding of its natural chemokine ligands, CCR5 activates intracellular G proteins, leading to a cascade of downstream signaling events that mediate chemotaxis and cellular activation.[2] CCR5 antagonists block this initial binding step, thereby preventing the initiation of this signaling cascade.
Figure 3. Simplified CCR5 Signaling Pathway.
By employing a comprehensive set of positive and negative controls and utilizing well-established experimental protocols, researchers can confidently assess the efficacy and specificity of novel CCR5 antagonists, paving the way for the development of new therapeutics for HIV and other diseases.
References
- 1. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. C-C chemokine receptor type five (CCR5): An emerging target for the control of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR5 Antagonism by Maraviroc Reduces the Potential for Gastric Cancer Cell Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of maraviroc: a CCR5 antagonist in the management of treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR5 inhibitors: Emerging promising HIV therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New approaches in the treatment of HIV/AIDS – focus on maraviroc and other CCR5 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Chemokines and Chemokine Receptors: Accomplices for Human Immunodeficiency Virus Infection and Latency [frontiersin.org]
- 12. Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. CCR5 Antagonist TD-0680 Uses a Novel Mechanism for Enhanced Potency against HIV-1 Entry, Cell-mediated Infection, and a Resistant Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synergistic Effects of CCR5 Antagonists in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 5 (CCR5) has emerged as a critical therapeutic target in various diseases, most notably in HIV infection and, more recently, in cancer.[1][2][3] CCR5 antagonists, by blocking the receptor's signaling pathways, can inhibit HIV entry into host cells and modulate the tumor microenvironment to enhance anti-cancer responses.[1][3][4] This guide provides a comparative analysis of the synergistic effects observed when CCR5 antagonists are combined with other therapeutic compounds, supported by experimental data and detailed methodologies.
Overview of CCR5 Antagonists and Combination Strategies
Several CCR5 antagonists have been developed, with some receiving regulatory approval and others remaining in clinical or preclinical development. These include small molecules like Maraviroc and Vicriviroc , and a humanized monoclonal antibody, Leronlimab .[2][5] The therapeutic potential of these antagonists is significantly enhanced when used in combination with other drugs, leading to synergistic or additive effects.[6][7][8]
In the context of HIV-1 infection , CCR5 antagonists are combined with other antiretroviral agents, including reverse transcriptase inhibitors, protease inhibitors, integrase inhibitors, and fusion inhibitors.[6][8] This multi-target approach helps to suppress viral replication more effectively and manage the development of drug resistance.[9][10]
In oncology , CCR5 antagonists are being explored in combination with conventional chemotherapies, radiation therapy, and novel immunotherapies like immune checkpoint inhibitors.[1][5][11][12][13] The rationale behind these combinations lies in the ability of CCR5 antagonists to disrupt tumor growth, metastasis, and the immunosuppressive tumor microenvironment, thereby sensitizing cancer cells to the effects of other treatments.[2][14][15]
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from studies evaluating the synergistic effects of CCR5 antagonists with other compounds. The Combination Index (CI) is a key metric used to quantify synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6]
Table 1: Synergistic Effects of CCR5 Antagonists in HIV-1 Treatment (In Vitro)
| CCR5 Antagonist | Combination Partner | Virus Strain | Cell Line | Combination Index (CI) | Reference |
| VCH-286 | Zidovudine (AZT) | HIV-1 R5 | TZM-bl | < 1 (Synergistic) | [6] |
| Nevirapine (NVP) | HIV-1 R5 | TZM-bl | < 1 (Synergistic) | [6] | |
| Saquinavir (SQV) | HIV-1 R5 | TZM-bl | < 1 (Synergistic) | [6] | |
| Raltegravir (RTG) | HIV-1 R5 | TZM-bl | < 1 (Synergistic) | [6] | |
| Enfuvirtide (T-20) | HIV-1 R5 | TZM-bl | < 1 (Synergistic) | [6] | |
| Aplaviroc | Zidovudine (ZDV) | R5-HIV-1 | Peripheral Blood Mononuclear Cells (PBMCs) | Additive to Synergistic | [8] |
| Indinavir (IDV) | R5-HIV-1 | PBMCs | Additive to Synergistic | [8] | |
| Efavirenz (EFV) | R5-HIV-1 | PBMCs | Additive to Synergistic | [8] | |
| Enfuvirtide (ENF) | R5-HIV-1 | PBMCs | Additive to Synergistic | [8] | |
| Maraviroc | Leronlimab (PRO 140) | R5 HIV-1 | Not Specified | Synergistic | [10][16] |
| Vicriviroc | Leronlimab (PRO 140) | R5 HIV-1 | Not Specified | Synergistic | [10] |
Table 2: Synergistic Effects of CCR5 Antagonists in Cancer Treatment
| CCR5 Antagonist | Combination Partner | Cancer Type | Model | Key Finding | Reference |
| Leronlimab | Doxorubicin | Breast Cancer (TNBC) | In Vitro | Enhanced cancer cell killing | [15] |
| Maraviroc | Pembrolizumab | Various Cancers | Clinical Trial (in progress) | Potential synergy with immune checkpoint inhibitors | [11] |
| Vicriviroc | Pembrolizumab | Various Cancers | Clinical Trial (in progress) | Potential synergy with immune checkpoint inhibitors | [11] |
| CCR5 Antagonists | Radiation Therapy | General Cancer | Preclinical | Enhanced cancer cell killing | [5][12] |
| DNA-damaging chemotherapeutic agents | General Cancer | Preclinical | Enhanced cancer cell killing | [5] |
Experimental Protocols
In Vitro Synergy Assessment in HIV-1
Objective: To determine the synergistic, additive, or antagonistic antiviral activity of a CCR5 antagonist in combination with other antiretroviral drugs.
Materials:
-
TZM-bl cell line (HeLa cells expressing CD4, CXCR4, and CCR5 with a luciferase reporter gene under the control of the HIV-1 LTR)
-
HIV-1 R5 tropic virus stock
-
CCR5 antagonist (e.g., VCH-286)
-
Combination antiretroviral drugs (e.g., AZT, NVP, SQV, RTG, T-20)
-
Cell culture medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
Luciferase assay reagent
-
96-well microplates
Methodology:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Drug Combination Preparation: Prepare serial dilutions of the CCR5 antagonist and the combination drug(s) individually and in fixed-ratio combinations.
-
Treatment and Infection: Add the drug dilutions to the cells and incubate for 1-2 hours. Subsequently, infect the cells with a predetermined amount of HIV-1 R5 virus.
-
Incubation: Incubate the infected plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration and combination. Use software like CalcuSyn to determine the Combination Index (CI) values. A CI value less than 1 indicates synergy.
In Vivo Synergy Assessment in a Xenograft Cancer Model
Objective: To evaluate the synergistic anti-tumor effect of a CCR5 antagonist in combination with a chemotherapeutic agent.
Materials:
-
Immunodeficient mice (e.g., Nu/Nu or SCID)
-
Human cancer cell line expressing CCR5 (e.g., MDA-MB-231 for breast cancer)
-
CCR5 antagonist (e.g., Leronlimab)
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
Phosphate-buffered saline (PBS)
-
Matrigel
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into four treatment groups: (1) Vehicle control (PBS), (2) CCR5 antagonist alone, (3) Chemotherapy alone, and (4) CCR5 antagonist + Chemotherapy.
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, Leronlimab can be administered via intraperitoneal injection weekly, and Doxorubicin can be administered intravenously every two weeks.
-
Endpoint: Continue treatment for a specified period (e.g., 6 weeks) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors.
-
Data Analysis: Compare the tumor volumes and weights between the different treatment groups. Statistical analysis (e.g., ANOVA) is used to determine if the combination therapy results in a significantly greater reduction in tumor growth compared to the single-agent treatments.
Visualizing Signaling Pathways and Workflows
CCR5 Signaling Pathway in Cancer
The binding of ligands, such as CCL5, to the CCR5 receptor on cancer cells can activate multiple downstream signaling pathways that promote tumor growth, proliferation, migration, and survival.[2][11][14]
Caption: CCR5 signaling cascade in cancer cells.
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for evaluating the synergistic effects of a CCR5 antagonist in combination with another compound.
Caption: General workflow for assessing drug synergy.
References
- 1. CCR5 is a potential therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances targeting CCR5 for Cancer and its Role in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Combinations of the CCR5 Inhibitor VCH-286 with Other Classes of HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR5 small-molecule antagonists and monoclonal antibodies exert potent synergistic antiviral effects by cobinding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. CCR5 Inhibitors and HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maraviroc in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The G Protein Coupled Receptor CCR5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP3212228A2 - Use of ccr5 antagonists alone or in combination therapy for the treatment of cancer - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Leronlimab, a humanized monoclonal antibody to CCR5, blocks breast cancer cellular metastasis and enhances cell death induced by DNA damaging chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. firstwordpharma.com [firstwordpharma.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
